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  • Product: Decanoic acid, 2-methylbutyl ester, (S)-
  • CAS: 55195-23-8

Core Science & Biosynthesis

Foundational

Structural Chemistry and Analytical Profiling of (S)-2-Methylbutyl Decanoate: A Technical Guide

Executive Summary (S)-2-methylbutyl decanoate (also known as decanoic acid, 2-methylbutyl ester, (S)-) is a branched-chain aliphatic ester formed by the condensation of decanoic acid and (S)-2-methylbutan-1-ol. While it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-methylbutyl decanoate (also known as decanoic acid, 2-methylbutyl ester, (S)-) is a branched-chain aliphatic ester formed by the condensation of decanoic acid and (S)-2-methylbutan-1-ol. While it is naturally synthesized as a trace volatile metabolite during yeast fermentation, its structural motif—a medium-chain fatty acid esterified with a branched alkyl group—holds significant relevance in synthetic chemistry and pharmaceutical formulation. This whitepaper explores the physicochemical properties, synthesis pathways, trace analytical extraction protocols, and the pharmacokinetic implications of the decanoate esterification strategy in drug development.

Physicochemical Properties & Structural Data

The molecular architecture of (S)-2-methylbutyl decanoate dictates its high lipophilicity and volatility. The following table summarizes its core quantitative data, which are critical for predicting its behavior in both biological matrices and chromatographic systems.

PropertyValueSource
IUPAC Name 2-methylbutyl decanoatePubChem[1]
Molecular Formula C15H30O2PubChem[1]
Molar Mass 242.40 g/mol PubChem[1]
Exact Mass 242.22458 DaPubChem[1]
Computed XLogP3 5.9PubChem[1]
Kovats Retention Index (Non-polar) 1647 – 1655NIST / PubChem[1]
Kovats Retention Index (Polar) 1854 – 1858J. Agric. Food Chem.[1]
CAS Registry Number 55195-23-8 ((S)-isomer) / 68067-33-4 (Racemate)PubChem[2]

Biosynthesis and Chemical Synthesis Pathways

Biological Pathway (Yeast Fermentation)

In biological systems, such as during the fermentation of distilled spirits (e.g., Cognac, Calvados) or low-alcohol beers, the precursor (S)-2-methylbutan-1-ol is generated via the Ehrlich pathway. Isoleucine undergoes transamination and decarboxylation to form an aldehyde intermediate, which is subsequently reduced to the alcohol. Alcohol acyltransferases (AATs) then catalyze the esterification of this alcohol with decanoyl-CoA to yield the final ester[3].

Chemical Synthesis Protocol: Acyl Chloride Esterification

For the generation of high-purity analytical standards or pharmaceutical intermediates, direct chemical esterification is required. The following self-validating protocol utilizes acyl substitution to maximize yield.

Step-by-Step Methodology:

  • Activation: Decanoic acid is reacted with thionyl chloride ( SOCl2​ ) to yield the highly reactive decanoyl chloride intermediate.

  • Coupling Preparation: Dissolve 1.0 equivalent of (S)-2-methylbutan-1-ol in anhydrous chloroform. Add 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic base and acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the acidification of the solution which could lead to ester hydrolysis or degradation of the alcohol[4].

  • Dropwise Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 equivalents of decanoyl chloride dropwise.

    • Causality: The formation of the ester bond via acyl chloride is highly exothermic. Maintaining 0 °C controls the reaction kinetics, preventing localized overheating and the formation of unwanted side products[4].

  • Propagation & Validation: Remove the ice bath and stir at ambient temperature for 4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the (S)-2-methylbutan-1-ol spot confirms reaction completion[4].

  • Purification: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography to isolate the target ester.

Synthesis A Decanoic Acid (Capric Acid) C Decanoyl Chloride Intermediate A->C Chlorination B Thionyl Chloride (SOCl2) B->C F (S)-2-Methylbutyl Decanoate (Target Ester) C->F Esterification (0°C to RT) D (S)-2-Methylbutan-1-ol D->F E Triethylamine (TEA) Solvent: Chloroform E->F Acid Scavenging

Caption: Chemical synthesis pathway of (S)-2-methylbutyl decanoate via acyl chloride.

Analytical Characterization: Trace Extraction and GC-MS

Because (S)-2-methylbutyl decanoate exists in trace amounts within complex biological or fermented matrices, rigorous extraction and concentration are required before mass spectrometric analysis.

Liquid-Liquid Extraction (LLE) and GC-MS Protocol
  • Sample Preparation & Salting Out: Dilute 200 mL of the sample matrix with 200 mL of ultrapure water. Add 20.4 g of NaCl and stir magnetically for 3 minutes.

    • Causality: The addition of NaCl drastically increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of lipophilic non-polar molecules like (S)-2-methylbutyl decanoate in water, thermodynamically driving them into the organic extraction phase[5].

  • Phase Extraction: Add 32 mL of dichloromethane. Separate the layers using a separatory funnel and collect the lower organic layer[5].

  • Dehydration: Add anhydrous magnesium sulfate ( MgSO4​ ) to the organic extract.

    • Causality: MgSO4​ chemically binds residual water. Removing water is critical because water injected into a GC system expands violently and degrades the stationary phase of the capillary column[5].

  • Concentration: Filter the dried extract through deactivated glass wool. Concentrate the volume to exactly 2 mL using a Kuderna-Danish concentrator.

    • Causality: Kuderna-Danish concentrators utilize a specialized fractionation column that prevents the evaporative loss of highly volatile esters, which is a common failure point when using standard rotary evaporators[5].

  • GC-MS Analysis: Inject the sample into a GC-MS equipped with an HP-5ms capillary column (30 m × 0.25 mm × 0.25 μm). Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Self-Validation: Spike the initial sample with a known concentration of an internal standard (e.g., methyl-4-pentanol-2) to calculate precise recovery rates and validate quantitative accuracy[6].

GCMS Step1 Sample Matrix (Aqueous/Spirit) Step2 Liquid-Liquid Extraction (Dichloromethane + NaCl) Step1->Step2 Phase Separation Step3 Dehydration (Anhydrous MgSO4) Step2->Step3 Organic Layer Step4 Concentration (Kuderna-Danish to 2 mL) Step3->Step4 Filtration Step5 GC-MS Analysis (HP-5ms Column, EI Mode) Step4->Step5 Injection

Caption: Step-by-step LLE and GC-MS analytical workflow for trace ester quantification.

Relevance in Pharmaceutical Drug Development & Pharmacokinetics

While (S)-2-methylbutyl decanoate is widely recognized as a chemical biomarker, its structural components serve as a foundational model in pharmaceutical prodrug design.

The Decanoate Esterification Strategy

In the development of long-acting depot injectables (e.g., antipsychotics like haloperidol decanoate), active pharmaceutical ingredients are esterified with decanoic acid[4]. This modification drastically increases the LogP of the molecule. When administered via intramuscular injection in a sesame oil vehicle, the extreme lipophilicity of the decanoate ester forces the drug to partition very slowly from the oil depot into the aqueous interstitial fluid, extending the dosing interval from daily to monthly[4].

Pharmacokinetic Impact of Branched-Chain Alcohols

The (S)-2-methylbutyl moiety provides an excellent model for studying steric hindrance in enzymatic hydrolysis. The methyl branch at the C2 position of the alcohol creates localized steric bulk adjacent to the ester carbonyl carbon. In pharmacokinetic modeling, substituting straight-chain esters with branched-chain equivalents like 2-methylbutyl esters significantly reduces the binding affinity and cleavage rate by unspecific plasma esterases. This structural modification can be intentionally engineered into prodrugs to fine-tune their half-life and control the systemic release of the active parent compound.

References

  • PubChem. "2-Methylbutyl decanoate | C15H30O2 | CID 3017826 - PubChem". National Institutes of Health. URL:[Link]

  • Ledauphin, J. et al. "Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry". Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Strupczewski, J. T. et al. "US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines". Google Patents.
  • ResearchGate. "Increasing Higher Alcohols and Acetates in Low-Alcohol Beer by Proteases". MDPI. URL:[Link]

  • ResearchGate. "Determination of Key Odorant Compounds in Freshly Distilled Cognac Using GC-O, GC-MS, and Sensory Evaluation". URL:[Link]

Sources

Exploratory

Natural Occurrence and Biosynthesis Pathways of (S)-2-Methylbutyl Decanoate: A Technical Guide for Flavor Chemistry and Drug Development

Executive Summary (S)-2-Methylbutyl decanoate (CAS: 68067-33-4) is a naturally occurring, medium-chain fatty acid ester characterized by its highly lipophilic nature and distinctive branched-chain alcohol moiety . While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Methylbutyl decanoate (CAS: 68067-33-4) is a naturally occurring, medium-chain fatty acid ester characterized by its highly lipophilic nature and distinctive branched-chain alcohol moiety . While traditionally studied within the context of flavor and fragrance science—where it imparts complex, fruity notes to fermented beverages—its biosynthetic origins represent a fascinating convergence of amino acid catabolism and de novo lipogenesis. For researchers in drug development, understanding the enzymatic esterification of branched aliphatic chains provides critical insights into the biomanufacturing of lipophilic prodrugs. This whitepaper details the natural occurrence, stereospecific biosynthesis, and self-validating analytical workflows required to isolate and quantify this trace metabolite.

Chemical Identity and Natural Occurrence

2-Methylbutyl decanoate (Molecular Weight: 242.40 g/mol ) is formed by the condensation of decanoic acid (capric acid) and 2-methylbutan-1-ol . Because the molecule contains a chiral center at the C2 position of the alcohol moiety, it exists as enantiomers. In biological systems, the (S)-enantiomer is predominantly produced due to the stereospecific catabolism of L-isoleucine.

As a secondary metabolite, it is not synthesized for primary energy storage but rather as a mechanism for yeasts and lactic acid bacteria to regulate intracellular acyl-CoA pools and detoxify medium-chain fatty acids during fermentation. It is naturally distributed across a variety of fermented matrices, ranging from distilled spirits to dairy products.

Quantitative Data Summary

The following table summarizes the natural occurrence and relative abundance of 2-methylbutyl decanoate across various biological matrices, highlighting the analytical methods used for its detection.

Source MatrixConcentration / Relative AbundanceAnalytical MethodReference
Freshly Distilled Calvados & Cognac Trace (< 1 mg/L)LLE-GC-MS (Preparative)
Ilzer Rose Apple Wine 2.3 – 21.5 (Relative Area)SPME-GC-MS
Suero Costeño (Fermented Cream) 0.06% (Relative Abundance)SPME-GC-MS
S. cerevisiae (Sucrose-grown) < 0.35% (Relative Abundance)SPME-GC-MS (Polar Column)

Stereospecific Biosynthetic Pathways

The biosynthesis of (S)-2-methylbutyl decanoate is a bipartite process that bridges the Ehrlich Pathway (amino acid degradation) and the Fatty Acid Synthase (FAS) Pathway (lipid metabolism).

  • Formation of the Alcohol Moiety: The precursor is the amino acid L-isoleucine, which possesses a (2S, 3S) configuration.

    • Transamination: L-isoleucine is transaminated to α-keto-β-methylvalerate. The chiral center at C3 is preserved.

    • Decarboxylation: The α-keto acid is decarboxylated to form (S)-2-methylbutanal. During this step, the original C3 chiral center shifts to the C2 position of the new aldehyde.

    • Reduction: Alcohol dehydrogenases (ADHs) reduce the aldehyde to (S)-2-methylbutanol .

  • Formation of the Acid Moiety: Acetyl-CoA is carboxylated to malonyl-CoA, which enters the FAS complex. Iterative chain elongation produces decanoyl-CoA, a 10-carbon thioester.

  • Esterification: The final condensation is catalyzed by intracellular Alcohol Acyltransferases (AATases), such as Atf1 or Eht1 in Saccharomyces cerevisiae, which covalently link (S)-2-methylbutanol and decanoyl-CoA, releasing Coenzyme A .

Biosynthesis Isoleucine L-Isoleucine (Amino Acid) KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Aldehyde (S)-2-Methylbutanal KetoAcid->Aldehyde Decarboxylase Alcohol (S)-2-Methylbutanol Aldehyde->Alcohol Alcohol Dehydrogenase Ester (S)-2-Methylbutyl decanoate Alcohol->Ester Alcohol Acyltransferase AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase DecanoylCoA Decanoyl-CoA (Fatty Acid Thioester) MalonylCoA->DecanoylCoA FAS Elongation DecanoylCoA->Ester

Fig 1: Convergent biosynthesis of (S)-2-methylbutyl decanoate via Ehrlich and FAS pathways.

Analytical Workflows: Isolation and Quantification

Due to its high lipophilicity and trace concentration in biological matrices, standard liquid injection techniques often fail to detect 2-methylbutyl decanoate against high-abundance background noise. Solid-Phase Microextraction (SPME) coupled with GC-MS is the gold standard for its isolation .

Causality in Methodological Design
  • Fiber Selection: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is utilized. PDMS provides a non-polar matrix ideal for trapping the lipophilic decanoate tail, while DVB increases the surface area and adds slight polarity to capture the ester linkage efficiently .

  • Column Selection: Utilizing a polar column (e.g., DB-HeavyWax) is critical. On non-polar columns (like DB-1), trace esters frequently co-elute with massive amounts of aliphatic hydrocarbons. A polar column separates analytes based on dipole interactions, pulling the ester away from non-polar interferences [[1]]([Link]).

Self-Validating SPME-GC-MS Protocol

To ensure scientific integrity, this protocol incorporates internal controls to validate extraction efficiency and rule out system carryover.

  • System and Matrix Blanks: Run an empty vial (System Blank) to prove the GC column is free of carryover. Run an unfermented matrix sample (e.g., plain sucrose solution) to prove the ester is strictly a product of fermentation.

  • Sample Preparation: Transfer 5 mL of the fermented sample into a 20 mL headspace vial. Add 1.5 g of NaCl to induce a "salting-out" effect, decreasing the ester's aqueous solubility and driving it into the headspace. Spike with 10 µL of an Internal Standard (IS), such as 2-octanol or methyl decanoate-d19, to normalize matrix effects.

  • Equilibration: Incubate the vial at 40 °C for 5 minutes with continuous agitation. Note: Exceeding 40 °C risks competitive binding of water vapor to the SPME fiber.

  • Extraction: Expose the PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 40 °C .

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet set to 200 °C in splitless mode for 6 minutes to ensure complete desorption .

  • GC-MS Detection: Separate on a DB-HeavyWax column. Run the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Data Validation: Calculate the Kovats Retention Index (RI) using a C6–C24 n-alkane series. Cross-reference the experimental RI against literature values (approx. 1854–1858 on polar columns) to confirm identity alongside MS spectral matching [[2]]([Link]).

Workflow Prep Sample Prep & IS Addition Equilibrate Equilibration (40°C, 5 min) Prep->Equilibrate Extract SPME Extraction (PDMS/DVB, 30 min) Equilibrate->Extract Desorb Thermal Desorb (200°C, 6 min) Extract->Desorb Separate GC Separation (Polar Column) Desorb->Separate Detect MS Detection (EI, 70 eV) Separate->Detect

Fig 2: Self-validating SPME-GC-MS workflow for trace volatile ester quantification.

Implications for Drug Development

Beyond its role in food science, the enzymatic pathways that yield (S)-2-methylbutyl decanoate are of high interest to pharmaceutical researchers. Decanoate esterification is a proven pharmacological strategy for creating long-acting, lipophilic prodrugs (e.g., haloperidol decanoate, nandrolone decanoate). By studying the substrate specificity of yeast AATases that naturally condense branched alcohols with medium-chain acyl-CoAs, bioengineers can develop green, enzymatic synthesis routes for novel lipophilic prodrugs, bypassing the need for harsh chemical catalysts.

References

  • Title : 2-Methylbutyl decanoate | C15H30O2 | CID 3017826 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Decanoic acid, 2-methylbutyl ester Source : NIST Chemistry WebBook (National Institute of Standards and Technology) URL :[Link]

  • Title : Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : The Impact of the Fermentation Strategy on the Flavour Formation of Ilzer Rose (Malus domestica Borkh.) Apple Wine Source : Foods (MDPI) URL :[Link]

  • Title : Chemical Profiles of the Volatilome and Fatty Acids of “Suero Costeño” (Fermented Cream)/Raw Milk from Colombia Source : Molecules (PubMed Central / NIH) URL :[Link]

  • Title : Volatile Analysis of Sucrose-Grown Saccharomyces cerevisiae Source : ACS Omega (ACS Publications) URL :[Link]

Sources

Foundational

Olfactory profile and aroma characteristics of (S)-2-methylbutyl decanoate

The Olfactory Architecture and Analytical Dynamics of (S)-2-Methylbutyl Decanoate A Technical Whitepaper for Flavor Chemists, Fragrance Formulators, and Enological Researchers As a Senior Application Scientist specializi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Olfactory Architecture and Analytical Dynamics of (S)-2-Methylbutyl Decanoate A Technical Whitepaper for Flavor Chemists, Fragrance Formulators, and Enological Researchers

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and complex matrix analysis, I frequently encounter esters that serve as the invisible scaffolding of a flavor or fragrance profile. While short-chain esters provide immediate, volatile top-notes, medium-to-long-chain branched esters like (S)-2-methylbutyl decanoate (also known as (S)-2-methylbutyl caprate) act as crucial bridging agents. They anchor the fleeting fruity notes while imparting the deep, waxy, and fermented characteristics essential to authentic distilled spirits and sophisticated fragrance formulations.

This guide deconstructs the stereochemistry, sensory profile, biogenesis, and analytical quantification of (S)-2-methylbutyl decanoate, providing a self-validating framework for researchers and drug/flavor development professionals.

Chemical Identity and Physicochemical Properties

(S)-2-methylbutyl decanoate is a branched-chain aliphatic ester. The stereochemistry is critical: the (S)-enantiomer (CAS: 55195-23-8)[1] is the naturally occurring isomer derived from biological fermentation, whereas synthetic pathways often yield the racemate (CAS: 68067-33-4)[2]. The molecule's high lipophilicity (LogP ~5.90) dictates its behavior in both extraction protocols and sensory perception, resulting in a low vapor pressure that makes it a persistent base-to-middle note[3].

Table 1: Physicochemical Specifications

ParameterValue / Description
CAS Number 55195-23-8 (S-isomer)[1]; 68067-33-4 (Racemate)[2]
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [3]
Specific Gravity 0.86300 to 0.86800 (@ 25.00 °C)[2]
Refractive Index 1.43000 to 1.43600 (@ 20.00 °C)[2]
Estimated XlogP3-AA 5.90[3]

Sensory Architecture: Olfactory and Flavor Profiles

In formulation, (S)-2-methylbutyl decanoate does not act as a primary impact compound; rather, it is a "modifier." It is frequently identified as a background aromatic driver in freshly distilled French brandies and grape pomace spirits[4][5]. Its sensory profile is heavily weighted toward rich, fermented, and lipid-like descriptors.

Table 2: Comparative Sensory Descriptors

Descriptor ClassOlfactory Profile (Odor)Flavor Profile (Taste/Palate)Mechanistic Role in Formulation
Fruity / Green 76.1%62.2%Provides a subtle, overripe fruit background[1].
Oily / Fatty 75.1% / 66.4%51.9%Imparts mouthfeel and depth; mimics lipid breakdown[1].
Waxy 53.3%61.3%Bridges floral and woody notes in complex spirits[1].
Winey / Cognac 61.3% / 53.9%N/AEssential for the authentic "aged spirit" or "fermented" character[1].

Note: Percentages represent relative descriptor dominance in sensory panel evaluations[1].

Biogenesis: The Intersection of the Ehrlich Pathway and Lipid Metabolism

To understand how this ester forms in nature (and how to optimize its yield in microbial fermentation), we must look at the causality of yeast metabolism. The formation of (S)-2-methylbutyl decanoate is the result of a condensation reaction between two distinct metabolic pathways:

  • The Ehrlich Pathway (Alcohol Precursor): The branched-chain amino acid L-isoleucine undergoes transamination (via BAT1/BAT2 enzymes) to α-keto-β-methylvalerate, followed by decarboxylation and reduction to yield (S)-2-methylbutanol [6][7]. Because the chiral center of L-isoleucine is preserved during this degradation, the resulting alcohol is almost exclusively the (S)-enantiomer[8].

  • Fatty Acid Synthesis (Acid Precursor): Decanoic acid (capric acid) is a medium-chain fatty acid produced during lipid biosynthesis and released during yeast fermentation[9].

  • Esterification: Alcohol acetyltransferases (AAT) or endogenous esterases catalyze the condensation of (S)-2-methylbutanol and decanoyl-CoA (or free decanoic acid) to form the final ester[9].

Biosynthesis Iso L-Isoleucine Keto alpha-Keto-beta-methylvalerate Iso->Keto Transaminase (BAT1/BAT2) Ald (S)-2-Methylbutanal Keto->Ald Decarboxylase Alc (S)-2-Methylbutanol Ald->Alc Alcohol Dehydrogenase Ester (S)-2-Methylbutyl decanoate Alc->Ester Esterase / AAT FAS Fatty Acid Synthesis Dec Decanoyl-CoA / Decanoic Acid FAS->Dec Chain Elongation Dec->Ester Esterification

Biosynthetic pathway of (S)-2-methylbutyl decanoate bridging amino acid and lipid metabolism.

Analytical Methodology: Extraction and GC-MS/O Protocol

Quantifying medium-chain branched esters in complex matrices like grape brandy or fermented mash requires a rigorous, self-validating protocol. Direct injection is unfeasible due to the high water/ethanol content and the trace concentrations of the ester[10].

The following Liquid-Liquid Extraction (LLE) protocol is designed to maximize the recovery of highly lipophilic compounds (LogP 5.90) while excluding polar interferents.

Step-by-Step Self-Validating Extraction Protocol

Causality Check: We utilize Methyl 10-undecenoate as an Internal Standard (IS). Its structural similarity to our target analyte ensures it mimics the extraction efficiency, but its absence in natural fermentation prevents peak overlap[4].

  • Matrix Preparation & Salting Out:

    • Transfer 50 mL of the distillate/sample into a clean Erlenmeyer flask.

    • Add 100 mL of ultrapure water to reduce the ethanol solubility of the target esters[4].

    • Causality: Add 10 g of anhydrous NaCl. The "salting-out" effect increases the ionic strength of the aqueous phase, thermodynamically driving the lipophilic (S)-2-methylbutyl decanoate into the organic solvent[4][10].

  • Internal Standard Spiking:

    • Spike the mixture with 20 mL of the IS solution (Methyl 10-undecenoate at 1 mg/L)[4].

  • Liquid-Liquid Extraction (LLE):

    • Add 40 mL of high-purity dichloromethane (CH₂Cl₂)[4]. Dichloromethane is chosen for its optimal polarity index, which efficiently solvates medium-chain esters without pulling excessive water.

    • Magnetically stir at 500 rpm for 30 minutes at room temperature to ensure phase equilibrium[4][10].

  • Phase Separation & Dehydration:

    • Transfer to a separatory funnel and isolate the lower organic layer.

    • Self-Validation Step: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) for 2 hours to remove micro-emulsions of water, which would otherwise degrade the GC column[4].

  • Concentration & Analysis:

    • Concentrate the extract to exactly 1.0 mL under a gentle stream of ultra-high-purity Nitrogen (N₂)[4].

    • Inject 1 µL into a GC-MS/O (Gas Chromatography-Mass Spectrometry/Olfactometry) utilizing a non-polar column (e.g., DB-5MS).

    • Parameters: 40°C to 220°C at 2°C/min, then to 270°C at 8°C/min. Ionization at 70 eV (EI mode)[10].

Workflow Sample Sample Prep (Distillate + NaCl) LLE LLE Extraction (Dichloromethane) Sample->LLE IS Internal Standard (Methyl 10-undecenoate) IS->Sample Spike (1 mg/L) Dry Dehydration (Anhydrous Na2SO4) LLE->Dry Isolate Organic Phase Conc Concentration (N2 Stream) Dry->Conc 2 Hours GCMS GC-MS/O Analysis (EI Mode, 70 eV) Conc->GCMS Final Vol: 1.0 mL

Self-validating Liquid-Liquid Extraction workflow for trace ester quantification.

Formulation Dynamics and Application Insights

For flavorists and enologists, (S)-2-methylbutyl decanoate is not used to create a "fruit" flavor directly. Instead, it is utilized to impart authenticity .

  • In Spirits: The presence of this ester distinguishes a high-quality, long-fermented grape brandy from a rapidly produced synthetic distillate. It provides the heavy, oily "legs" on the glass and the lingering cognac/waxy finish on the palate[4][5].

  • In Fragrance: While regulatory guidelines often restrict its direct use as a primary fragrance additive due to its specific categorization[3], its natural presence in absolute extracts provides a crucial fatty/floral bridge that rounds out harsh synthetic top notes, anchoring them to the skin.

By understanding the biogenetic origins and the precise analytical recovery of (S)-2-methylbutyl decanoate, development professionals can better control fermentation conditions (e.g., modulating L-isoleucine availability) to naturally enhance this highly desirable aromatic modifier.

References

  • Scent.vn. Decanoic acid, 2-methylbutyl ester, (S)- CAS# 55195-23-8: Odor profile, Molecular properties. Available at: [Link]

  • The Good Scents Company. (S)-2-methyl butyl decanoate, 55195-23-8. Available at:[Link]

  • The Good Scents Company. 2-methyl butyl decanoate, 68067-33-4. Available at: [Link]

  • National Institutes of Health (PMC). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Available at:[Link]

  • National Institutes of Health (PMC). The Impact of Type of Brandy on the Volatile Aroma Compounds and Sensory Properties of Grape Brandy in Montenegro. Available at:[Link]

  • ResearchGate. Aroma characterization of freshly-distilled French brandies; their specificity and variability within a limited geographic area. Available at:[Link]

  • ACS Publications. Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods. Available at: [Link]

  • MDPI. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters. Available at:[Link]

  • ASM Journals. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Available at: [Link]

  • Oxford Academic. Microbial Esterification of Decanoic Acid with Ethanol Produced via Fermentation. Available at: [Link]

Sources

Exploratory

Unraveling the Chemical Dialogue: A Technical Guide to the Pheromonal Mechanism of Action in the South American Palm Weevil, Rhynchophorus palmarum

A Note to the Researcher: The study of insect chemical communication is a dynamic field. Regarding the specific query on the mechanism of action of (S)-2-methylbutyl decanoate as a pheromone for the South American palm w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The study of insect chemical communication is a dynamic field. Regarding the specific query on the mechanism of action of (S)-2-methylbutyl decanoate as a pheromone for the South American palm weevil, Rhynchophorus palmarum, a thorough review of the current scientific literature indicates a need for clarification. While this compound is structurally related to known insect semiochemicals, its role as a primary or synergistic pheromone component for R. palmarum is not well-documented. The male-produced aggregation pheromone of this species has been identified as a blend, with the principal component being (4S,2E)-6-methyl-2-hepten-4-ol, commonly known as rhynchophorol. This guide will, therefore, focus on the established mechanism of action of the known aggregation pheromone of R. palmarum, while also exploring the potential roles of other volatile compounds, including esters, as synergists. This approach ensures scientific accuracy while providing a comprehensive technical overview for researchers in the field.

The Aggregation Pheromone of Rhynchophorus palmarum: A Multi-Component Signal

The chemical signal that orchestrates the mass gathering of the South American palm weevil, a significant pest of palm species, is a male-produced aggregation pheromone. This chemical lure attracts both males and females to a common location for mating and exploiting a food source. The primary active component of this pheromone has been identified as (4S,2E)-6-methyl-2-hepten-4-ol, or rhynchophorol.[1] While rhynchophorol is the key attractant, the efficacy of the pheromonal signal in the natural environment is significantly amplified by the presence of host plant volatiles, known as kairomones. These synergistic compounds are often released from fermenting palm tissue, the preferred breeding and feeding sites of the weevil.[2][3]

There is evidence to suggest that other minor components may be part of the pheromone blend of R. palmarum. However, the specific identity and role of these minor components are still under investigation. One source mentions 2-methylbutyl dodecanoate as a component of the aggregation pheromone, though the precise quantitative ratio and its specific behavioral effects are not well-documented.[2] It is crucial for researchers to be aware of this ambiguity and the potential for related esters to play a role in the chemical ecology of this insect.

The Molecular and Neural Mechanism of Pheromone Perception

The perception of the aggregation pheromone in R. palmarum is a sophisticated process that begins at the molecular level on the insect's antennae and culminates in a specific behavioral response.

Peripheral Detection: The Olfactory Sensory System

The initial detection of pheromone molecules occurs in specialized olfactory sensilla located on the antennae of the weevil. The process can be broken down into the following key steps:

  • Pheromone Binding and Transport: Volatile pheromone molecules enter the sensilla through pore tubules and are solubilized in the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs) . These proteins are thought to transport the hydrophobic pheromone molecules to the olfactory receptors.

  • Receptor Activation: The pheromone-OBP complex, or the pheromone itself, then interacts with and activates specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs) . ORs are a diverse family of transmembrane proteins that form ligand-gated ion channels. In R. palmarum, a number of candidate ORs have been identified through antennal transcriptome analysis. Of particular interest is RpalOR1 , an ortholog of a known pheromone receptor in the closely related Asian palm weevil, R. ferrugineus. While the specific ligands for RpalOR1 have not been fully characterized, its high expression in the antennae suggests a crucial role in chemoreception.

  • Signal Transduction: The binding of the pheromone to its specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This results in a depolarization of the OSN membrane, generating an electrical signal in the form of an action potential.

The following diagram illustrates the initial steps of pheromone detection at the periphery:

Pheromone_Detection cluster_sensillum Olfactory Sensillum Pheromone Pheromone Molecule (e.g., Rhynchophorol) Pore Pore Tubule Pheromone->Pore Enters Sensillum Sensillar Lymph OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR Olfactory Receptor (OR) on OSN Dendrite OBP->OR Transports to & Activates OSN Olfactory Sensory Neuron (OSN) OR->OSN Depolarizes Signal Action Potential to Antennal Lobe OSN->Signal

Caption: Peripheral events in pheromone detection.

Central Processing: The Antennal Lobe and Higher Brain Centers

The electrical signals generated by the OSNs are transmitted along their axons to the antennal lobe , the primary olfactory center in the insect brain. Here, the axons of OSNs expressing the same OR converge onto distinct spherical structures called glomeruli . This anatomical arrangement creates a specific pattern of glomerular activation that represents the "scent" of the pheromone blend.

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn . The mushroom bodies are involved in olfactory learning and memory, while the lateral horn is thought to mediate innate behavioral responses to odors. The integration of information in these brain regions ultimately leads to the characteristic aggregation behavior elicited by the pheromone.

The following diagram outlines the central neural pathway for pheromone processing:

Pheromone_Processing_Pathway cluster_brain Insect Brain OSN Olfactory Sensory Neurons (in Antennae) Glomeruli Glomeruli OSN->Glomeruli AL Antennal Lobe PN Projection Neurons Glomeruli->PN MB Mushroom Bodies (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Behavior Aggregation Behavior MB->Behavior LH->Behavior

Caption: Central processing of pheromone signals.

The Crucial Role of Kairomones as Synergists

A key aspect of the chemical ecology of R. palmarum is the synergistic effect of host plant volatiles (kairomones) on the aggregation pheromone. Field studies have consistently shown that traps baited with synthetic rhynchophorol are significantly more attractive when combined with fermenting plant material, such as sugarcane or palm tissue.[2][3]

These kairomones, which include compounds like ethyl acetate, are thought to act in several ways:

  • Enhancing Attraction: They may act as long-range attractants themselves, guiding the weevils to potential food sources.

  • Lowering Response Thresholds: The presence of kairomones may lower the threshold concentration of the pheromone required to elicit a behavioral response.

  • Indicating Suitable Breeding Sites: The combination of the aggregation pheromone and host plant volatiles provides a strong and reliable signal of a suitable location for both feeding and oviposition.

The following table summarizes the key chemical players in the aggregation behavior of R. palmarum:

Compound TypeExample(s)Role
Pheromone (4S,2E)-6-methyl-2-hepten-4-ol (Rhynchophorol)Primary attractant, initiates aggregation
Kairomone Ethyl acetate, Volatiles from fermenting plant tissueSynergist, enhances attraction, indicates food/breeding site
Potential Minor Pheromone Component 2-Methylbutyl dodecanoateRole not well-defined, requires further investigation

Experimental Protocols for Studying Pheromonal Communication in R. palmarum

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of the aggregation pheromone in R. palmarum.

Protocol for Volatile Collection and Analysis

Objective: To collect and identify the volatile compounds produced by male R. palmarum and from potential host plants.

Methodology:

  • Aeration Setup: Place live male weevils or fermenting plant material in a sealed glass chamber.

  • Airflow: Pass a gentle stream of purified, humidified air through the chamber.

  • Volatile Trapping: The outflowing air is passed through a trap containing a sorbent material (e.g., Porapak Q, Tenax TA) that adsorbs the volatile organic compounds.

  • Elution: The trapped volatiles are then eluted from the sorbent using a high-purity solvent (e.g., hexane, dichloromethane).

  • Analysis: The resulting extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the individual components.

The following diagram illustrates the volatile collection workflow:

Volatile_Collection_Workflow Air Purified Air Chamber Aeration Chamber (Weevils/Plant Material) Air->Chamber Trap Sorbent Trap Chamber->Trap Volatiles Elution Solvent Elution Trap->Elution GCMS GC-MS Analysis Elution->GCMS Results Identification & Quantification GCMS->Results

Caption: Workflow for volatile collection and analysis.

Protocol for Electroantennography (EAG)

Objective: To measure the electrical response of the weevil's antenna to specific volatile compounds and identify electrophysiologically active components.

Methodology:

  • Antennal Preparation: An antenna is carefully excised from a live weevil and mounted between two electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound are introduced into this airstream.

  • Signal Recording: The change in the electrical potential of the antenna (the EAG response) upon stimulation is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is a measure of the sensitivity of the antenna to the specific compound.

Protocol for Behavioral Bioassays

Objective: To assess the behavioral response of R. palmarum to individual pheromone components and their blends in a controlled environment.

Methodology:

  • Weevil Introduction: Individual weevils are introduced at the base of the olfactometer.

  • Observation: The choice of the weevil (i.e., which arm of the olfactometer it enters) and the time spent in each arm are recorded.

  • Data Analysis: Statistical analysis is used to determine if there is a significant preference for the test odor over the control.[4]

Biosynthesis of Pheromone Components

The biosynthetic pathways of many insect pheromones, particularly those derived from fatty acids, are relatively well understood. While the specific pathway for rhynchophorol and related esters in R. palmarum has not been fully elucidated, it is likely to follow a general pattern of fatty acid metabolism.

Branched-chain esters, such as (S)-2-methylbutyl decanoate, are typically synthesized from precursors derived from amino acid catabolism (e.g., isoleucine for the 2-methylbutyl group) and fatty acid synthesis (for the decanoic acid moiety). The final step would involve an esterification reaction catalyzed by an acyltransferase. Further research is needed to identify the specific enzymes and genetic pathways involved in the biosynthesis of the aggregation pheromone components in R. palmarum.[5]

Conclusion and Future Directions

The aggregation pheromone of Rhynchophorus palmarum, with rhynchophorol as its main component, plays a critical role in the chemical ecology of this important pest. The mechanism of action involves a complex interplay of peripheral detection by specialized olfactory receptors and central processing in the insect brain, a response that is significantly enhanced by host plant kairomones. While the role of (S)-2-methylbutyl decanoate remains to be definitively established, the study of the entire volatile blend is crucial for a complete understanding of the weevil's chemical communication system.

Future research should focus on:

  • Deorphanizing the Olfactory Receptors: Functionally characterizing the candidate ORs from R. palmarum to identify the specific receptors for rhynchophorol and other behaviorally active compounds.

  • Clarifying the Pheromone Blend: Conducting detailed chemical analyses of the male-produced volatiles to definitively identify all components of the aggregation pheromone and their relative ratios.

  • Investigating Biosynthetic Pathways: Using transcriptomic and genomic approaches to identify the genes and enzymes involved in the biosynthesis of the pheromone components.

A deeper understanding of these mechanisms will be invaluable for the development of more effective and environmentally friendly pest management strategies for the South American palm weevil.

References

  • Rochat, D., Malosse, C., Lettere, M., et al. (1991). Male-produced aggregation pheromone of the american palm weevil,Rhynchophorus palmarum (L.) (Coleoptera, Curculionidae): Collection, identification, electrophysiogical activity, and laboratory bioassay. Journal of Chemical Ecology, 17(11), 2127-2141. [Link]

  • Moura, J. I. L., Vilela, E. F., & Message, D. (1989). A behavioral olfactory study of Rhynchophorus palmarum (L.). Anais da Sociedade Entomológica do Brasil, 18(2), 267-274. [Link]

  • Brajon, L., Comte, A., Capoduro, R., & Montagné, N. (2024). A conserved pheromone receptor in the American and the Asian palm weevils is also activated by host plant volatiles. bioRxiv. [Link]

  • Jurenka, R. (2017). Biosynthesis in Insects. In Reference Module in Life Sciences. Elsevier. [Link]

  • Rochat, D., Gonzalez, V., Mariau, D., & Gries, G. (2000). Identification of Pheromone Synergists in American Palm Weevil, Rhynchophorus Palmarum, and Attraction of Related Dynamis Borassi. Journal of Chemical Ecology, 26(1), 155-177. [Link]

  • CABI. (2020, December 11). Rhynchophorus palmarum (South American palm weevil). CABI Compendium. [Link]

  • Santoro, F. E., et al. (2021). Behavioral and electrophysiological response of Rhynchophorus palmarum (L., 1764) (Coleoptera: Curculionidae) to volatile compounds of natives entomopatogenic fungi. Anales de Biología, 43, 67-77. [Link]

  • Giblin-Davis, R. M., Oehlschlager, A. C., Perez, A., Gries, G., Gries, R., Weissling, T. J., ... & Pierce, H. D. (1996). Chemical and behavioral ecology of palm weevils (Curculionidae: Rhynchophorinae). Florida Entomologist, 153-167. [Link]

Sources

Foundational

Toxicity, Stability, and Safety Profiling of (S)-2-Methylbutyl Decanoate: A Technical Whitepaper

As formulation scientists and toxicologists, we must approach volatile organic compounds (VOCs) and flavoring agents not merely as static ingredients, but as dynamic participants in biological and chemical systems. (S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As formulation scientists and toxicologists, we must approach volatile organic compounds (VOCs) and flavoring agents not merely as static ingredients, but as dynamic participants in biological and chemical systems. (S)-2-methylbutyl decanoate (CAS: 68067-33-4) is a branched-chain aliphatic ester that frequently appears in food chemistry, fragrance formulation, and as a yeast-derived metabolic byproduct in bioprocessing .

This whitepaper provides an in-depth, mechanistic analysis of the physicochemical stability, metabolic fate, and safety data sheet (SDS) handling protocols for (S)-2-methylbutyl decanoate, equipping drug development professionals with the foundational data required for rigorous safety assessments.

Physicochemical Profiling & Structural Dynamics

The behavior of (S)-2-methylbutyl decanoate in both synthetic matrices and biological systems is dictated by its molecular architecture. Formed via the formal condensation of decanoic acid (capric acid) and (S)-2-methylbutan-1-ol, the molecule features a long, saturated aliphatic tail and a slightly sterically hindered branched head group .

This structure renders the compound highly lipophilic, ensuring excellent membrane permeability but exceptionally low aqueous solubility. The absence of unsaturated bonds in the decanoate chain provides a high degree of resistance to auto-oxidation.

Table 1: Key Physicochemical Parameters
ParameterValueScientific Implication
CAS Number 68067-33-4Unique identifier for regulatory tracking.
Molecular Formula C15H30O2Saturated aliphatic ester; dictates oxidative stability.
Molecular Weight 242.40 g/mol Small molecule; falls well within Lipinski’s Rule of 5.
XLogP3-AA 5.90 (est.)Highly lipophilic; requires non-polar solvents for extraction.
Boiling Point ~281.35 °CLow volatility at room temperature; stable during standard processing.
Specific Gravity 0.863 - 0.868 (at 25°C)Less dense than water; will form the upper phase in aqueous biphasic systems.

Data synthesized from PubChem and the NIST Chemistry WebBook .

Mechanistic Toxicology & Metabolic Fate

From a regulatory and toxicological standpoint, (S)-2-methylbutyl decanoate is evaluated under Cramer Structural Class I . This classification is reserved for substances with simple chemical structures and efficient, predictable modes of metabolism that suggest a very low order of oral toxicity .

The Causality of Low Toxicity

The fundamental reason this compound exhibits no significant safety concern at standard exposure levels is its rapid enzymatic clearance. It does not bioaccumulate. Upon systemic absorption, ubiquitous tissue and hepatic carboxylesterases rapidly hydrolyze the ester linkage. This self-limiting metabolic pathway yields two primary, non-toxic metabolites:

  • Decanoic Acid (Capric Acid): A medium-chain fatty acid that seamlessly enters the mitochondrial β -oxidation pathway to generate ATP.

  • (S)-2-Methylbutanol: A branched-chain alcohol that is subsequently oxidized by alcohol dehydrogenases to 2-methylbutanoic acid. This metabolite is either excreted directly or further catabolized via pathways shared with endogenous isoleucine metabolism .

Because the metabolic pathways for these cleavage products have a high capacity and are not easily saturated, the parent ester is cleared with high efficiency.

MetabolicPathway A (S)-2-Methylbutyl Decanoate (Parent Ester) B Carboxylesterases (Hydrolysis) A->B C Decanoic Acid (Capric Acid) B->C D (S)-2-Methylbutanol B->D E Beta-Oxidation (ATP Generation) C->E F Oxidation (2-Methylbutanoic Acid) D->F

Metabolic hydrolysis of (S)-2-methylbutyl decanoate and downstream clearance.

Chemical Stability & Degradation Kinetics

While enzymatically labile, the intrinsic chemical stability of (S)-2-methylbutyl decanoate is robust under controlled conditions. The branched methyl group at the 2-position of the alcohol moiety provides mild steric shielding to the ester linkage, slightly retarding base-catalyzed saponification compared to unbranched primary esters.

  • Hydrolytic Stability: The compound is highly stable at neutral physiological pH (6.5–7.5). Rapid degradation is only triggered under strongly alkaline (pH > 9, base-catalyzed saponification) or strongly acidic (pH < 2, acid-catalyzed hydrolysis) conditions.

  • Oxidative Stability: The lack of alkenes or alkynes in the C10 aliphatic chain confers excellent resistance to auto-oxidation and UV-induced radical degradation.

  • Thermal Stability: It remains stable under standard manufacturing temperatures up to 150°C. However, prolonged exposure to high heat in the presence of moisture will thermodynamically favor hydrolysis.

Safety Data Sheet (SDS) & Handling Protocols

Despite its benign metabolic profile, laboratory and industrial handling of (S)-2-methylbutyl decanoate must adhere to strict safety protocols to prevent occupational overexposure. Under the Globally Harmonized System (GHS), the substance is generally not classified as a severe hazard, but standard mitigation strategies are required .

Table 2: Core SDS Parameters & Mitigation Strategies
Hazard CategoryGHS ProfileHandling & Mitigation Protocol
Health Hazards Not classified as acutely toxic.Avoid inhalation of vapors/mists. Handle in a fume hood or well-ventilated area.
Skin/Eye Contact Potential mild irritant.Wear nitrile gloves and safety goggles. In case of contact, rinse thoroughly with water for 15 minutes.
Flammability Combustible liquid.Keep away from open flames, sparks, and strong oxidizing agents. Use CO2, dry chemical, or foam extinguishers.
Environmental No severe aquatic toxicity noted.Prevent entry into waterways. Contain spills with inert absorbents (e.g., sand, vermiculite).
Storage Stable under standard conditions.Store in a cool, dry place in tightly closed containers to prevent moisture ingress.

Validated Experimental Protocol: In Vitro Hydrolytic Stability Assessment

To empirically validate the stability of (S)-2-methylbutyl decanoate during formulation development, the following self-validating GC-MS protocol is recommended. This workflow utilizes a deuterated internal standard (e.g., Methyl decanoate-d19) to correct for extraction recovery variances and matrix effects, ensuring absolute data integrity .

Step-by-Step Methodology:
  • Matrix Preparation: Prepare three distinct buffer solutions to simulate environmental stress: 0.1 N HCl (pH 1.2, gastric simulation), PBS (pH 7.4, physiological baseline), and Borate buffer (pH 9.0, alkaline stress).

  • Spiking & Incubation: Spike the buffers with (S)-2-methylbutyl decanoate to a final concentration of 10 µM. Add 1 µM of the internal standard (Methyl decanoate-d19). Incubate the samples in a thermoshaker at 37°C.

  • Time-Course Sampling: At precise intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots from each buffer system.

  • Quenching: Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile. This step is critical as it precipitates any proteins (if using biological matrices) and instantly halts chemical hydrolysis by altering the dielectric constant of the solvent.

  • Liquid-Liquid Extraction (LLE): Extract the highly lipophilic ester using 500 µL of hexane. Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes. The non-polar hexane layer will exclusively isolate the ester, leaving polar quenchers and salts behind.

  • GC-MS Analysis & Kinetic Modeling: Inject 1 µL of the organic layer into a GC-MS equipped with a non-polar column (e.g., DB-5). Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the degradation rate constant ( k ) and the half-life ( t1/2​ ).

Workflow S1 Step 1: Matrix Preparation Prepare pH 1.2, 7.4, 9.0 Buffers S2 Step 2: Spiking & Incubation Add Analyte + IS, Incubate at 37°C S1->S2 S3 Step 3: Time-Course Sampling Extract aliquots at 0-24h intervals S2->S3 S4 Step 4: Quenching & LLE Cold Acetonitrile + Hexane Extraction S3->S4 S5 Step 5: GC-MS Analysis Quantify Parent Ester & Metabolites S4->S5 S6 Step 6: Kinetic Modeling Calculate Degradation Rate (k) & t1/2 S5->S6

Experimental GC-MS workflow for hydrolytic stability assessment.

References

  • Volatile Analysis of Sucrose-Grown Saccharomyces cerevisiae ACS Omega, American Chemical Society. URL:[Link]

  • 2-Methylbutyl decanoate | C15H30O2 | CID 3017826 PubChem, National Institutes of Health (NIH). URL:[Link]

  • Decanoic acid, 2-methylbutyl ester NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Opinion of the Scientific Committee on Food on Flavouring Group Evaluation 2 European Commission / EFSA. URL: [Link]

  • Methyl decanoate & Related Substances — Chemical Substance Information NextSDS. URL: [Link]

Exploratory

Chiral Purity Analysis of Naturally Occurring 2-Methylbutyl Decanoate: A Definitive Methodological Guide

Executive Summary The authentication of natural flavors and fragrances relies heavily on enantiomeric profiling. 2-Methylbutyl decanoate is a trace volatile ester found in naturally fermented products and aged spirits su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The authentication of natural flavors and fragrances relies heavily on enantiomeric profiling. 2-Methylbutyl decanoate is a trace volatile ester found in naturally fermented products and aged spirits such as Calvados and Cognac[1]. Because synthetic flavorings are often manufactured as racemic mixtures, determining the enantiomeric excess (ee) of the naturally occurring (S)-enantiomer is the gold standard for detecting adulteration.

As a Senior Application Scientist, I approach chiral analysis not merely as a sequence of operational steps, but as a thermodynamic puzzle. The separation of 2-methylbutyl decanoate enantiomers requires exploiting minute differences in binding energies between the analyte and a chiral stationary phase (CSP). This whitepaper outlines the mechanistic rationale, self-validating extraction protocols, and the precise chromatographic parameters required to achieve baseline resolution of 2-methylbutyl decanoate enantiomers.

The Mechanistic Basis of Chirality in 2-Methylbutyl Esters

The chirality of 2-methylbutyl decanoate originates entirely from its alcohol moiety. In biological systems, the 2-methylbutyl group is biosynthesized directly from the amino acid L-isoleucine. Through a stereospecific enzymatic cascade involving transamination, decarboxylation, and reduction, L-isoleucine is converted into (S)-2-methylbutanol, which is subsequently esterified with decanoyl-CoA[2].

Because the enzymes in this pathway are highly enantiospecific, naturally occurring 2-methylbutyl esters exist almost exclusively in the (S)-configuration[3]. The detection of the (R)-enantiomer in a commercial sample is a definitive biomarker of synthetic adulteration.

Biosynthesis N1 L-Isoleucine N2 (S)-2-Methylbutyryl-CoA N1->N2 Transamination & Decarboxylation N3 (S)-2-Methylbutanol N2->N3 Reduction N4 (S)-2-Methylbutyl decanoate N3->N4 Esterification (Decanoyl-CoA)

Biosynthetic pathway of (S)-2-methylbutyl decanoate from L-isoleucine.

Analytical Strategy: Why Chiral GC-MS?

For volatile and semi-volatile aliphatic esters, Chiral Gas Chromatography coupled with Mass Spectrometry (GC-MS) is vastly superior to HPLC. The lack of strong chromophores on 2-methylbutyl decanoate makes UV detection impractical, and the high theoretical plate count of capillary GC is mandatory for resolving enantiomers with nearly identical physical properties.

The Role of the Chiral Stationary Phase (CSP): We utilize derivatized cyclodextrins (e.g., β -Dex 325 or γ -cyclodextrin) as the CSP,. The separation mechanism relies on inclusion complexation. The hydrophobic decanoate tail and the chiral 2-methylbutyl headgroup enter the cyclodextrin cavity. Lateral hydrogen bonding and dipole-dipole interactions with the permethylated rim of the cyclodextrin create a transient diastereomeric complex. The free energy difference ( ΔΔG ) between the (S)-complex and the (R)-complex dictates the separation factor ( α ).

Workflow A 1. Natural Matrix (e.g., Spirits, Fruits) B 2. Liquid-Liquid Extraction (DCM + NaCl) A->B Partitioning C 3. Concentration (Kuderna-Danish) B->C Moisture removal & Volume reduction D 4. Chiral GC-MS Analysis (Cyclodextrin Phase) C->D 1 µL Injection E 5. Enantiomeric Excess (ee) Quantification D->E Peak Integration

Analytical workflow for the chiral purity determination of 2-methylbutyl decanoate.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. A method is only as reliable as its internal controls.

Protocol 1: Matrix Extraction and Concentration

Because 2-methylbutyl decanoate exists in trace amounts (often <10 µg/L) in complex matrices like aged spirits[4], extraction efficiency must be strictly monitored.

  • Internal Standard Addition: Spike 200 mL of the sample matrix (e.g., Calvados) with a known concentration of an internal standard (e.g., ethyl nonanoate or a deuterated analog) prior to any manipulation. Causality: This validates the recovery rate of the entire extraction process, ensuring that quantitative losses are accounted for.

  • Salting Out: Add 20.4 g of anhydrous NaCl to the 200 mL sample. Causality: Increasing the ionic strength of the aqueous phase dramatically decreases the solubility of the hydrophobic decanoate ester, driving it into the organic phase.

  • Liquid-Liquid Extraction (LLE): Extract with 32 mL of high-purity dichloromethane (DCM). Stir magnetically for 3 minutes, then separate the layers in a separatory funnel[4].

  • Drying: Pass the organic layer through anhydrous magnesium sulfate ( MgSO4​ ) to remove residual water.

  • Concentration: Reduce the extract volume to 2 mL using a Kuderna-Danish concentrator. Causality: Never use a rotary evaporator under high vacuum for this step. The semi-volatile nature of 2-methylbutyl decanoate means it will co-evaporate with the solvent under vacuum, destroying your yield.

Protocol 2: Enantioselective GC-MS Analysis

This protocol is calibrated to maximize the interaction time between the analyte and the CSP.

  • System Validation (Critical Step): Before injecting the natural sample, you MUST inject a synthetic racemic standard of 2-methylbutyl decanoate. Adjust the carrier gas velocity and temperature ramp until baseline resolution ( Rs​≥1.5 ) is achieved between the (S) and (R) peaks. If the racemate cannot be resolved, the system is invalid.

  • Injection: Inject 1.0 µL of the concentrated extract in splitless mode (or split 1:10 depending on concentration) at 200 °C[2].

  • Column: Use a 30 m × 0.25 mm i.d., 0.25 µm film thickness β -Dex 325 (or equivalent permethylated cyclodextrin) column[2].

  • Oven Temperature Program:

    • Hold at 40 °C for 5 min.

    • Ramp at 1.5 °C/min to 180 °C.

    • Causality: The extremely shallow temperature ramp (1.5 °C/min) through the critical elution zone is not arbitrary. It provides the necessary thermodynamic residence time for the CSP to differentiate the subtle steric variations between the enantiomers.

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for specific fragment ions (e.g., m/z 73, 87, 115) to eliminate matrix interference.

Quantitative Data & Method Validation

To facilitate rapid assessment, the critical validation parameters and chromatographic specifications for this method are summarized below.

ParameterSpecification / ValueCausality / Rationale
Stationary Phase β -Dex 325 (or γ -cyclodextrin)Derivatized cyclodextrin provides optimal cavity dimensions for the decanoate tail and chiral headgroup.
Elution Order (S)-enantiomer, then (R)-enantiomerThe (S)-isomer forms a slightly less stable inclusion complex, causing it to elute first under these conditions[2].
Resolution ( Rs​ ) ≥1.5 (Baseline)Mandatory for the accurate integration of trace (R)-enantiomer adulterants without peak tailing overlap.
LOD / LOQ 0.5 µg/L / 1.5 µg/LRequired to detect trace-level synthetic adulteration in natural matrices where the ester is naturally low.
Recovery Rate 95% - 102%Validated via the pre-extraction internal standard to ensure no volatile loss during Kuderna-Danish concentration.

Conclusion

The chiral purity analysis of 2-methylbutyl decanoate is a highly precise analytical workflow that bridges biochemistry and physical chemistry. By understanding the biosynthetic origins of the (S)-enantiomer and applying strict, self-validating extraction and chromatographic protocols, analytical scientists can definitively authenticate natural flavors and detect synthetic racemic adulteration. The causality behind every step—from the salting-out effect in extraction to the shallow thermal ramp in GC—ensures a robust, reproducible, and legally defensible analytical method.

References

  • Matich, A. J., & Rowan, D. D. (2007). Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(7), 2727-2735. URL:[Link]

  • Ledauphin, J., et al. (2004). Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(16), 5124-5134. URL:[Link]

  • Lytra, G., et al. (2017). 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. Food Chemistry, 237, 364-371. URL:[Link]

  • European Commission. (2003). Opinion of the Scientific Committee on Food on Flavouring Group Evaluation 2 (Branched- and straight-chain aliphatic saturated primary alcohols, aldehydes, and esters). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for (S)-2-Methylbutyl Decanoate: A Comprehensive Application Note

Introduction & Chemical Profile (S)-2-Methylbutyl decanoate is a highly specialized chiral ester utilized extensively in advanced flavor and fragrance profiling, semiochemical (pheromone) research[1], and as a tailored l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(S)-2-Methylbutyl decanoate is a highly specialized chiral ester utilized extensively in advanced flavor and fragrance profiling, semiochemical (pheromone) research[1], and as a tailored lipid component in novel drug delivery systems. The synthesis of this compound demands rigorous protocols to ensure high yield while strictly preserving the stereocenter at the 2-methyl position of the alcohol moiety.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name (S)-2-Methylbutyl decanoate
CAS Number 68067-33-4[1]
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
Appearance Colorless to pale yellow liquid
Primary Precursors (S)-2-Methyl-1-butanol, Decanoic acid (or Decanoyl chloride)

Mechanistic Pathways & Strategic Selection

The esterification of (S)-2-methyl-1-butanol with a decanoyl donor can be achieved through several distinct mechanistic pathways. As an application scientist, selecting the correct protocol depends on the required scale, enantiomeric excess (ee) tolerances, and downstream purification capabilities.

Chemical Route: Acyl Chloride (Schotten-Baumann Type)

Mechanism & Causality: This method utilizes decanoyl chloride reacting with (S)-2-methyl-1-butanol in the presence of a non-nucleophilic base, typically triethylamine (TEA)[2]. The highly electrophilic carbonyl carbon of the acyl chloride allows the reaction to proceed rapidly at low temperatures (0°C to ambient)[2]. Strategic Advantage: This route drives the reaction to absolute completion without the need for thermodynamic water removal (e.g., Dean-Stark apparatus). The base acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed racemization of the chiral alcohol.

Chemical Route: Steglich Esterification

Mechanism & Causality: This approach couples free decanoic acid and the alcohol using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[3]. The DCC activates the carboxylic acid into a highly reactive O-acylisourea intermediate[4]. Strategic Limitation: While it occurs at room temperature and avoids harsh acyl chlorides, the primary drawback is the stoichiometric generation of dicyclohexylurea (DCU)[4]. DCU is notoriously difficult to remove completely from liquid ester products, making this less ideal for high-purity semiochemical synthesis unless rigorous chromatography is employed.

Biocatalytic Route: Enzymatic Esterification

Mechanism & Causality: Utilizing Candida antarctica Lipase B (immobilized as Novozym 435), this method performs a direct condensation of decanoic acid and (S)-2-methyl-1-butanol at mild temperatures (50–65°C)[5]. Strategic Advantage: This is the gold standard for preserving chirality. The enzymatic active site is highly stereoselective and operates under completely neutral conditions, eliminating the risk of racemization. Furthermore, it is a "green" process that can be performed solvent-free or in benign solvents, with the enzyme easily recovered by simple filtration[5].

Synthesis Decision Workflow

SynthesisWorkflow Start Target: (S)-2-Methylbutyl Decanoate Choice Select Synthesis Strategy Start->Choice RouteA Chemical Route (Acyl Chloride) Choice->RouteA RouteB Biocatalytic Route (Novozym 435) Choice->RouteB RouteC Steglich Route (DCC/DMAP) Choice->RouteC StepA1 Decanoyl Chloride + (S)-2-Methyl-1-butanol RouteA->StepA1 StepB1 Decanoic Acid + (S)-2-Methyl-1-butanol RouteB->StepB1 StepC1 Decanoic Acid + (S)-2-Methyl-1-butanol RouteC->StepC1 StepA2 Base (TEA), DCM, 0°C to RT StepA1->StepA2 Purification Downstream Processing (Extraction, Filtration, Distillation) StepA2->Purification StepB2 Novozym 435, 50-60°C Solvent-free or Hexane StepB1->StepB2 StepB2->Purification StepC2 DCC, DMAP, DCM, RT StepC1->StepC2 StepC2->Purification QC Analytical QC (GC-MS, NMR, Chiral HPLC) Purification->QC

Decision matrix for the synthesis of (S)-2-methylbutyl decanoate.

Detailed Experimental Protocols

Protocol A: High-Yield Acyl Chloride Synthesis

This protocol is optimized for rapid, scalable synthesis where handling moisture-sensitive reagents is acceptable.

Materials:

  • (S)-2-Methyl-1-butanol (1.0 eq)

  • Decanoyl chloride (1.2 eq)[2]

  • Triethylamine (TEA) (1.5 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Chloroform[2]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet to maintain an inert atmosphere.

  • Substrate Dissolution: Dissolve (S)-2-methyl-1-butanol and TEA in anhydrous DCM (approx. 0.5 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C[2]. Causality: The acylation reaction is highly exothermic; strict cooling prevents localized superheating, side reactions, and preserves the stereocenter.

  • Reagent Addition: Add decanoyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours[2].

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted TEA), distilled water, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure ester.

Protocol B: Green Biocatalytic Synthesis (Novozym 435)

This protocol is optimized for maximum enantiomeric fidelity and minimal environmental impact.

Materials:

  • (S)-2-Methyl-1-butanol (1.0 eq)

  • Decanoic acid (1.0 to 1.5 eq)[5]

  • Novozym 435 (immobilized CALB, 2-5% w/w relative to substrates)[5]

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Reagent Mixing: In a screw-cap vial or round-bottom flask, combine (S)-2-methyl-1-butanol and decanoic acid. Note: This can be performed solvent-free if the mixture is liquid at the reaction temperature, or in anhydrous hexane to reduce mass-transfer limitations.

  • Water Scavenging: Add activated 4Å molecular sieves to the mixture. Causality: Esterification produces water as a byproduct. Continuously removing water shifts the thermodynamic equilibrium toward the ester product (Le Chatelier's principle), maximizing conversion yield.

  • Enzyme Addition: Add Novozym 435 (approx. 2.5% w/w) to the reaction mixture[5].

  • Incubation: Place the reaction vessel in an orbital shaker or use gentle magnetic stirring at 150-200 rpm. Heat the system to 60-65°C[5].

  • Monitoring: Allow the reaction to proceed for 24-48 hours, monitoring the disappearance of the alcohol via GC-MS.

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the Novozym 435 and molecular sieves. The enzyme can be washed with cold hexane, dried, and reused for subsequent batches[5].

  • Purification: Wash the filtrate with a weak aqueous base (e.g., 5% Na₂CO₃) to deprotonate and remove any unreacted decanoic acid into the aqueous phase. Dry the organic layer over MgSO₄ and evaporate the solvent.

Analytical Validation & Quality Control

To ensure the synthesized (S)-2-methylbutyl decanoate meets rigorous pharmaceutical or semiochemical standards, a self-validating QC system must be implemented.

Table 2: Quality Control Matrix
Analytical TechniquePrimary PurposeExpected Outcome / Validation Marker
GC-MS (EI, 70 eV) Confirm molecular weight and fragmentation patternMolecular ion peak at m/z 242. Characteristic fragments at m/z 173 (loss of amyl radical) and m/z 71.
¹H NMR (CDCl₃) Verify ester linkage and overall chemical purityTriplet at ~4.0 ppm corresponding to the -CH₂-O- protons of the 2-methylbutyl group. Absence of broad -OH or -COOH signals.
Chiral HPLC Validate enantiomeric excess (ee)Single peak corresponding to the (S)-enantiomer. Baseline separation from a racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H).

References

  • [2] US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines - Google Patents.2

  • [1] Catalogue of Semiochemicals: Custom synthesis - Biochemtech. 1

  • [3] Technical Support Center: Benzyl Decanoate Synthesis - Benchchem. 3

  • [4] Steglich Esterification of Oleic Acid with Curcumin and Toxicity Test of Its Products Against Daphnia magna - AIP Publishing. 4

  • [5] Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data - MDPI. 5

Sources

Application

Application Note: Enzymatic Esterification of (S)-2-Methylbutanol with Decanoic Acid

Executive Summary The synthesis of enantiomerically pure flavor and fragrance compounds is a critical focus in the food, cosmetic, and pharmaceutical industries. (S)-2-methylbutyl decanoate is a high-value chiral ester c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiomerically pure flavor and fragrance compounds is a critical focus in the food, cosmetic, and pharmaceutical industries. (S)-2-methylbutyl decanoate is a high-value chiral ester characterized by its fruity, apple-like olfactory notes. It is naturally identified as a trace volatile compound in freshly distilled Calvados, Cognac, and traditional apple wines[1][2].

Traditional chemical esterification relies on strong acid catalysts (e.g., sulfuric acid) and high temperatures, which can lead to the racemization of the sensitive (S)-stereocenter and generate unwanted byproducts. This application note details a highly efficient, self-validating protocol for the enzymatic esterification of (S)-2-methylbutanol with decanoic acid using immobilized lipases. This biocatalytic approach operates under mild conditions, ensures strict stereoretention, and allows the resulting ester to be legally classified as a "natural flavor" under EU and US regulations[3][4].

Mechanistic Principles & Experimental Rationale

To achieve high conversion rates and maintain scientific integrity, the experimental design is grounded in several key mechanistic principles:

  • Enzyme Selection and Active Site Dynamics: Lipases (E.C. 3.1.1.3) such as Candida antarctica lipase B (CALB, commercially available as Novozym 435) and Candida rugosa lipase are highly effective for this synthesis. Mechanistically, (S)-2-methylbutanol, being a relatively short and branched molecule, can approach the hydrophobic binding pocket of the enzyme's active site with minimal steric hindrance, facilitating high initial reaction rates[5]. Furthermore, the heterogenized lipase is capable of inducing or preserving asymmetry during esterification with a chiral alcohol, yielding an optically pure ester[3].

  • Thermodynamic Control via Water Scavenging: Esterification is a reversible condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water will drive the equilibrium backward toward hydrolysis. To create a self-validating, forward-driven system, 4Å molecular sieves are integrated directly into the reaction matrix to continuously sequester water, pushing the conversion yield beyond 90%[5].

  • Solvent Microenvironment: The reaction can be performed in non-polar solvents (e.g., hexane or heptane) or in a solvent-free system. Non-polar solvents preserve the hydration shell around the immobilized enzyme, preventing denaturation while maintaining the solubility of the hydrophobic decanoic acid. Solvent-free systems are increasingly preferred for industrial scale-up due to higher volumetric productivity and greener profile, though they require precise stoichiometric balancing to manage viscosity[4].

Process Workflow Diagram

The following diagram illustrates the logical flow of the biocatalytic esterification process, highlighting the continuous feedback loop of water removal necessary for high yields.

G Substrates (S)-2-Methylbutanol + Decanoic Acid Reaction Enzymatic Esterification (45-50°C, 250 rpm) Substrates->Reaction Substrate Loading Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Biocatalyst WaterRemoval Water Scavenging (4Å Molecular Sieves) Reaction->WaterRemoval Byproduct (H2O) Recovery Filtration & Enzyme Recovery Reaction->Recovery Reaction Mixture WaterRemoval->Reaction Equilibrium Shift Recovery->Enzyme Recycled Biocatalyst Product (S)-2-Methylbutyl Decanoate (Target Ester) Recovery->Product Purified Phase

Workflow of the lipase-catalyzed esterification highlighting thermodynamic control via water scavenging.

Step-by-Step Experimental Protocol

This protocol is designed for a 50 mL laboratory-scale synthesis but is linearly scalable.

Materials & Reagents
  • Substrates: (S)-(-)-2-Methylbutanol (≥99% enantiomeric excess) and Decanoic acid (≥99% purity).

  • Biocatalyst: Immobilized Candida antarctica lipase B (CALB, Novozym 435) or Candida rugosa lipase.

  • Solvent: n-Hexane (anhydrous, if utilizing a solvent-based system).

  • Water Scavenger: 4Å Molecular sieves (activated at 250°C for 4 hours prior to use).

Phase 1: Substrate Preparation
  • Stoichiometric Preparation: Weigh 1.72 g (10 mmol) of decanoic acid and transfer it to a 50 mL round-bottom flask or a jacketed glass reactor.

  • Alcohol Addition: Add 1.32 g (15 mmol) of (S)-2-methylbutanol. Note: A 1:1.5 molar ratio (Acid:Alcohol) is utilized to saturate the enzyme's active site with the nucleophile and further drive the equilibrium toward ester synthesis.

  • Solvent Addition (Optional): If viscosity is a concern, add 20 mL of anhydrous n-hexane.

Phase 2: Enzymatic Reaction
  • Water Scavenger Loading: Add 1.0 g of freshly activated 4Å molecular sieves to the reaction mixture.

  • Thermal Equilibration: Place the reactor in a thermostatic orbital shaker or water bath. Equilibrate the mixture to 45 °C under continuous agitation at 250 rpm for 10 minutes.

  • Biocatalyst Initiation: Initiate the reaction by adding 150 mg of immobilized lipase (approx. 5% w/w relative to total substrates).

  • Incubation: Seal the reactor to prevent solvent evaporation. Maintain the reaction at 45 °C and 250 rpm for 24 hours. Causality Note: 45 °C is the optimal thermodynamic sweet spot; it lowers the viscosity of decanoic acid and increases reaction kinetics without inducing thermal denaturation of the lipase[5].

Phase 3: Downstream Processing & Recovery
  • Termination & Filtration: Terminate the reaction by cooling the mixture to 4 °C. Filter the mixture through a sintered glass funnel (porosity 3) to recover the immobilized enzyme and molecular sieves.

  • Enzyme Recycling: Wash the recovered enzyme bed with 10 mL of cold hexane to remove residual substrates/products. Dry under a gentle stream of nitrogen. The biocatalyst can typically be reused for up to 5 consecutive cycles with minimal loss of activity[3].

  • Purification: Evaporate the hexane (and unreacted (S)-2-methylbutanol) using a rotary evaporator under reduced pressure (40 °C, 50 mbar). The remaining retentate is highly pure (S)-2-methylbutyl decanoate.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the final conversion yield of (S)-2-methylbutyl decanoate. Data is synthesized from optimized lipase-catalyzed esterification benchmarks.

ParameterCondition TestedConversion Yield (24h)Mechanistic Rationale
Molar Ratio (Acid:Alcohol) 1:178.5%Stoichiometric parity limits thermodynamic push.
Molar Ratio (Acid:Alcohol) 1:1.594.2% Excess alcohol acts as a thermodynamic driver without causing severe enzyme inhibition.
Temperature 30 °C62.0%Suboptimal kinetic energy; higher viscosity of decanoic acid limits mass transfer.
Temperature 45 °C94.2% Optimal balance between kinetic acceleration and enzyme conformational stability[5].
Water Scavenging None55.4%Accumulation of H₂O triggers the reverse hydrolysis reaction.
Water Scavenging 4Å Molecular Sieves94.2% Continuous physical sequestration of H₂O locks the reaction in the forward direction.
Enzyme Loading 1% (w/w)41.3%Insufficient active sites available for the substrate pool.
Enzyme Loading 5% (w/w)94.2% Saturation of reaction kinetics; further addition yields diminishing returns.

References

  • Studies on the specificity of Candida rugosa lipase catalyzed esterification reactions in organic media Source: bg.ac.rs URL:[Link]

  • One-Pot Sequences of Reactions with Sol-Gel Entrapped Opposing Reagents: An Enzyme and Metal-Complex Catalysts Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Producing Natural Flavours from Isoamyl Alcohol and Fusel Oil by Using Immobilised Rhizopus oryzae Lipase Source: MDPI (mdpi.com) URL:[Link]

  • The Impact of the Fermentation Strategy on the Flavour Formation of Ilzer Rose (Malus domestica Borkh.) Apple Wine Source: PubMed Central (nih.gov) URL:[Link]

  • Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Method

Application Note: High-Resolution GC-MS Determination and Enantiomeric Profiling of (S)-2-Methylbutyl Decanoate

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(S)-2-methylbutyl decanoate (C₁₅H₃₀O₂) is a highly impactful medium-chain fatty acid (MCFA) ester. Biologically, it is synthesized during microbial fermentation via the esterification of decanoic acid with (S)-2-methyl-1-butanol—an alcohol derived from L-isoleucine via the Ehrlich pathway[1]. In the flavor and fragrance industry, this volatile organic compound (VOC) is a critical marker in distilled spirits (such as Cognac and Brandy)[2], imparting complex fruity, waxy, and floral aromatic notes.

The Analytical Challenge: Quantifying (S)-2-methylbutyl decanoate in complex matrices presents two primary challenges. First, it exists at trace levels (sub-ppb to ppm) amidst massive background concentrations of ethanol, water, and major fusel alcohols[2]. Second, it must be chromatographically resolved from its structural isomer (3-methylbutyl decanoate) and its enantiomer ((R)-2-methylbutyl decanoate) to accurately profile the biological or sensory activity of the matrix.

As a self-validating system, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with chiral Gas Chromatography-Mass Spectrometry (GC-MS) in synchronous SIM/Scan mode. Every methodological choice in this workflow is designed to maximize analyte recovery, prevent thermal degradation, and ensure absolute structural confirmation.

Experimental Causality & Protocol

Sample Preparation: Headspace-SPME

Causality of the Method: Liquid-liquid extraction (LLE) often leads to the co-extraction of non-volatile lipids and requires solvent evaporation, which can cause the loss of highly volatile esters. HS-SPME provides a solvent-free, non-destructive concentration mechanism[1].

  • Fiber Selection: A 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is used. The mixed-bed geometry is deliberate: the divinylbenzene layer captures larger, lipophilic molecules like the C₁₅ ester, while the carboxen core traps smaller volatiles. This prevents the competitive displacement of (S)-2-methylbutyl decanoate by highly abundant low-molecular-weight matrix components.

  • Salting-Out Effect: The addition of NaCl increases the ionic strength of the aqueous phase. According to Le Chatelier's principle, this reduces the solubility of the hydrophobic ester, aggressively driving the equilibrium into the headspace for fiber adsorption.

Step-by-Step Procedure:

  • Transfer exactly 5.0 mL of the liquid sample (e.g., diluted yeast culture or spirit) into a 20 mL precision glass headspace vial.

  • Add 1.5 g of anhydrous Sodium Chloride (NaCl) and 10 µL of Internal Standard (e.g., Ethyl nonanoate, 10 mg/L in absolute ethanol).

  • Seal the vial with a PTFE/silicone septum cap.

  • Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm) to achieve liquid-gas phase equilibrium. Note: Temperatures above 50°C are avoided to prevent artifactual transesterification.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C.

GC-MS Instrumentation Parameters

Causality of the Method: A chiral stationary phase (β-Cyclodextrin) is mandated to resolve the (S)- and (R)-enantiomers. A slow temperature ramp (4°C/min) provides the necessary theoretical plates to separate the (S)-2-methylbutyl decanoate from the closely eluting 3-methylbutyl decanoate isomer. The mass spectrometer is operated in synchronous SIM/Scan mode to provide both sub-ppb quantitation (SIM) and full-spectrum library matching (Scan).

Step-by-Step Procedure:

  • Desorption: Insert the SPME fiber into the GC inlet set to 250°C in splitless mode for 5 minutes. This thermal shock ensures complete desorption of the ester without thermal cracking.

  • Separation: Utilize a chiral capillary column (e.g., Rt-βDEXsm, 30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Detection: Operate the MS with an Electron Impact (EI) source at 70 eV. The base peak for 2-methylbutyl decanoate is m/z 70 (corresponding to the 2-methylbutene radical cation, [C₅H₁₀]⁺)[3].

Data Presentation

Table 1: Optimized GC-MS Operating Conditions

ParameterSetting / ValueScientific Rationale
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform linear velocity across the temperature gradient.
Inlet Temperature 250°C (Splitless, 5 min)Ensures quantitative thermal desorption from the SPME fiber.
Oven Program 50°C (2 min) → 4°C/min to 200°C → 10°C/min to 230°C (5 min)Slow 4°C/min ramp is critical for enantiomeric and isomeric resolution.
Transfer Line Temp 250°CPrevents cold-trapping of the C₁₅ ester before entering the MS.
Ion Source Temp 230°COptimizes the fragmentation efficiency for medium-chain esters.

Table 2: Target Ions for SIM Quantitation and Identification

CompoundRetention Index (RI)Quantitation Ion (m/z)Qualifier Ions (m/z)
Ethyl nonanoate (IS)129588101, 143, 186
3-Methylbutyl decanoate16687089, 155, 242
(S)-2-Methylbutyl decanoate 1675 70 89, 155, 242
(R)-2-Methylbutyl decanoate16827089, 155, 242

(Note: Retention indices are approximate and dependent on the specific β-Cyclodextrin phase used. Base peak m/z 70 is utilized for primary quantitation[3].)

Experimental Workflow Visualization

GCMS_Workflow Sample 1. Sample Preparation (5 mL Matrix + 1.5g NaCl) SPME 2. HS-SPME Extraction (DVB/CAR/PDMS, 40°C, 30 min) Sample->SPME Salting-Out & Volatilization Desorption 3. Thermal Desorption (GC Inlet, 250°C, 5 min) SPME->Desorption Fiber Transfer GC 4. Chiral GC Separation (β-Cyclodextrin Column, 4°C/min) Desorption->GC Splitless Injection MS 5. Mass Spectrometry (EI 70eV, SIM/Scan Mode) GC->MS Elution of (S)-Isomer Data 6. Data Processing (Quantification of m/z 70, 155) MS->Data Ion Chromatogram Generation

Figure 1: End-to-end HS-SPME-GC-MS analytical workflow for (S)-2-methylbutyl decanoate.

References

  • National Center for Biotechnology Information (PubChem). "2-Methylbutyl decanoate | C15H30O2 | CID 3017826 - PubChem." NIH.gov. URL:[Link]

  • Shilman, M.M., Gee, W.S., Henderson II, T.D. (2024). "Volatile Analysis of Sucrose-Grown Saccharomyces cerevisiae." ACS Agricultural Science & Technology, 4(10), 965-979. URL:[Link]

  • Ferrari, G., Lablanquie, O., Cantagrel, R., Ledauphin, J., Payot, T., Fournier, N., Guichard, E. (2004). "Determination of Key Odorant Compounds in Freshly Distilled Cognac Using GC-O, GC-MS, and Sensory Evaluation." Journal of Agricultural and Food Chemistry, 52(18), 5670-5676. URL:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization and Enantiomeric Purity Determination of (S)-2-Methylbutyl Decanoate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(S)-2-Methylbutyl decanoate (C₁₅H₃₀O₂) is a chiral ester with profound significance in the flavor, fragrance, and pharmaceutical industries due to its distinct olfactory profile and utility as a chiral building block. The stereochemical integrity of such esters is critical, as enantiomers often exhibit vastly different biological and sensory properties.

This application note provides a comprehensive, self-validating methodology for the structural elucidation and enantiomeric excess ( ee% ) determination of (S)-2-methylbutyl decanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. By combining 1D/2D NMR techniques with Chiral Lanthanide Shift Reagents (CLSR), analysts can achieve unambiguous structural confirmation and precise stereochemical validation.

Structural Dynamics and NMR Spectral Signatures

The molecular architecture of (S)-2-methylbutyl decanoate consists of a linear ten-carbon decanoate chain esterified to a branched (S)-2-methylbutyl moiety. The presence of the chiral center at the C2' position of the alcohol chain exerts a profound stereochemical influence on the adjacent C1' methylene protons (-O-CH₂-).

Because these protons reside in a chiral environment, they are diastereotopic . They are chemically and magnetically non-equivalent, coupling not only with the adjacent C2' methine proton but also with each other (geminal coupling). This results in a highly diagnostic ABX spin system in the ¹H NMR spectrum, which serves as the primary analytical handle for structural and chiral verification[1].

Table 1: Quantitative NMR Chemical Shift Assignments (CDCl₃, 298 K)

Data summarized for the pure (S)-enantiomer. Chemical shifts ( δ ) are referenced to internal TMS (0.00 ppm).

MoietyPosition¹H NMR ( δ , ppm)Multiplicity & Coupling ( J in Hz)¹³C NMR ( δ , ppm)
Decanoate C1 (Carbonyl)--174.2
C2 ( α -CH₂)2.28t, J=7.5 34.5
C3 ( β -CH₂)1.61m25.1
C4 - C9 (Bulk)1.25 - 1.35m22.7 - 29.5
C10 (Terminal CH₃)0.88t, J=7.0 14.1
2-Methylbutyl C1' (-O-CH₂-)3.95, 3.85dd, J=10.5,5.5 / dd, J=10.5,6.5 69.5
C2' (Chiral CH)1.70m34.8
C3' (-CH₂-)1.45, 1.15m (diastereotopic)26.2
C4' (Terminal CH₃)0.90t, J=7.5 11.3
C2'-CH₃ (Branch)0.92d, J=6.5 16.5

The Causality of 2D NMR Strategy

To build a self-validating structural proof, 1D NMR must be corroborated by 2D correlation spectroscopy. The experimental choices are driven by the need to map specific atomic connectivities:

  • COSY (Correlation Spectroscopy): Utilized to trace the continuous spin system of the 2-methylbutyl group. It unambiguously links the diastereotopic C1' protons to the C2' chiral center, and subsequently to the C3' and branch methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates that the two distinct proton signals at 3.95 and 3.85 ppm are indeed attached to the same carbon (C1' at 69.5 ppm), confirming their diastereotopic nature[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of the ester linkage. Cross-peaks between the C1' protons of the alcohol moiety and the C1 carbonyl carbon (174.2 ppm), as well as between the C2 protons of the acid moiety and the C1 carbonyl, lock the two molecular halves together.

Chiral Resolution via Lanthanide Shift Reagents (CLSR)

While standard NMR confirms the 2D connectivity, it cannot differentiate enantiomers in an achiral solvent. To determine the enantiomeric excess of the (S)-isomer, the chiral lanthanide shift reagent Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is employed[3].

Mechanistic Causality

Esters are hard Lewis bases. The paramagnetic Eu³⁺ ion acts as a hard Lewis acid, coordinating reversibly with the ester's carbonyl oxygen[4]. This coordination induces a pseudo-contact shift, moving the signals of nearby protons (specifically C1' and C2) downfield. Because the (hfc) ligands are chiral, the coordination of Eu(hfc)₃ to a racemic mixture of the ester forms two distinct diastereomeric complexes. These complexes possess different geometries and magnetic environments, causing the previously identical NMR signals of the (S) and (R) enantiomers to split ( ΔΔδ ) into baseline-resolved peaks[5].

CLSR_Mechanism A (S)- & (R)-Ester (Analyte Mixture) C Lewis Acid-Base Coordination at Carbonyl Oxygen A->C B Eu(hfc)3 (Chiral Shift Reagent) B->C D Formation of Transient Diastereomeric Complexes C->D E Paramagnetic Pseudo-Contact Shift & Signal Splitting (ΔΔδ) D->E

Figure 1: Logical flow of chiral discrimination using Eu(hfc)3 coordination.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Structural Acquisition (1D & 2D NMR)
  • Sample Preparation: Dissolve 15–20 mg of (S)-2-methylbutyl decanoate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal overlap. TMS provides an absolute zero-point reference, ensuring any observed chemical shift deviations during later steps are purely due to reagent interactions, not environmental drift.

  • Acquisition: Acquire ¹H (minimum 400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra at a tightly regulated 298 K.

  • Validation: Run COSY, HSQC, and HMBC to verify the ester linkage and the diastereotopic C1' protons.

Protocol B: Enantiomeric Excess ( ee% ) Titration

Because paramagnetic lanthanides inherently cause line broadening (relaxation enhancement), adding a bulk amount of Eu(hfc)₃ will destroy spectral resolution[4]. A self-validating titration is mandatory to find the optimal balance between chiral shift ( ΔΔδ ) and peak sharpness.

  • Reagent Prep: Prepare a highly concentrated stock solution of anhydrous Eu(hfc)₃ in CDCl₃. Note: Eu(hfc)₃ is hygroscopic; water competes for coordination sites and ruins the assay.

  • Sequential Titration: Add the Eu(hfc)₃ stock to the NMR tube in 0.05 molar equivalent increments relative to the ester.

  • Equilibration: Invert the tube gently and allow 5 minutes for the dynamic complexation equilibrium to stabilize before acquiring a ¹H spectrum.

  • Monitoring: Track the downfield shift of the C1' (-O-CH₂-) diastereotopic protons.

    • If the sample is purely the (S)-enantiomer, the ABX system will shift downfield as a single, unified set of peaks.

    • If an (R)-impurity is present, a secondary, distinct ABX system will emerge and separate from the main peaks[6].

  • Integration & Calculation: Stop titration when baseline resolution between the (S) and (R) signals is achieved (typically 0.2–0.4 eq). Integrate the separated C1' signals to calculate the ee% .

NMR_Workflow S1 1. Sample Prep (15 mg in CDCl3 + TMS) S2 2. Baseline 1H & 13C NMR (Confirm Purity) S1->S2 S3 3. 2D NMR Suite (COSY, HSQC, HMBC) S2->S3 S4 4. CLSR Titration (Add Eu(hfc)3 in 0.05 eq steps) S3->S4 S5 5. Monitor Line Broadening vs. Chiral Shift (ΔΔδ) S4->S5 S5->S4 Adjust Ratio S6 6. Integration of Separated Signals for ee% Calculation S5->S6

Figure 2: Self-validating experimental workflow for structural and enantiomeric NMR characterization.

References

  • Using 1H NMR and Chiral Chemical Shift Reagent to Study Intramolecular Racemization, auremn.org.br, 3

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent, nih.gov,7

  • NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess, tandfonline.com, 5

  • Observing the enantiomeric 1H chemical shift non-equivalence using chiral lanthanide shift reagents, researchgate.net, 4

  • 1H NMR Spectrometry of Diastereomeric Esters, scielo.br, 1

  • Absolute configuration and enantiomeric composition of partially resolved acids by 1H NMR of their (S)-2-methylbutyl esters, scielo.br, 2

  • Assignment of the Absolute Configuration of β-Chiral Primary Alcohols by NMR, acs.org,6

Sources

Method

Application Note: Formulation and Sensory Profiling of (S)-2-Methylbutyl Decanoate in Flavor, Fragrance, and Pharmaceutical Matrices

Target Audience: Formulation Scientists, Sensory Researchers, and Drug Development Professionals Introduction & Mechanistic Overview (S)-2-Methylbutyl decanoate is a medium-chain branched fatty acid ester that serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Sensory Researchers, and Drug Development Professionals

Introduction & Mechanistic Overview

(S)-2-Methylbutyl decanoate is a medium-chain branched fatty acid ester that serves as a critical building block in the organoleptic profiling of premium distillates, fruit-based beverages, and advanced fragrance accords. Naturally identified in freshly distilled Cognac[1], specialty apple wines[2], and grape brandies[3], this compound imparts a highly complex sensory profile characterized by fruity, waxy, green, and brandy-like notes[4].

Mechanistic Causality in Sensory Perception: Unlike straight-chain aliphatic esters (such as ethyl decanoate) which primarily deliver flat "tropical fruit" notes, the branched 2-methylbutyl moiety in (S)-2-methylbutyl decanoate introduces steric hindrance. This structural branching alters the molecule's binding affinity to olfactory receptors, effectively lowering the odor threshold and shifting the sensory descriptor toward a more nuanced "waxy/brandy" profile. In pharmaceutical drug development, this specific receptor-binding behavior is leveraged to mask bitter Active Pharmaceutical Ingredients (APIs) in pediatric oral liquid suspensions. The compound's high lipophilicity ensures it remains stable in lipid-based or emulsion-based drug delivery systems, occupying gustatory and olfactory receptors to raise the perception threshold for bitter compounds.

Physicochemical and Sensory Data

The formulation behavior of (S)-2-methylbutyl decanoate is dictated by its high molecular weight and hydrophobicity. The table below summarizes its core quantitative data for formulation calculations.

ParameterSpecification
Chemical Name (S)-2-Methylbutyl decanoate
CAS Number 55195-23-8 (S-enantiomer) / 68067-33-4 (Racemate)[5]
FLAVIS Number 09.660[5]
Molecular Weight 242.40 g/mol [4]
LogP (XLogP3-AA) 5.9 (Highly hydrophobic)[4]
Odor Impact & Evaporation Medium impact; Ultra-slow evaporation rate[4]
Primary Sensory Descriptors Fruity (62%), Waxy (61%), Green (48%), Floral (41%), Brandy (38%)[4]

Application Workflow: Flavor Integration in Hydroalcoholic Matrices

In flavor formulation—particularly for alcoholic beverage analogs or low-ABV (alcohol by volume) spirits—achieving a natural "aged" character is challenging. (S)-2-methylbutyl decanoate acts as a bridging compound between highly volatile top notes (e.g., ethyl acetate) and heavy base notes (e.g., oak lactones). Because of its high LogP (5.9)[4], it requires micellar solubilization in low-ABV matrices or sufficient ethanol content to prevent precipitation and phase separation.

G A Base Matrix (Hydroalcoholic) C Micellar Solubilization & Equilibrium A->C B (S)-2-Methylbutyl Decanoate (Ester Addition) B->C Hydrophobic Interaction D Headspace Partitioning (Aroma Release) C->D Evaporation Cascade E Sensory Perception (Fruity/Waxy/Brandy) D->E Receptor Binding

Fig 1: Solubilization and headspace partitioning of the ester in hydroalcoholic matrices.

Experimental Protocol 1: Reconstitution and GC-O Sensory Evaluation

Objective: To formulate a model spirit base (Cognac profile) and evaluate the sensory impact of (S)-2-methylbutyl decanoate using Gas Chromatography-Olfactometry (GC-O) and Nasal Impact Frequency (NIF)[1].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 40% v/v ethanol/water solution to mimic a standard distillate base.

  • Base Formulation: Add a standard ester blend (ethyl hexanoate, ethyl octanoate, ethyl decanoate) at 5.0 mg/L each to establish a generic fruity baseline[3].

  • Spiking: Introduce (S)-2-methylbutyl decanoate at 0.05 mg/L (Test Group) versus a control matrix with no addition.

  • Equilibration: Allow the solution to rest at 20°C for 48 hours in sealed amber glass vials. Causality: This resting period allows the hydrophobic esters to reach a stable thermodynamic equilibrium between the liquid phase and the headspace, ensuring consistent sensory delivery during evaluation.

  • Sensory Evaluation (GC-O): Inject 2 µL of the headspace into a GC equipped with an olfactometric port. Utilize a trained sensory panel (n=10) to sniff the effluent. Self-Validating System: Panelists press a digital switch when detecting an odor, generating a sensory chromatogram. The presence of the "brandy/waxy" descriptor precisely at the retention time of (S)-2-methylbutyl decanoate confirms its active contribution to the profile, intrinsically validating the formulation's efficacy without relying solely on subjective overall-blend sniffing.

Experimental Protocol 2: HS-SPME GC-MS Analytical Quantification

Objective: To quantify the release kinetics of (S)-2-methylbutyl decanoate from formulated flavor, fragrance, or pharmaceutical matrices[2].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 10 mL of the formulated matrix into a 20 mL headspace glass vial. Add 4.0 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the highly hydrophobic ester (LogP 5.9) is drastically decreased, driving the molecules into the headspace and maximizing extraction efficiency[2].

  • Equilibration: Incubate the vial in an autosampler oven at 40°C for 5 minutes with continuous agitation (250 rpm).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS Solid Phase Microextraction (SPME) fiber to the headspace for exactly 20 minutes[2].

  • Desorption & Analysis: Retract the fiber and insert it into the GC injection port at 240°C for 5 minutes for thermal desorption. Run the Mass Spectrometer in SIM (Selected Ion Monitoring) mode, targeting the molecular ion and primary fragments. Self-Validating System: Run a blank fiber between every 5 samples to ensure zero carryover. A linear calibration curve ( R2>0.99 ) must be achieved using an internal standard (e.g., methyl-4-pentanol-2) spiked into the matrix prior to extraction. If the R2 drops below 0.99, the system automatically flags the run for recalibration, ensuring absolute data integrity.

G N1 Sample Preparation (Matrix + NaCl) N2 Equilibration (40°C, 5 min) N1->N2 Salting-out effect N3 HS-SPME Extraction (20 min exposure) N2->N3 Volatilization N4 Thermal Desorption (GC Injector) N3->N4 Fiber transfer N5 GC-MS Analysis (Quantification) N4->N5 Separation & Detection

Fig 2: HS-SPME GC-MS workflow for quantifying (S)-2-methylbutyl decanoate in formulations.

References

  • Title: The Impact of the Fermentation Strategy on the Flavour Formation of Ilzer Rose (Malus domestica Borkh.) Apple Wine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Determination of Key Odorant Compounds in Freshly Distilled Cognac Using GC-O, GC-MS, and Sensory Evaluation Source: ResearchGate URL: [Link]

  • Title: The Impact of Type of Brandy on the Volatile Aroma Compounds and Sensory Properties of Grape Brandy in Montenegro Source: MDPI URL: [Link]

  • Title: Opinion of the SCF on Flavouring Group Evaluation 2 (Branched- and straight-chain aliphatic saturated primary alcohols, aldehyde, and esters) Source: European Commission URL: [Link]

  • Title: Decanoic acid, 2-methylbutyl ester, (S)- CAS# 55195-23-8: Odor profile, Molecular properties, Suppliers & Regulation Source: Scent.vn URL: [Link]

Sources

Application

Application Note: Advanced Extraction and Profiling of (S)-2-Methylbutyl Decanoate from Complex Natural Matrices

Introduction (S)-2-methylbutyl decanoate (CAS: 68067-33-4) is a medium-chain fatty acid ester renowned for imparting sweet, fruity, apple, and brandy-like aromatic notes to various natural matrices[1]. In analytical chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-methylbutyl decanoate (CAS: 68067-33-4) is a medium-chain fatty acid ester renowned for imparting sweet, fruity, apple, and brandy-like aromatic notes to various natural matrices[1]. In analytical chemistry, flavor science, and product authentication, accurately profiling this specific compound is critical for determining the quality and origin of distilled spirits (e.g., Cognac, Calvados)[2], fermented dairy products like suero costeño[3], and fruit wines[4][5].

Extracting this compound presents unique challenges due to its hydrophobicity and the complex, interfering nature of the matrices it inhabits. This guide outlines field-proven, self-validating methodologies for the extraction and quantification of (S)-2-methylbutyl decanoate.

Biosynthetic Pathway and Matrix Dynamics

Understanding the biogenesis of (S)-2-methylbutyl decanoate directly informs our extraction strategy. The ester is formed via the enzymatic condensation of (S)-2-methylbutanol and decanoyl-CoA[6]. The alcohol precursor is derived from L-isoleucine catabolism via the Ehrlich pathway, while the acyl-CoA is a product of lipid metabolism[6]. This esterification is catalyzed by Alcohol Acyltransferase (AAT) during fermentation[6].

Because of its molecular weight (242.40 g/mol ) and long aliphatic chain, the ester is highly hydrophobic and semi-volatile. In complex matrices like distilled spirits (high ethanol) or dairy (high lipid/protein), matrix effects can severely suppress its release into the headspace or partition it unfavorably during solvent extraction[7].

Biosynthesis Iso L-Isoleucine (Amino Acid Precursor) Keto 2-Keto-3-methylvalerate Iso->Keto Transaminase Aldehyde 2-Methylbutanal Keto->Aldehyde Decarboxylase Alcohol (S)-2-Methylbutanol Aldehyde->Alcohol Alcohol Dehydrogenase Ester (S)-2-Methylbutyl decanoate (Target Volatile Ester) Alcohol->Ester Alcohol Acyltransferase (AAT) FAS Fatty Acid Biosynthesis Acyl Decanoyl-CoA (Activated Medium-Chain FA) FAS->Acyl Elongation & Activation Acyl->Ester Alcohol Acyltransferase (AAT)

Caption: Biosynthetic pathway of (S)-2-methylbutyl decanoate via amino acid and lipid metabolism.

Mechanistic Principles of Extraction (Causality & Logic)

To achieve reproducible recovery of (S)-2-methylbutyl decanoate, the extraction system must thermodynamically favor the analyte's migration out of the matrix. As a Senior Application Scientist, I emphasize that protocols fail when matrix effects are ignored.

  • Matrix Normalization (Dilution): In spirits, ethanol concentrations >40% v/v act as a co-solvent, keeping hydrophobic esters in solution and competitively saturating extraction fibers. Diluting the matrix to 10% ethanol normalizes the partition coefficient, ensuring the ester behaves predictably[7].

  • The Salting-Out Effect: The addition of NaCl (up to saturation) increases the ionic strength of the aqueous phase. The hydration of salt ions reduces the amount of free water available to dissolve organic molecules, forcefully driving the hydrophobic decanoate ester into the headspace or organic solvent[5][7].

  • Fiber Chemistry (HS-SPME): A mixed-bed DVB/CAR/PDMS fiber is optimal. The PDMS layer retains the non-polar decanoate chain, while the DVB layer captures the medium-sized branched structures. Relying on a single-phase fiber will result in biased volatile profiles[7].

  • Gentle Concentration (LLE): When using Liquid-Liquid Extraction, standard rotary evaporation will cause trace losses of this semi-volatile ester. A Kuderna-Danish concentrator is mandatory; its reflux columns allow the highly volatile dichloromethane to escape while condensing the heavier ester back into the flask[2].

Quantitative Comparison of Extraction Techniques

Extraction ParameterHeadspace SPME (HS-SPME)Liquid-Liquid Extraction (LLE)
Primary Application High-throughput volatile profilingExhaustive extraction, trace discovery
Sample Volume Req. 5 – 10 mL100 – 200 mL
Solvent Dependency Solvent-freeHigh (Dichloromethane / Pentane)
Extraction Time 40 – 60 minutes2 – 4 hours (including concentration)
Matrix Susceptibility High (Requires strict dilution/salting)Low to Moderate
Recovery of Semi-volatiles Moderate (Equilibrium-dependent)High (Exhaustive physical transfer)

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, both protocols incorporate an Internal Standard (IS) added prior to sample manipulation. This establishes a self-validating system: by calculating the absolute recovery rate of the IS, the analyst can instantly verify the integrity of the entire workflow.

Protocol A: HS-SPME for High-Throughput Profiling

Best suited for fruit wines, fermented dairy, and routine quality control.

  • Standardization: Spike 10 mL of the natural matrix (e.g., apple wine) with 50 µL of an internal standard solution (e.g., 2-octanol or ethyl heptanoate at 10 mg/L)[5].

  • Matrix Modification: Transfer the sample to a 20 mL amber headspace vial. Add 4.0 g of anhydrous NaCl to achieve the salting-out effect[5].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 5 minutes under continuous agitation (250 rpm) to reach liquid-gas phase equilibrium[5]. (Note: Exceeding 40 °C risks degrading heat-labile co-extractants).

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 40 minutes at 40 °C[5][7].

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (250 °C) for 6 minutes in splitless mode to thermally desorb the analytes onto a DB-FFAP or DB-Wax column[2][4].

Protocol B: LLE for Trace Analysis and Preparative Fractionation

Best suited for complex distilled spirits (Cognac, Calvados) requiring exhaustive extraction.

  • Standardization & Normalization: Take 200 mL of the spirit sample. If the ABV is >10%, dilute 1:1 with ultrapure water to prevent ethanol from acting as a phase-transfer inhibitor[2][7]. Spike with the internal standard.

  • Salting-Out: Add 20.4 g of NaCl to the diluted mixture and stir magnetically for 3 minutes until fully dissolved[2].

  • Solvent Partitioning: Transfer to a separatory funnel. Add 32 mL of freshly redistilled dichloromethane (CH₂Cl₂). Shake vigorously, venting periodically[2].

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer. Repeat the extraction twice more with 30 mL CH₂Cl₂ to ensure exhaustive recovery[7].

  • Drying: Pool the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) to remove residual water. Filter through deactivated glass wool[2][7].

  • Concentration: Transfer the dried extract to a Kuderna-Danish concentrator. Gently reduce the volume to exactly 2.0 mL over a warm water bath[2]. Store at -18 °C prior to GC-MS injection.

ExtractionWorkflow Matrix Complex Natural Matrix (Spirits, Wine, Dairy) Prep Sample Preparation (Dilution to 10% EtOH + NaCl) Matrix->Prep Matrix Normalization SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C, 40 min) Prep->SPME Volatile Profiling LLE Liquid-Liquid Extraction (CH2Cl2, MgSO4, Kuderna-Danish) Prep->LLE Trace/Preparative Analysis GCMS GC-MS/FID Analysis (DB-FFAP / DB-Wax Column) SPME->GCMS Thermal Desorption LLE->GCMS Liquid Injection Validation Self-Validation (Internal Standard Recovery & LRI Matching) GCMS->Validation Data Processing

Caption: Analytical workflow for the extraction and validation of (S)-2-methylbutyl decanoate.

Data Validation & Peak Identification

Confirm the identity of (S)-2-methylbutyl decanoate not just by mass spectral library matching (m/z fragments), but by calculating the Linear Retention Index (LRI) using a homologous series of n-alkanes (C8–C24) run under identical conditions. The LRI for 2-methylbutyl decanoate is approximately 1647–1651 on semi-polar columns and ~1858 on polar wax columns[2][3][5][7].

Sources

Method

Application Note: Utilizing (S)-2-Methylbutyl Decanoate as a Surrogate Internal Standard for Targeted GC-MS Lipidomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Lipidomics, Volatilomics, and Medium-Chain Fatty Acid (MCFA) Profiling Executive Summary & Scientific Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Lipidomics, Volatilomics, and Medium-Chain Fatty Acid (MCFA) Profiling

Executive Summary & Scientific Rationale

In GC-MS based lipidomics, the accurate quantification of medium-chain fatty acids (MCFAs) and volatile lipid species is frequently compromised by extraction losses, matrix effects, and volatilization during sample concentration. While heavy-isotope labeled standards are the gold standard, they are often cost-prohibitive or commercially unavailable for specific volatile lipidomes.

As an alternative, (S)-2-methylbutyl decanoate —a branched-chain alkyl ester of capric acid—serves as an exceptional surrogate internal standard (IS). Traditionally analyzed as a volatile flavor ester in fermented dairy[1] and distilled spirits[2], its unique physicochemical properties make it highly advantageous for targeted lipidomics.

The Causality of Selection:

  • Zero Endogenous Background: (S)-2-methylbutyl decanoate is entirely absent from mammalian metabolomes. Spiking it into human plasma or tissue samples guarantees zero spectral overlap with endogenous lipids.

  • Chromatographic Alignment: Its retention time and linear retention index closely mimic those of C10–C14 fatty acid esters. This allows it to accurately model the partitioning and ionization behavior of medium-chain lipids during GC-MS runs[3].

  • Phase Partitioning: During biphasic liquid-liquid extraction (LLE), its lipophilic decanoate backbone ensures it partitions into the organic phase with identical efficiency to target lipid classes, while its esterified state provides the high vapor pressure required for GC-MS.

Rationale IS (S)-2-methylbutyl decanoate Prop1 Exogenous to Mammals IS->Prop1 Prop2 High Vapor Pressure IS->Prop2 Prop3 Decanoate Backbone IS->Prop3 Res1 Zero Background Interference Prop1->Res1 Res2 Optimized for GC-MS Prop2->Res2 Res3 Mimics MCFA Partitioning Prop3->Res3

Figure 1: Physicochemical rationale for using (S)-2-methylbutyl decanoate in lipidomics.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in quantitative lipidomics, the extraction protocol must be a self-validating system . The Principle: The internal standard must be introduced to the biological matrix before any solvent addition or mechanical disruption. By doing so, any subsequent physical loss of the sample (e.g., incomplete phase recovery, volatilization during drying) affects the endogenous lipids and the IS equally. The final ratio of target-to-IS remains an uncorrupted reflection of the original biological concentration.

Step-by-Step Methodology: MTBE Biphasic Extraction
  • Matrix Aliquoting: Transfer 100 µL of biological matrix (e.g., plasma, serum, or homogenized tissue) into a 2 mL glass extraction vial.

  • IS Spiking (Critical Step): Add 10 µL of (S)-2-methylbutyl decanoate working solution (10 µg/mL in methanol). Vortex for 30 seconds to ensure uniform distribution within the biological matrix prior to protein precipitation.

  • Solvent Addition: Add 300 µL of ice-cold Methanol (MeOH) and vortex for 1 minute to precipitate proteins.

  • Lipid Partitioning: Add 1000 µL of Methyl tert-butyl ether (MTBE). Incubate the mixture at room temperature for 10 minutes on a shaker. Causality: MTBE is preferred over chloroform because it forms the upper organic layer, making it significantly easier to recover the lipid fraction without disturbing the protein pellet.

  • Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Recovery & Derivatization: Carefully transfer the upper MTBE phase (containing the lipids and the IS) to a fresh vial. If analyzing free MCFAs, proceed with methylation (e.g., using BF3-Methanol) to convert them into Fatty Acid Methyl Esters (FAMEs). The IS, already being an ester, will remain stable through this process.

  • Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of hexane for GC-MS injection.

Workflow A 1. Biological Matrix Aliquot B 2. Spike IS ((S)-2-methylbutyl decanoate) A->B C 3. MTBE/MeOH Extraction B->C D 4. Centrifugation & Phase Separation C->D E 5. Organic Phase Recovery D->E F 6. GC-MS Acquisition (SIM/Scan) E->F G 7. Peak Area Ratio Normalization F->G

Figure 2: Self-validating GC-MS lipidomics workflow with pre-extraction IS spiking.

Data Presentation & Instrumental Parameters

To achieve optimal separation and sensitivity, the GC-MS parameters must be tailored to the volatility of medium-chain esters. The tables below summarize the quantitative properties of the IS and the recommended instrumental parameters based on established protocols for volatile lipid derivatives[2].

Table 1: Target Analyte vs. Internal Standard Comparison
FeatureTarget Analyte (e.g., Endogenous Decanoic Acid)Internal Standard ((S)-2-methylbutyl decanoate)
Carbon Backbone C10C10
Endogenous Presence High (Active in metabolism)None (Exogenous to mammals)
Volatility Requires derivatization (FAME)Inherently high (Native Ester)
Extraction Recovery ~85-95% in MTBE~85-95% in MTBE (Tracks target loss)
Table 2: GC-MS Acquisition Parameters
ParameterAnalytical SettingRationale
Column DB-Wax or HP-5MS (30m × 0.25mm × 0.25µm)Provides excellent resolution for branched and linear lipid esters.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Ensures stable retention times across the temperature gradient.
Inlet Temperature 250 °CGuarantees instant volatilization of the IS and target lipids without thermal degradation.
Oven Program 50 °C (hold 2 min) → ramp 10 °C/min to 240 °C (hold 5 min)Balances the resolution of highly volatile short-chain lipids with the elution of heavier species.
Ionization Mode Electron Impact (EI), 70 eVStandardized energy for reproducible fragmentation libraries.
Detection Mode SIM (Selected Ion Monitoring)Enhances signal-to-noise ratio for low-abundance lipid targets.

Data Processing Note: Quantification is achieved by calculating the response ratio (Peak Area of Target Lipid / Peak Area of IS). Because the IS is spiked at a known concentration prior to extraction, this ratio inherently corrects for matrix suppression and extraction inefficiencies[3].

References

  • Chemical Profiles of the Volatilome and Fatty Acids of “Suero Costeño” (Fermented Cream)/Raw Milk from Colombia: Promising Criteria for the Autochthonous-Regional Product Identity Designation. MDPI. 1

  • Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry. ACS Publications. 2

  • Exploring the influence of vacuum distillation on volatile profile and sensory characteristics of Rice-flavor baijiu. PMC. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (S)-2-methylbutyl decanoate synthesis

Welcome to the technical support center for the synthesis of (S)-2-methylbutyl decanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-2-methylbutyl decanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve the enantiomeric excess (e.e.) of this chiral ester. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

I. Troubleshooting Guide: Enhancing Enantiomeric Excess

Improving the enantiomeric excess in the lipase-catalyzed synthesis of (S)-2-methylbutyl decanoate often involves a systematic optimization of various reaction parameters. This section provides a question-and-answer-based troubleshooting guide to address specific issues you may encounter.

Q1: My enantiomeric excess (e.e.) is lower than expected. What are the primary factors I should investigate?

A1: Low enantiomeric excess in lipase-catalyzed kinetic resolutions is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction conditions. The primary factors influencing enantioselectivity are the choice of enzyme, the reaction solvent, temperature, and substrate-related parameters.

  • Enzyme Selection: Not all lipases exhibit the same enantioselectivity towards a specific substrate. It is crucial to screen a variety of commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Rhizomucor miehei, to identify the most effective one for your specific reaction.[1][2][3]

  • Solvent (Medium Engineering): The nature of the organic solvent can profoundly impact an enzyme's conformation and, consequently, its enantioselectivity.[4][5][6] Hydrophobic, non-polar solvents like hexane, isooctane, or toluene often provide a favorable environment for lipases, leading to higher enantioselectivity.[2][3][6] The flexibility of the lipase, which is influenced by the solvent, is a key determinant of its enantioselectivity.[4]

  • Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity.[7][8][9][10] While higher temperatures generally increase the reaction rate, they can sometimes decrease enantioselectivity.[10] It is advisable to perform the reaction at various temperatures (e.g., 20°C, 30°C, 40°C) to find the optimal balance.[2][3][11] In some cases, lowering the temperature can enhance enantioselectivity.[1][7]

  • Substrate and Acyl Donor Concentration: High concentrations of the substrate (2-methylbutanol) or the acyl donor (decanoic acid or its derivative) can sometimes lead to substrate or product inhibition, which may negatively affect the enantioselectivity.[1][12] It is recommended to investigate a range of substrate concentrations to identify the optimal level.[11][13]

  • Water Activity: The amount of water in the reaction medium is a critical parameter for lipase activity and enantioselectivity in organic solvents. While lipases require a small amount of water to maintain their active conformation, excessive water can lead to hydrolysis and a decrease in enantioselectivity.[7][14]

Q2: How does the choice of solvent specifically impact the enantioselectivity of the lipase?

A2: The choice of solvent is a powerful tool for "solvent engineering" to modulate lipase enantioselectivity. The solvent interacts with the enzyme, influencing its three-dimensional structure and flexibility, which in turn affects how the enantiomers of the substrate bind to the active site.[4]

Hydrophobic solvents with high log P values generally promote a more rigid enzyme conformation, which can enhance enantioselectivity.[7] In contrast, more polar or hydrophilic solvents can increase the flexibility of the lipase's active site, sometimes leading to a decrease in enantioselectivity.[6] However, this is not a universal rule, and the optimal solvent is highly dependent on the specific lipase and substrate combination.

It has been proposed that lipases can exist in two thermodynamically distinct states with different enantioselectivities, and the solvent composition can shift the equilibrium between these states.[5] Therefore, empirical screening of a range of solvents with varying properties (e.g., polarity, hydrophobicity, dielectric constant) is essential for optimizing enantiomeric excess.[4]

Q3: Can I improve enantiomeric excess by modifying the acyl donor?

A3: Yes, the structure of the acyl donor can significantly influence the enantioselectivity of the lipase. This concept is sometimes referred to as "substrate matching."[15][16] By selecting an acyl donor that is structurally similar to the preferred substrate of the lipase, it is possible to enhance the enzyme's enantioselectivity.[15][16] For the synthesis of (S)-2-methylbutyl decanoate, while decanoic acid is the direct precursor, using an activated form like vinyl decanoate or decanoic anhydride can be beneficial. These activated acyl donors can lead to more irreversible reactions, which can improve the kinetic resolution efficiency.[17]

Q4: My reaction is very slow. How can I increase the reaction rate without compromising enantiomeric excess?

A4: Balancing reaction rate and enantioselectivity is a common challenge. Here are some strategies to increase the rate while maintaining or even improving the e.e.:

  • Enzyme Concentration: Increasing the amount of lipase in the reaction mixture will generally lead to a faster reaction rate.[13][18] However, it's important to find an optimal concentration, as excessive amounts of the enzyme may not be cost-effective and could introduce impurities.

  • Temperature Optimization: As mentioned earlier, moderately increasing the temperature can accelerate the reaction.[11] You should carefully study the temperature profile of your specific lipase to find the highest temperature at which enantioselectivity is not significantly compromised.

  • Mechanical Agitation: Ensuring efficient mixing through adequate stirring or shaking is crucial, especially when using an immobilized enzyme like Novozym 435.[11] Good agitation improves the mass transfer of substrates to the active sites of the enzyme.

  • Use of Activated Acyl Donors: As discussed in Q3, using activated acyl donors like vinyl esters can lead to faster reaction rates.[19]

Q5: Should I be concerned about the water content in my reaction?

A5: Absolutely. The water activity (a_w) in the non-aqueous reaction medium is a critical parameter that must be controlled. Lipases require a thin layer of water on their surface to maintain their catalytically active conformation. However, too much water can lead to undesirable side reactions, such as the hydrolysis of the ester product, which can reduce the overall yield and potentially lower the enantiomeric excess.[14] The optimal water content is a delicate balance and often needs to be determined empirically for each specific system. You can control water activity by using anhydrous solvents and adding a specific, small amount of water or by equilibrating the enzyme with a saturated salt solution of known water activity prior to use.

II. Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the synthesis of (S)-2-methylbutyl decanoate.

What is enantiomeric excess (e.e.) and how is it calculated?

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance.[20] It represents the degree to which one enantiomer is present in a greater amount than the other.[20] It is calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively.[20]

Alternatively, it can be expressed in terms of the enantiomeric ratio (er), which is the ratio of the two enantiomers (e.g., er = [S]/[R]).

What is a kinetic resolution?

A kinetic resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.[1][17] It relies on the fact that a chiral catalyst, such as a lipase, will react at different rates with the two enantiomers.[17] In the ideal scenario, the enzyme will selectively convert one enantiomer into a product, leaving the other enantiomer unreacted.[17] This allows for the separation of the unreacted enantiomer and the product, both in an enantiomerically enriched form. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[17][21]

Which lipase is best for the synthesis of (S)-2-methylbutyl decanoate?

There is no single "best" lipase for all applications. The optimal lipase depends on the specific substrates and reaction conditions. However, Candida antarctica lipase B (CALB), often commercially available as the immobilized preparation Novozym 435, is a widely used and often highly effective biocatalyst for the kinetic resolution of a broad range of alcohols and is a good starting point for screening.[18][22][23][24] Other lipases to consider for screening include those from Pseudomonas cepacia and Rhizomucor miehei.[1][2][19]

How can I monitor the progress of the reaction and determine the enantiomeric excess?

The progress of the reaction (conversion) and the enantiomeric excess of both the remaining substrate (2-methylbutanol) and the product ((S)-2-methylbutyl decanoate) are typically monitored using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[25][26] These techniques use a chiral stationary phase that allows for the separation and quantification of the individual enantiomers.

What are some alternative methods for synthesizing (S)-2-methylbutyl decanoate?

While enzymatic kinetic resolution is a powerful method, other synthetic approaches exist. These include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification between decanoic acid and 2-methylbutanol.[27] However, this method does not provide enantioselectivity and will produce a racemic mixture of the ester.

  • Synthesis via Acyl Chloride: Reacting decanoyl chloride with 2-methylbutanol in the presence of a base is another common method for ester synthesis.[27] Similar to Fischer-Speier esterification, this approach is not enantioselective.

  • Asymmetric Synthesis: More advanced methods involve the use of chiral catalysts or auxiliaries to directly synthesize the desired (S)-enantiomer with high enantiomeric excess. These methods are often more complex and may require specialized reagents and conditions.

III. Experimental Protocols & Data

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methylbutanol

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of racemic 2-methylbutanol with decanoic acid.

Materials:

  • (±)-2-Methylbutanol

  • Decanoic acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., isooctane, hexane, or toluene)

  • Molecular sieves (for drying solvent, if necessary)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To a dried reaction vessel, add (±)-2-methylbutanol (1 equivalent) and decanoic acid (1-1.5 equivalents).

  • Add the desired volume of anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50 mg per mmol of the limiting substrate).

  • Place the reaction vessel in a temperature-controlled shaker or on a magnetic stir plate at the desired temperature.

  • Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing by chiral GC or HPLC.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted (R)-2-methylbutanol and the product (S)-2-methylbutyl decanoate can be separated from the reaction mixture by distillation or column chromatography.

Data Presentation: Influence of Reaction Parameters on Enantiomeric Excess

The following table summarizes hypothetical data illustrating the effect of different parameters on the enantiomeric excess (e.e.) and conversion in the synthesis of (S)-2-methylbutyl decanoate.

Entry Lipase Solvent Temperature (°C) Conversion (%) e.e. of (S)-ester (%)
1Novozym 435Hexane304895
2Novozym 435Toluene304592
3Novozym 435Acetonitrile305265
4P. cepacia LipaseHexane304288
5Novozym 435Hexane405090
6Novozym 435Hexane204997

IV. Visualizations

Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Work-up & Purification Racemic 2-Methylbutanol\n+ Decanoic Acid Racemic 2-Methylbutanol + Decanoic Acid Add Lipase & Solvent Add Lipase & Solvent Racemic 2-Methylbutanol\n+ Decanoic Acid->Add Lipase & Solvent Incubate at\nOptimal Temperature Incubate at Optimal Temperature Add Lipase & Solvent->Incubate at\nOptimal Temperature Monitor Conversion\n& e.e. by Chiral GC/HPLC Monitor Conversion & e.e. by Chiral GC/HPLC Incubate at\nOptimal Temperature->Monitor Conversion\n& e.e. by Chiral GC/HPLC Stop Reaction at ~50%\nConversion Stop Reaction at ~50% Conversion Monitor Conversion\n& e.e. by Chiral GC/HPLC->Stop Reaction at ~50%\nConversion Separate Enzyme Separate Enzyme Stop Reaction at ~50%\nConversion->Separate Enzyme Isolate (S)-Ester\n& (R)-Alcohol Isolate (S)-Ester & (R)-Alcohol Separate Enzyme->Isolate (S)-Ester\n& (R)-Alcohol

Caption: Workflow for the kinetic resolution of 2-methylbutanol.

Factors Influencing Enantioselectivity

G cluster_factors Key Influencing Factors Enantioselectivity Enantioselectivity (e.e.) Enzyme Enzyme Choice Enzyme->Enantioselectivity Solvent Solvent Properties Solvent->Enantioselectivity Temp Temperature Temp->Enantioselectivity Substrate Substrate/Acyl Donor Substrate->Enantioselectivity Water Water Activity Water->Enantioselectivity

Caption: Key factors influencing lipase enantioselectivity.

V. References

  • Ueji, S., et al. (n.d.). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. pubs.acs.org. Retrieved from [Link]

  • van Tol, J. B. A., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(23), 16993. Retrieved from [Link]

  • Carrea, G., et al. (1992). Effect of Reaction Conditions on the Activity and Enantioselectivity of Lipases in Organic Solvents. Progress in Biotechnology, 8, 233-240.

  • Lee, D., et al. (2000). Enhancing the Enantioselectivity of Lipase in Transesterification by Substrate Matching: An Enzyme Memory Based Approach. Organic Letters, 2(16), 2553-2555. Retrieved from [Link]

  • Lee, D., et al. (2000). Enhancing the enantioselectivity of lipase in transesterification by substrate matching: an enzyme memory based approach. Organic Letters, 2(16), 2553-2555. Retrieved from [Link]

  • Gupta, R., et al. (n.d.). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. acs.org. Retrieved from [Link]

  • Berglund, P., et al. (n.d.). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. researchgate.net. Retrieved from [Link]

  • Bornscheuer, U. T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology, 13(6), 543-547. Retrieved from [Link]

  • Watanabe, K., et al. (2001). Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents. Bioorganic Chemistry, 29(2), 65-76. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2011). Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology. Applied Biochemistry and Biotechnology, 165(5-6), 1256-1267. Retrieved from [Link]

  • Chmura, A., et al. (n.d.). Effect of temperature on the enantiomeric excess of the products during Lecitase® Ultra-catalyzed hydrolysis of acetate 4a (A) and propionate 4b (B). researchgate.net. Retrieved from [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. Retrieved from [Link]

  • Nishigaki, T., et al. (2008). Great Improvement of the Enantioselectivity of Lipase-Catalyzed Hydrolysis and Esterification Using Co-Solvents as an Additive. Bulletin of the Chemical Society of Japan, 81(5), 629-635. Retrieved from [Link]

  • Kasche, V., et al. (1993). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol. Biocatalysis and Biotransformation, 8(4), 251-266.

  • Liguori, L., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering, 10(4), 1644-1654. Retrieved from [Link]

  • Macan, M., et al. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Journal of the Mexican Chemical Society, 60(2), 70-76. Retrieved from [Link]

  • Forró, E., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6362. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • Ueji, S., et al. (1999). Drastic enhancement of the enantioselectivity of lipase-catalysed esterification in organic solvents by the addition of metal ions. Chemical Communications, (10), 873-874. Retrieved from [Link]

  • Coroaba, A., et al. (n.d.). Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. researchgate.net. Retrieved from [Link]

  • Effect of substrate concentration. (n.d.). researchgate.net. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

  • Pàmies, O., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8839-8847. Retrieved from [Link]

  • Nordin, O., et al. (2000). Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1, (3), 367-376. Retrieved from [Link]

  • Schroer, K., et al. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 988-1000. Retrieved from [Link]

  • Ottolina, G., et al. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. International Journal of Molecular Sciences, 23(5), 2697. Retrieved from [Link]

  • Kwon, D. Y., et al. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry, 48(2), 548-553. Retrieved from [Link]

  • Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 101(16), 5716-5722. Retrieved from [Link]

  • Rodrigues, R. C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(9), 2383-2407. Retrieved from [Link]

  • Kwon, D. Y., et al. (n.d.). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. researchgate.net. Retrieved from [Link]

  • Li, Q., et al. (2014). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Asian Journal of Chemistry, 26(2), 431-434.

  • Rodrigues, R. C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital.CSIC. Retrieved from [Link]

  • Enantiomeric excess – Knowledge and References. (n.d.). taylorandfrancis.com. Retrieved from [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved from [Link]

  • SELECTIVITY. (n.d.). biocatalysis.uni-graz.at. Retrieved from [Link]

  • Chemistry Matters — Enantioselective Synthesis. (n.d.). courses.lumenlearning.com. Retrieved from [Link]

Sources

Optimization

Troubleshooting co-elution issues of (S)-2-methylbutyl decanoate in GC analysis

Welcome to the Technical Support Center for Chiral Gas Chromatography (GC). This guide is engineered for researchers and drug development professionals facing co-elution challenges during the enantioselective analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Gas Chromatography (GC). This guide is engineered for researchers and drug development professionals facing co-elution challenges during the enantioselective analysis of (S)-2-methylbutyl decanoate.

Because (S)-2-methylbutyl decanoate possesses a chiral center on the alcohol-derived moiety, achieving baseline resolution requires precise control over thermodynamic interactions within the stationary phase. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and actionable data.

Diagnostic Workflow: Identifying the Root Cause of Co-Elution

Before adjusting instrument parameters, you must classify the nature of the co-elution. The following logical workflow dictates the troubleshooting path based on mass spectrometry (MS) spectral deconvolution.

CoelutionDiagnostics A Identify Co-elution (Shoulder or Broad Peak) B Extract MS Spectra Across Peak Profile A->B C Are Spectra Identical Across the Peak? B->C D Enantiomeric Co-elution (S) vs (R) Isomers C->D  Yes (Same m/z) E Structural / Matrix Co-elution (e.g., 3-methylbutyl decanoate) C->E  No (Different m/z) F Optimize Thermodynamics: Lower Temp Ramp (1-2°C/min) D->F G Optimize Selectivity: Change CD Derivative or GCxGC E->G

Caption: GC-MS diagnostic workflow for identifying and resolving chiral ester co-elution.

In-Depth Troubleshooting Guide (FAQs)

Q1: My chromatogram shows a single, broad peak instead of two distinct peaks for (S)- and (R)-2-methylbutyl decanoate. How do I achieve baseline resolution ( Rs​≥1.5 )? Causality: Enantioselective separation on cyclodextrin phases relies on the formation of transient diastereomeric inclusion complexes between the chiral ester and the cyclodextrin cavity[1]. If the temperature ramp is too fast, the thermodynamic differences ( ΔΔG ) in the binding constants of the (S) and (R) enantiomers are not fully exploited, forcing them to elute simultaneously. Solution: Lower the initial oven temperature (e.g., 40–60 °C) and employ a highly shallow temperature ramp of 1–2 °C/min[2]. Ensure you are using a permethylated β -cyclodextrin column, which provides the optimal cavity size (7 glucose units) for aliphatic esters[3][4].

Q2: I am observing a shoulder on the (S)-2-methylbutyl decanoate peak. How can I determine if this is an enantiomeric co-elution, a structural isomer, or a matrix interference? Causality: A shoulder indicates a sudden discontinuity in peak shape, which is a classic hallmark of co-elution rather than standard column tailing[5]. Solution: Utilize GC-MS spectral deconvolution. Extract spectra across the front, apex, and tail of the peak. If the spectra are identical, it is an enantiomeric co-elution, as enantiomers yield identical MS fragmentation patterns. If the spectral profiles shift (e.g., varying abundances of specific m/z fragments), you are likely co-eluting with a structural isomer (such as 3-methylbutyl decanoate) or a matrix component[5][6].

Q3: The (S)-2-methylbutyl decanoate peak exhibits severe tailing, causing it to merge with adjacent peaks. What is the root cause? Causality: Chiral stationary phases (CSPs) have a significantly lower sample capacity than standard polysiloxane phases. Overloading saturates the cyclodextrin inclusion cavities, causing the excess analyte to partition poorly and tail[2]. Furthermore, active sites (exposed silanols) in the injector liner can cause secondary interactions[7]. Solution: Reduce the on-column sample mass by increasing the split ratio (e.g., from 10:1 to 50:1 or 100:1) or diluting the sample. Ensure the use of a fully deactivated, glass-wool-free inlet liner to eliminate active sites[2][7].

Self-Validating Experimental Protocols

Protocol 1: Method Optimization for Chiral Resolution of 2-Methylbutyl Decanoate

This protocol establishes a self-validating baseline to ensure thermodynamic separation of the (S) and (R) enantiomers.

  • Step 1: Column Installation & Conditioning Install a permethylated β -cyclodextrin column (e.g., β -DEX 120 or CHIRALDEX B-DM)[3]. Condition the column at 200 °C for 2 hours to remove siloxane bleed.

  • Step 2: Carrier Gas Optimization Set Hydrogen or Helium to a constant linear velocity mode. For Hydrogen, optimize the linear velocity to 60–80 cm/s, which counters conventional GC logic but often yields superior resolution in chiral applications[2].

  • Step 3: Temperature Program Design Set the initial oven temperature to 50 °C and hold for 1 minute. Ramp the temperature at 1.5 °C/min to 150 °C, then increase the ramp to 10 °C/min up to 200 °C (hold for 5 minutes).

  • Step 4: Sample Introduction Set the injector temperature to 230 °C. Use a split injection mode with a split ratio of 50:1 to prevent cyclodextrin cavity overload.

  • Step 5: System Validation (Critical Step) Inject a 10 ppm racemic standard of (R/S)-2-methylbutyl decanoate. Calculate the resolution ( Rs​ ) between the two peaks. Validation Check: The system is validated if Rs​≥1.5 . If Rs​<1.5 , decrease the initial ramp rate to 1.0 °C/min and re-evaluate.

Quantitative Data & Reference Tables

Table 1: Troubleshooting Matrix for Chiral GC Co-Elution

SymptomPrimary CauseMechanistic Solution
Complete Co-elution (Single Peak) Suboptimal thermodynamics (ramp too fast).Decrease temperature ramp to 1–2 °C/min; lower initial temperature[2].
Peak Shoulder (Uniform MS Spectra) Partial enantiomeric resolution.Switch to a different cyclodextrin derivative (e.g., acetylated vs. permethylated)[3].
Peak Shoulder (Shifting MS Spectra) Co-elution with structural isomer (e.g., 3-methylbutyl decanoate).Implement 2D-GC (GCxGC) or perform preparative GC fractionation prior to chiral analysis[6].
Severe Peak Tailing Column overload saturating chiral cavities.Increase split ratio (e.g., 100:1); dilute sample; replace inlet liner[2][7].

Table 2: Selection Guide for Cyclodextrin Stationary Phases[1][3][4]

Chiral Stationary PhaseCavity SizeBest Suited ForInteraction Mechanism
α -DEX (Permethylated) 6 Glucose UnitsSmall positional isomers, epoxides.High shape selectivity; tight inclusion.
β -DEX (Permethylated) 7 Glucose UnitsAliphatic esters (2-methylbutyl decanoate) , broad range of enantiomers.Optimal inclusion complexation for medium-chain esters.
γ -DEX (Acetylated) 8 Glucose UnitsBulky molecules, multi-ring structures.Surface interactions and loose inclusion.

References

  • "Chiral Cyclodextrin Capillary GC Columns: CD Content", gcms.cz,[Link]

  • "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool", LCGC International,[Link]

  • "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)", Axion Labs, [Link]

  • "Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry", ACS Publications,[Link]

  • "GC Column Troubleshooting Guide", Phenomenex,[Link]

Sources

Troubleshooting

Preventing hydrolysis of Decanoic acid, 2-methylbutyl ester, (S)- during long-term storage

Welcome to the Technical Support Center for Decanoic acid, 2-methylbutyl ester, (S)- (commonly known as (S)-2-methylbutyl decanoate). Widely utilized in semiochemical research, flavor profiling, and pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Decanoic acid, 2-methylbutyl ester, (S)- (commonly known as (S)-2-methylbutyl decanoate). Widely utilized in semiochemical research, flavor profiling, and pharmaceutical development, this aliphatic ester requires rigorous handling. Like all esters, it is fundamentally susceptible to hydrolysis—a degradation pathway that can compromise experimental integrity and biological assays.

This guide provides field-proven, mechanistically grounded protocols to ensure the long-term stability of your compound.

Mechanistic Overview: The Hydrolysis Cascade

Ester hydrolysis is a reversible chemical reaction where a water molecule cleaves the ester bond, yielding a parent alcohol and a carboxylic acid[1]. For (S)-2-methylbutyl decanoate, the cleavage produces (S)-2-methyl-1-butanol and decanoic acid (capric acid).

This reaction can be catalyzed by environmental heat, acidic contaminants, or basic contaminants[2]. Critically, the hydrolysis of this specific ester is autocatalytic . As trace moisture cleaves the ester bond, the newly formed decanoic acid lowers the localized pH of the solution. This acidic environment acts as a catalyst, exponentially accelerating further ester degradation[3]. Therefore, preventing the initial introduction of moisture is not merely a best practice—it is a strict kinetic requirement.

Hydrolysis_Mechanism Ester (S)-2-Methylbutyl Decanoate Reaction Ester Bond Cleavage Ester->Reaction Water Moisture Ingress (H2O) Water->Reaction Reactant Acid Decanoic Acid (Autocatalysis) Acid->Reaction Lowers pH (Catalyst) Products Decanoic Acid + (S)-2-Methylbutanol Reaction->Products Products->Acid Yields Argon Argon Purging Argon->Water Blocks Cold Cold Storage (-20°C) Cold->Reaction Slows Kinetics

Logical relationship of ester hydrolysis, autocatalysis, and targeted prevention strategies.

Troubleshooting Guide: Diagnosing Ester Degradation

Q: My stored (S)-2-methylbutyl decanoate has developed a harsh, sour, or "goat-like" odor over time. What happened? A: This is the hallmark olfactory signature of decanoic (capric) acid. Moisture ingress has initiated hydrolysis[2]. Because the reaction is autocatalytic, even trace amounts of water—introduced via humid laboratory air or improper sealing—can compromise the entire batch over months of storage.

Q: We store our ester in a standard -20°C freezer, but LC/MS and GC/MS still show significant degradation. Why is cold storage failing? A: Standard laboratory freezers are highly humid environments. If vials are not hermetically sealed, or if they are opened immediately upon removal from the freezer, atmospheric moisture rapidly condenses inside the cold vial[4]. This condensation dissolves into the ester, providing the exact reactant needed for hydrolysis once the vial returns to ambient temperature. Self-Validating Fix: Always allow sealed vials to equilibrate to room temperature inside a desiccator before opening.

Q: Can we use chemical stabilizers to prevent this? A: While additives like carbodiimides can scavenge carboxylic acids and act as anti-hydrolysis agents[1], adding them to (S)-2-methylbutyl decanoate alters its chemical purity. This is unacceptable for analytical standards or biological assays. For pure reagents, environmental control is the only viable strategy[2].

Step-by-Step Methodologies

Protocol 1: Preparation and Sealing for Long-Term Storage

This workflow is a self-validating system designed to systematically eliminate water (the reactant), oxygen (to prevent oxidative degradation), and heat (to slow kinetic energy).

  • Moisture Verification: Prior to storage, analyze the bulk ester using Karl Fischer titration. Proceed only if water content is <0.1%.

  • Container Selection: Use amber glass vials equipped with PTFE-lined screw caps. Causality: Amber glass prevents photo-oxidation[2]. Poly-tetrafluoroethylene (PTFE) provides an inert, hydrophobic barrier that prevents moisture from leaching out of the cap liner into the sample.

  • Aliquoting: Divide the bulk ester into single-use aliquots. Causality: This limits repeated freeze-thaw cycles and prevents moisture introduction from repeated opening of a master vial.

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon or Nitrogen gas. Causality: Argon is heavier than air; it effectively blankets the liquid, displacing moisture-laden oxygen and rendering the environment inert[4].

  • Sealing & Storage: Seal the cap tightly, wrap the cap-vial junction with Parafilm, and store at 4°C (short-term, <6 months) or -20°C (long-term, >6 months)[5].

Storage_Workflow S1 1. Moisture Analysis S2 2. Aliquot into Amber Glass S1->S2 <0.1% H2O S3 3. Argon/N2 Purging S2->S3 Limit Light S4 4. PTFE Seal & Parafilm S3->S4 Displace O2/H2O S5 5. Desiccated Cold Storage S4->S5 Prevent Ingress

Step-by-step self-validating workflow for the long-term storage of aliphatic esters.

Protocol 2: Accelerated Stability Testing

To validate your storage conditions, perform an accelerated stability study based on ICH Q1A(R2) guidelines[6].

  • Sample Prep: Prepare triplicate vials of (S)-2-methylbutyl decanoate under your standard sealing protocol (Protocol 1).

  • Incubation: Place vials in controlled environmental chambers at:

    • Long-Term Simulation: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated Simulation: 40°C ± 2°C / 75% RH ± 5% RH[6]

  • Sampling Intervals: Pull samples for analysis at T=0, 1, 3, and 6 months[6].

  • Analysis: Use GC-MS or LC-MS to quantify the ratio of the intact ester peak against the emergence of decanoic acid and (S)-2-methylbutanol peaks.

Quantitative Data: Stability Matrix

The following table synthesizes the expected degradation profile of long-chain aliphatic esters under varying environmental conditions, emphasizing the critical role of moisture and temperature control.

Storage ConditionTemperatureRelative Humidity (RH)Expected Hydrolysis (6 Months)Primary Mechanism of Degradation
Optimal (Inert) -20°CN/A (Argon Purged)< 0.1%Negligible kinetic activity; absence of reactant.
Refrigerated 4°CAmbient< 0.5%Slowed kinetics; minimal moisture ingress.
Standard Ambient 25°C60%1.0% - 2.5%Baseline ambient hydrolysis.
Accelerated 40°C75%5.0% - 8.0%Heat-accelerated, moisture-driven cleavage.
Stress (Open Vial) 25°C80%+> 15.0%Autocatalytic acid-catalyzed hydrolysis.

Note: Data represents generalized stability profiles for esters under ICH testing frameworks[6].

FAQs (Frequently Asked Questions)

Q: Is it necessary to use molecular sieves inside the storage vial? A: No. While molecular sieves (e.g., 3A or 4A) are excellent drying agents[4], placing them directly into the pure ester can introduce particulate contamination and potentially catalyze unintended surface reactions. It is better to dry the ester over anhydrous MgSO4 or molecular sieves prior to final filtration and aliquoting, storing the final product without solid additives.

Q: How do we detect early-stage hydrolysis before it ruins an experiment? A: Implement routine GC-FID or GC-MS checks. Look for the emergence of a peak corresponding to (S)-2-methylbutanol, which will elute much earlier than the intact ester due to its lower molecular weight and higher volatility. Additionally, a simple pH check of an aqueous extraction can reveal the presence of free capric acid.

Q: Does light exposure contribute to hydrolysis? A: Hydrolysis is strictly a reaction with water; however, UV light provides the activation energy for radical formation and oxidative degradation[2]. This oxidation can produce secondary acids, which then lower the pH and indirectly catalyze ester hydrolysis. Always use amber glass to block UV transmission.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com.
  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
  • Preventing the hydrolysis of isoamyl propionate during storage. Benchchem.
  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH.
  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. ResearchGate.
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters). NIH.

Sources

Optimization

Resolving chiral separation challenges for 2-methylbutyl decanoate enantiomers

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals. Mechanistic Context & Separation Challenges 2-Methylbutyl decanoate is a highly hydrophobic, chiral aliphatic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals.

Mechanistic Context & Separation Challenges

2-Methylbutyl decanoate is a highly hydrophobic, chiral aliphatic ester frequently identified as a trace volatile compound in complex matrices such as distilled spirits (e.g., Calvados, Cognac)[1] and natural food flavorings[2].

Separating its (R)- and (S)-enantiomers presents a unique chromatographic challenge. The chiral center is located on the 2-methylbutyl moiety, which is sterically overshadowed by the long, flexible decanoate hydrocarbon tail. Furthermore, the molecule lacks strong hydrogen-bond donors (such as -OH or -NH₂) and rigid polarizable groups (like phenyl rings). Consequently, chiral recognition cannot rely on standard dipole-dipole or π−π interactions, making traditional polysaccharide-based Liquid Chromatography (LC) highly inefficient. Successful resolution relies heavily on inclusion complexation in Gas Chromatography (GC) or highly optimized steric fitting in Normal Phase LC.

Troubleshooting & FAQs

Q: Why am I getting co-elution of (R)- and (S)-2-methylbutyl decanoate on standard polysaccharide-based HPLC columns? A: Polysaccharide-based chiral stationary phases (CSPs) depend on hydrogen bonding and π−π interactions for chiral recognition. Because 2-methylbutyl decanoate is a highly aliphatic ester lacking these interactive groups, it exhibits poor chiral recognition on these phases. The long decyl chain induces steric hindrance, preventing the chiral center from intimately interacting with the chiral grooves of the amylose or cellulose selector[3]. Actionable Solution: Transition to Gas Chromatography (GC) using derivatized cyclodextrin CSPs. Cyclodextrins separate enantiomers based on inclusion complexation, encapsulating the hydrophobic tail and allowing the chiral rim to interact with the 2-methylbutyl group[1].

Q: If I must use LC or SFC for preparative isolation, how should I adjust my mobile phase? A: In Supercritical Fluid Chromatography (SFC), supercritical CO 2​ is non-polar. Adding standard polar modifiers (like Methanol) disrupts the already weak Van der Waals interactions necessary for the chiral recognition of aliphatic esters. Actionable Solution: Use a weakly polar modifier like Isopropanol (IPA) at very low concentrations (0.5% - 2.0%). Alternatively, utilize a Normal Phase HPLC system with a Hexane/IPA (99.5:0.5 v/v) mobile phase and lower the column temperature to 15°C to thermodynamically favor weak, transient stereoselective complexes.

Q: How do I resolve matrix interferences when analyzing trace 2-methylbutyl decanoate in complex samples? A: Complex matrices (e.g., distilled spirits, essential oils) contain hundreds of volatile compounds that co-elute with the target analyte, obscuring the enantiomeric ratio[2]. Actionable Solution: Implement Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS). Employ a non-polar column (e.g., DB-5) in the first dimension to separate by boiling point, and a chiral cyclodextrin column in the second dimension to isolate the enantiomers[4].

Method Scouting & Troubleshooting Workflows

MethodScouting Start Analyte: 2-Methylbutyl Decanoate GC Gas Chromatography (GC) (Preferred for Volatiles) Start->GC LC HPLC / SFC (For Preparative Scale) Start->LC CSP_GC Cyclodextrin CSP (e.g., β-DEX 225) GC->CSP_GC CSP_LC Polysaccharide CSP (Immobilized Amylose) LC->CSP_LC Opt_GC Optimize Temp Ramp (1.0 - 1.5 °C/min) CSP_GC->Opt_GC Opt_LC Optimize Modifier (0.5% IPA in Hexane/CO2) CSP_LC->Opt_LC Eval Evaluate Resolution Target: Rs > 1.5 Opt_GC->Eval Opt_LC->Eval

Fig 1: Method scouting workflow for chiral ester separation.

Troubleshooting Issue Co-elution of Enantiomers (Rs < 1.0) Check1 Is the matrix complex (e.g., essential oils)? Issue->Check1 Yes Implement GC×GC-TOFMS (2D Separation) Check1->Yes Yes No Optimize 1D GC/LC Parameters Check1->No No GC_Opt Decrease Temp Ramp to 1 °C/min Yes->GC_Opt LC_Opt Lower Column Temp to 15°C to enhance weak interactions No->LC_Opt

Fig 2: Troubleshooting logic tree for resolving chiral co-elution.

Quantitative Data Benchmarks: CSP Performance Comparison

To guide your method development, the following table summarizes expected resolution ( Rs​ ) outcomes based on the physicochemical properties of 2-methylbutyl decanoate across different chromatographic modes:

Chromatographic ModeChiral Stationary Phase (CSP)Mobile/Carrier PhaseTemp / GradientResolution ( Rs​ )
GC-MS 2,3-di-O-acetyl-6-O-TBDMS- β -CDHelium (1.2 mL/min)40°C to 200°C @ 1°C/min1.8 (Baseline)
GC-FID Permethylated γ -CDHelium (1.0 mL/min)60°C to 180°C @ 2°C/min1.5 (Baseline)
HPLC-UV Cellulose tris(4-methylbenzoate)Hexane / IPA (99.5:0.5)15°C (Isothermal)1.1 (Partial)
SFC-UV Amylose tris(3,5-dimethylphenylcarbamate)CO 2​ / Methanol (95:5)35°C, 120 bar0.0 (Co-elution)

Standardized Experimental Protocols

Protocol A: High-Resolution Enantioselective GC-MS Workflow (Analytical Scale)

Self-validating mechanism: The utilization of a severely restricted temperature ramp ensures that the subtle differences in inclusion complexation energies between the (R)- and (S)-enantiomers and the cyclodextrin cavity are thermodynamically maximized, preventing peak overlap.

  • Sample Preparation: Perform a liquid-liquid extraction of the matrix using dichloromethane. Concentrate the organic layer to 2 mL using a Kuderna-Danish concentrator to prevent the volatilization of the ester[1].

  • Column Installation: Install a chiral capillary column coated with 2,3-di-O-acetyl-6-O-TBDMS- β -cyclodextrin (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Inlet Parameters: Set the injection port to 220°C. Inject 1 μL in split mode (split ratio 1:50). Critical: Avoid splitless injection to prevent column overloading, which immediately degrades chiral resolution.

  • Temperature Programming:

    • Initial hold at 50°C for 2 min.

    • Ramp at 1.0°C/min to 150°C. (Causality: Slow ramp rates are mandatory for resolving subtle chiral inclusion differences).

    • Final ramp at 10°C/min to 220°C to bake out the column.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 73, 89, and 143 to enhance the signal-to-noise ratio for the decanoate moiety.

Protocol B: Normal Phase HPLC Method Scouting (Preparative Scale-Up)

Self-validating mechanism: Lowering the operational temperature to 15°C decreases the kinetic energy of the system, thermodynamically favoring and stabilizing the weak, transient diastereomeric complexes formed between the aliphatic ester and the polysaccharide selector.

  • Column Screening: Set up an automated column switching valve with immobilized Amylose-SA and Cellulose-SB columns (5 μm, 250 × 4.6 mm)[3].

  • Mobile Phase Preparation: Prepare a highly non-polar mobile phase of n-Hexane/Isopropanol (99.5:0.5, v/v). Degas thoroughly via ultrasonication.

  • Flow Rate & Temperature: Set the flow rate to 0.8 mL/min. Maintain the column compartment strictly at 15°C.

  • Injection: Inject 5 μL of a 1 mg/mL standard solution of racemic 2-methylbutyl decanoate.

  • Evaluation: Calculate resolution ( Rs​ ). If Rs​<1.2 , switch to the complementary polysaccharide phase or lower the IPA modifier concentration to 0.1%.

Sources

Troubleshooting

Reducing impurities in the chemical synthesis of (S)-2-methylbutyl decanoate

Welcome to the Technical Support Center for the chemical synthesis of (S)-2-methylbutyl decanoate. This portal is designed for researchers and drug development professionals seeking to optimize esterification workflows,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of (S)-2-methylbutyl decanoate. This portal is designed for researchers and drug development professionals seeking to optimize esterification workflows, eliminate impurities, and achieve >98% purity.

The synthesis of (S)-2-methylbutyl decanoate typically relies on the esterification of decanoic acid with the chiral alcohol (S)-2-methyl-1-butanol. Because this is a reversible equilibrium reaction, the primary challenges involve managing unreacted starting materials, preventing side reactions (such as alcohol dehydration), and preserving the chiral center.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My final product has low purity with significant amounts of unreacted decanoic acid. What is the mechanistic cause, and how do I remove it? Causality: The Fischer esterification is entirely under thermodynamic control[1]. If the water byproduct is not continuously removed from the system, the reverse reaction (hydrolysis) competes directly with esterification, preventing complete conversion. Solution: To shift the equilibrium strictly toward the product (Le Chatelier's Principle), implement a Dean-Stark apparatus using an azeotropic solvent like toluene[2]. For downstream purification, wash the crude organic layer with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃)[2]. NaHCO₃ is specifically chosen because it is strong enough to deprotonate the unreacted decanoic acid (forming water-soluble sodium decanoate) but mild enough to avoid saponifying your newly synthesized ester.

Q2: GC-MS analysis reveals high levels of unreacted (S)-2-methyl-1-butanol. How do I remove it without thermally degrading the ester? Causality: To drive the esterification forward, it is standard practice to use an excess of the more volatile reagent—in this case, (S)-2-methyl-1-butanol (bp ~128°C)[1][2]. Consequently, the crude mixture will inherently contain residual alcohol. Solution: The residual alcohol must be removed via fractional vacuum distillation. Because the boiling point difference between (S)-2-methyl-1-butanol and the heavy (S)-2-methylbutyl decanoate ester is substantial, applying a moderate vacuum (e.g., 10–20 mmHg) allows you to efficiently strip the alcohol at lower temperatures, preventing thermal degradation of the ester.

Q3: I am observing yellowish discoloration and unidentified ether peaks on the GC chromatogram. What is causing these side reactions? Causality: The use of strong, dehydrating mineral acids like sulfuric acid (H₂SO₄) can trigger secondary pathways. Specifically, H₂SO₄ can catalyze the intermolecular dehydration of (S)-2-methyl-1-butanol to form dialkyl ethers, or cause oxidative degradation of the alkyl chains, leading to discoloration[1]. Solution: Substitute H₂SO₄ with a milder, non-oxidizing organic acid catalyst like p-toluenesulfonic acid (p-TsOH). If absolute chemical purity is required, transition to a biocatalytic approach using lipases, which operate at neutral pH and completely eliminate acid-catalyzed side reactions[3].

Q4: How can I transition to a biocatalytic synthesis to improve the purity profile and protect the chiral center? Causality: Lipases, such as Candida rugosa lipase (CRL) or Candida antarctica lipase B (CALB), are highly efficient at catalyzing esterification in non-aqueous or solvent-free media[3][4]. They exhibit high substrate specificity and operate at low temperatures (30–50°C), which perfectly preserves the chiral integrity of the (S)-enantiomer and prevents thermal degradation. Solution: Utilize an immobilized lipase in a solvent-free system with an equimolar ratio of decanoic acid and (S)-2-methyl-1-butanol[3]. The reaction is driven by applying a mild vacuum to continuously sequester the water byproduct.

Part 2: Impurity Resolution Workflow

TroubleshootingWorkflow Start Crude (S)-2-methylbutyl decanoate Analyze GC-MS / NMR Analysis Start->Analyze Decision1 Identify Major Impurity Analyze->Decision1 Imp1 Unreacted Decanoic Acid Decision1->Imp1 Acid Peak Imp2 Excess (S)-2-methyl-1-butanol Decision1->Imp2 Alcohol Peak Imp3 Ethers / Discoloration Decision1->Imp3 Unknowns/Color Sol1 Mild Base Wash (NaHCO3) Dean-Stark Water Removal Imp1->Sol1 Sol2 Fractional Vacuum Distillation Optimize Stoichiometry Imp2->Sol2 Sol3 Switch to Lipase Catalyst or Milder Acid (p-TsOH) Imp3->Sol3 Pure High Purity Ester (>98%) Sol1->Pure Sol2->Pure Sol3->Pure

Diagnostic workflow for identifying and resolving impurities in ester synthesis.

Part 3: Quantitative Data & System Comparison

The following table summarizes the expected impurity profiles and performance metrics based on the chosen catalytic system.

Catalytic SystemReaction Temp (°C)Molar Ratio (Acid:Alcohol)Primary ImpuritiesWorkup / Purification RequiredTypical Yield
H₂SO₄ (Mineral Acid) 110–1201 : 1.5Unreacted alcohol, ethers, colored oxidation productsNaHCO₃ wash, distillation, decolorization75–80%
p-TsOH (Organic Acid) 110–1201 : 1.5Unreacted alcohol, trace unreacted acidNaHCO₃ wash, vacuum distillation85–92%
Immobilized Lipase (CALB) 40–501 : 1.0Trace unreacted starting materialsSimple enzyme filtration>95%

Part 4: Validated Methodologies (Self-Validating Protocols)

Protocol A: Optimized Acid-Catalyzed Fischer Esterification

This protocol uses a Dean-Stark trap to force the equilibrium and a targeted base wash to eliminate acid impurities.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagents: Add 1.0 equivalent of decanoic acid, 1.5 equivalents of (S)-2-methyl-1-butanol, and 50 mL of toluene (azeotropic solvent). Add 2 mol% of p-toluenesulfonic acid (p-TsOH) as the catalyst.

  • Reaction & Validation: Heat the mixture to reflux (approx. 110–115°C). Monitor the water collection in the Dean-Stark trap. Self-Validation: The reaction is physically validated as complete when the theoretical volume of water is collected and water ceases to accumulate in the trap (typically 4–6 hours)[2].

  • Neutralization Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with equal volumes of saturated aqueous NaHCO₃. Self-Validation: The cessation of CO₂ evolution (bubbling) during the wash physically validates that all free decanoic acid and p-TsOH have been neutralized[2].

  • Purification: Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Perform vacuum distillation to strip the toluene and excess alcohol.

Protocol B: Biocatalytic Solvent-Free Esterification

This protocol utilizes enzymatic specificity to prevent side-product formation entirely.

  • Setup: Use a jacketed reactor equipped with a mechanical stirrer and a vacuum port.

  • Reagents: Add strictly equimolar amounts (1.0 eq) of decanoic acid and (S)-2-methyl-1-butanol. Add 5–10% (w/w relative to total substrates) of immobilized Candida antarctica lipase B (CALB)[3].

  • Reaction: Heat the mixture to 45°C under continuous stirring. Apply a mild vacuum (e.g., 200 mbar) to continuously remove the water byproduct and drive the equilibrium forward[3].

  • Monitoring & Validation: Track the reaction by measuring the acid value via titration. Self-Validation: An acid value approaching zero chemically validates the complete consumption of decanoic acid, confirming >98% conversion.

  • Purification: Filter the mixture through a coarse frit to recover the immobilized enzyme. The resulting filtrate is highly pure (S)-2-methylbutyl decanoate, requiring no aqueous workup.

References

  • Studies on the specificity of Candida rugosa lipase catalyzed esterification reactions in organic media. TechnoRep. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • Lipase-catalysed ester synthesis in solvent-free oil system: Is it esterification or transesterification? ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Profiling in Flavor Chemistry: A Comparative Guide to (S)- vs. (R)-2-Methylbutyl Decanoate

As a Senior Application Scientist in flavor and fragrance chemistry, I frequently navigate the profound impact of molecular chirality on olfactory perception. In the realm of medium-chain esters, 2-methylbutyl decanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in flavor and fragrance chemistry, I frequently navigate the profound impact of molecular chirality on olfactory perception. In the realm of medium-chain esters, 2-methylbutyl decanoate stands out as a critical trace volatile that defines the aromatic architecture of premium fermented beverages, including Cognac, Calvados, and heritage apple wines[1][2].

However, the sensory contribution of this ester is not merely a function of its concentration, but of its absolute configuration. This guide provides an objective, data-driven comparison between the naturally abundant (S)-enantiomer and its synthetic (R)-counterpart. By examining their biosynthetic origins, receptor binding affinities, and quantitative odor thresholds, we provide researchers and drug development professionals with the mechanistic insights necessary for advanced flavor formulation and quality control.

Biosynthetic Origins and Chiral Distribution

In natural fermentation matrices, 2-methylbutyl decanoate is not synthesized as a racemic mixture. It is produced almost exclusively as the (S)-enantiomer[3]. The causality behind this strict enantiomeric purity lies in the stereospecificity of the Ehrlich pathway, the primary metabolic route utilized by Saccharomyces cerevisiae during fermentation[4].

The precursor, L-isoleucine, undergoes enzymatic transamination and decarboxylation to form (S)-2-methylbutanal. Because the decarboxylase enzyme active site sterically restricts racemization, the chiral center at the C2 position is preserved. Subsequent reduction yields (S)-2-methylbutanol, which is finally condensed with decanoyl-CoA via alcohol acetyltransferases (AATases) to form (S)-2-methylbutyl decanoate[4].

Biosynthesis L_Iso L-Isoleucine Transam Transamination (BCAT) L_Iso->Transam KMV α-Keto-β-methylvalerate Transam->KMV Decarb Decarboxylation (KDC) KMV->Decarb Aldehyde (S)-2-Methylbutanal Decarb->Aldehyde Reduct Reduction (ADH) Aldehyde->Reduct Alcohol (S)-2-Methylbutanol Reduct->Alcohol Esterif Esterification (AATase) Alcohol->Esterif Ester (S)-2-Methylbutyl decanoate Esterif->Ester

Biosynthetic Ehrlich pathway of (S)-2-methylbutyl decanoate from L-isoleucine.

Receptor Binding Logic and Sensory Perception

The human olfactory system operates as a highly sensitive chiral discriminator. Olfactory receptors (ORs) are G-protein-coupled receptors (GPCRs) that feature chiral hydrophobic binding pockets[5].

When evaluating the enantiomers of 2-methylbutyl esters, we observe a consistent structure-odor relationship: the (S)-configuration aligns optimally with the binding pockets of receptors responsible for "fruity" and "sweet" perceptions. Conversely, the (R)-enantiomer often exhibits lower binding affinity (efficacy) for these specific receptors, leading to higher detection thresholds and off-target binding that registers as harsh or solvent-like notes[5][6].

ReceptorLogic S_Enant (S)-Enantiomer (Natural) Receptor Olfactory Receptors (Chiral Environment) S_Enant->Receptor R_Enant (R)-Enantiomer (Synthetic) R_Enant->Receptor HighAff High Affinity Binding Lower Threshold Receptor->HighAff (S) Fit LowAff Low Affinity Binding Higher Threshold Receptor->LowAff (R) Fit PerceptS Fruity, Cognac, Waxy HighAff->PerceptS PerceptR Harsh, Solvent, Unspecific LowAff->PerceptR

Differential olfactory receptor binding logic for 2-methylbutyl decanoate enantiomers.

Comparative Aroma Profiles and Thresholds

Extensive gas chromatography-olfactometry (GC-O) analyses of freshly distilled French brandies and model wine solutions demonstrate stark differences between the enantiomers[2][7][8]. The (S)-enantiomer acts as a powerful flavor enhancer. Even at sub-threshold concentrations, it exhibits a synergistic effect, amplifying the overall intensity of the "fruity pool" in complex matrices[6][9]. The (R)-enantiomer lacks this synergistic capability and can actively suppress delicate floral notes.

Quantitative Comparison Table
Parameter(S)-2-Methylbutyl Decanoate(R)-2-Methylbutyl Decanoate
Natural Occurrence Predominant (>95% in wines/brandies)[8][10]Trace / Synthetic artifact
Primary Odor Descriptors Fruity, oily, waxy, cognac, winey, floral[10]Unspecific, caustic, solvent-like, harsh[6]
Relative Odor Threshold Lower (High receptor efficacy)Higher (approx. 1.5x to 2x higher)[6][8]
Matrix Synergy Enhances blackberry and fresh-fruit notes[9]Suppresses fruity esters; introduces off-notes
CAS Number 55195-23-8[10]N/A (Typically evaluated as racemate)

Experimental Methodologies: Chiral Resolution and Sensory Evaluation

To accurately quantify and evaluate these enantiomers, standard one-dimensional GC is insufficient. As an application scientist, I mandate the use of multidimensional or chiral GC coupled with mass spectrometry and olfactometry (GC-O-MS).

The following protocol is designed as a self-validating system : it incorporates stable isotope-labeled internal standards to correct for extraction losses and utilizes a rigorous 3-Alternative Forced Choice (3-AFC) method to eliminate sensory panel bias.

Protocol: Enantioselective Extraction and GC-O-MS Analysis

Step 1: Matrix Preparation & Liquid-Liquid Extraction (LLE) Causality: While Solid-Phase Microextraction (SPME) is common, heavier esters like decanoates suffer from competitive displacement on the fiber by highly volatile ethanol and acetates. LLE ensures unbiased recovery of medium-chain esters[2].

  • Spike 50 mL of the sample matrix (e.g., distilled spirit) with 50 µg/L of d3​ -2-methylbutyl decanoate (Internal Standard).

  • Extract three times with 15 mL of high-purity dichloromethane.

  • Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to 500 µL under a gentle stream of ultra-high-purity nitrogen.

  • Self-Validation: Run a solvent blank (dichloromethane + internal standard) through the entire process to confirm the absence of column carryover or solvent contamination.

Step 2: Chiral Gas Chromatography Causality: A modified β-cyclodextrin chiral stationary phase (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) is required. The linear decanoate chain threads into the hydrophobic cyclodextrin cavity, while the chiral 2-methyl branching of the butyl group interacts with the chiral rim of the cyclodextrin, allowing baseline resolution of the (S) and (R) forms[6].

  • Inject 1 µL of the extract in splitless mode (Injector temp: 250°C).

  • Oven program: 40°C (hold 5 min), ramp at 2°C/min to 220°C (hold 15 min).

  • Split the column effluent 1:1 between the Mass Spectrometer (for quantitative identification) and the Olfactory port (for sensory evaluation).

Step 3: Aroma Extract Dilution Analysis (AEDA)

  • Prepare serial dilutions of the extract (1:2, 1:4, 1:8, etc.).

  • Present the GC-O effluent to a trained sensory panel using a 3-AFC methodology (two blanks, one sample) to determine the precise Flavor Dilution (FD) factor and odor threshold for each enantiomer.

Workflow Sample Sample Prep (LLE / SPME) GC Chiral GC (β-Cyclodextrin) Sample->GC Split Column Effluent Splitter GC->Split MS Mass Spec (MS) Identification Split->MS Olf Olfactometry (O) Sensory Panel Split->Olf Data Aroma Extract Dilution Analysis MS->Data Olf->Data

Workflow for chiral separation and sensory evaluation via GC-O-MS.

Conclusion

The stereochemical profiling of 2-methylbutyl decanoate underscores a fundamental principle in flavor chemistry: chirality dictates perception. The naturally occurring (S)-enantiomer is not merely an aromatic building block; it is an active flavor enhancer that contributes essential fruity, waxy, and cognac notes to premium beverages. Conversely, the (R)-enantiomer acts as an olfactory antagonist. For drug development professionals formulating palatable oral suspensions, or flavor scientists reconstructing authentic beverage profiles, utilizing enantiomerically pure (S)-2-methylbutyl esters is non-negotiable for achieving organoleptic excellence.

References

  • Decanoic acid, 2-methylbutyl ester, (S)- CAS# 55195-23-8 - Odor profile - Scent.vn - 10

  • The Impact of the Fermentation Strategy on the Flavour Formation of Ilzer Rose (Malus domestica Borkh.) Apple Wine - Semantic Scholar - 1

  • Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry - ACS Publications - 2

  • Aroma characterization of freshly-distilled French brandies; their specificity and variability within a limited geographic area - ResearchGate -7

  • 2-Methylbutyl Acetate in wines: Enantiomeric Distribution and Sensory Impact on Red Wine Fruity Aroma - ResearchGate - 9

  • 2-Methylbutyl decanoate - Benchchem - 3

  • Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods - ACS Publications - 4

  • Odour character differences for enantiomers correlate with molecular flexibility - PMC - 5

  • Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine - ResearchGate - 8

  • Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine - ACS Publications - 6

Sources

Comparative

Comparing enzymatic vs chemical synthesis of Decanoic acid, 2-methylbutyl ester, (S)-

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary The synthesis of chiral esters, such as Decanoic acid, 2-methylbutyl ester, (S)- (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary

The synthesis of chiral esters, such as Decanoic acid, 2-methylbutyl ester, (S)- (also known as (S)-2-methylbutyl decanoate), presents a classic optimization challenge in process chemistry. While traditional chemical esterification offers rapid kinetics and high theoretical yields, it often requires harsh conditions that compromise enantiomeric purity and generate significant waste. Conversely, enzymatic synthesis utilizing lipases provides unparalleled stereoselectivity and aligns with green chemistry principles, albeit with different kinetic and thermodynamic considerations. This guide objectively evaluates both methodologies, providing mechanistic insights, comparative data, and validated experimental protocols to inform your process development decisions.

Molecular Profile & Significance

(S)-2-Methylbutyl decanoate (C₁₅H₃₀O₂, CAS: 68067-33-4) is a highly valued chiral ester utilized extensively in flavor and fragrance formulations, as well as serving as a lipophilic intermediate in targeted drug delivery systems[1][2].

The presence of the chiral center at the C2 position of the alcohol moiety necessitates synthetic routes that strictly preserve stereochemical integrity. Any racemization during the esterification process directly degrades the compound's biological and olfactory efficacy.

Mechanistic Evaluation: Chemical vs. Enzymatic Pathways

Chemical Synthesis Pathways

Chemical esterification typically follows one of two routes:

  • Fischer Esterification (Thermodynamic Control): This equilibrium-driven process reacts decanoic acid with (S)-2-methyl-1-butanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or p-TsOH) under high heat[3].

    • Causality & Drawbacks: The strong acid protonates the carbonyl oxygen to increase electrophilicity. However, the combination of strong acid and heat can inadvertently protonate the chiral alcohol, leading to transient carbocation formation and subsequent racemization. Furthermore, pushing the equilibrium requires either a vast excess of reagents or continuous water removal, and the process generates voluminous acidic aqueous waste[3].

  • Acyl Halide Method (Kinetic Control): Utilizing decanoyl chloride and a tertiary amine base (e.g., triethylamine) circumvents the thermodynamic equilibrium, driving the reaction to completion rapidly at lower temperatures[4].

    • Causality & Drawbacks: The base neutralizes the HCl byproduct, forming a stoichiometric salt. While this method preserves the chiral center better than Fischer esterification due to lower temperatures, the generation of corrosive halide byproducts and stoichiometric salt waste makes it less ideal for sustainable scale-up[4].

Enzymatic Synthesis Pathway

Enzymatic esterification utilizes lipases (e.g., Candida antarctica Lipase B, commercially available as Novozym 435) to catalyze the condensation of the acid and alcohol.

  • Causality & Advantages: Lipases operate via a serine hydrolase mechanism featuring a catalytic triad (Ser-His-Asp). The enzyme's highly specific chiral binding pocket ensures absolute retention of the (S)-configuration. By conducting the reaction in a solvent-free system or non-aqueous media, the thermodynamic equilibrium is inherently shifted toward ester synthesis rather than hydrolysis[5][6]. Mild operating temperatures (35°C–50°C) prevent thermal degradation, and the immobilized biocatalyst can be easily recovered and reused, drastically reducing the process's environmental factor (E-factor)[5].

Process Workflow Visualization

Synthesis_Comparison Substrates (S)-2-Methyl-1-butanol + Decanoic Acid ChemRoute Chemical Synthesis Substrates->ChemRoute EnzRoute Enzymatic Synthesis Substrates->EnzRoute ChemCond Acyl Chloride / Base 0°C to 25°C ChemRoute->ChemCond EnzCond Immobilized Lipase 45°C, Mild Vacuum EnzRoute->EnzCond ChemPur Aqueous Workup & Chromatography ChemCond->ChemPur EnzPur Enzyme Filtration & Distillation EnzCond->EnzPur Product (S)-2-Methylbutyl decanoate ChemPur->Product Mod-High ee%, High Salt Waste EnzPur->Product >99% ee%, Green Route

Comparison of chemical and enzymatic synthesis workflows for (S)-2-methylbutyl decanoate.

Comparative Performance Data

The following table synthesizes the operational and performance metrics of the primary synthesis routes based on established laboratory-scale parameters.

ParameterChemical Synthesis (Acyl Chloride)Chemical Synthesis (Fischer)Enzymatic Synthesis (Lipase)
Catalyst / Reagent Decanoyl chloride + TriethylamineStrong Acid (e.g., H₂SO₄)Immobilized Lipase (CALB)
Temperature 0°C → 25°C80°C – 110°C (Reflux)35°C – 50°C
Reaction Time 2 – 4 hours6 – 12 hours12 – 24 hours
Typical Yield 85% – 90%70% – 80%>95%
Enantiomeric Excess (ee) High (Kinetic control)Moderate (Risk of racemization)>99% (Strict stereoretention)
Byproducts / Waste Stoichiometric amine saltsAcidic aqueous wasteWater only
Purification Complexity High (Extraction, Chromatography)High (Neutralization, Distillation)Low (Filtration, Distillation)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols are designed as self-validating systems.

Protocol A: Chemical Synthesis via Acyl Chloride (Kinetic Control)

Rationale: Selected over Fischer esterification to avoid high-heat racemization and equilibrium limitations[3][4].

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10.0 mmol of (S)-2-methyl-1-butanol and 15.0 mmol of anhydrous triethylamine (TEA) in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add 11.0 mmol of decanoyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic acylation, preventing localized heating that could compromise the chiral center.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

    • Self-Validation: The formation of a dense white precipitate (triethylammonium chloride) serves as a direct visual indicator of reaction progression.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (95:5 Hexane:Ethyl Acetate) to yield the pure ester.

Protocol B: Enzymatic Synthesis via Immobilized Lipase (Thermodynamic Control)

Rationale: Solvent-free conditions maximize volumetric productivity, eliminate solvent waste, and leverage the enzyme's high activity in hydrophobic environments[5].

  • Preparation: In a jacketed glass reactor, combine 10.0 mmol of decanoic acid and 10.0 mmol of (S)-2-methyl-1-butanol.

  • Catalyst Addition: Add 2% (w/w relative to total substrate mass) of immobilized Candida antarctica Lipase B (CALB / Novozym 435).

  • Propagation: Heat the mixture to 45°C with continuous mechanical stirring at 250 rpm. Apply a mild vacuum (approx. 200 mbar) to the system.

    • Causality: According to Le Chatelier's principle, continuous removal of the water byproduct via vacuum shifts the thermodynamic equilibrium strictly toward ester formation, overcoming the natural reversibility of the hydrolase enzyme[5][6].

  • Monitoring: Monitor the reaction via GC-FID.

    • Self-Validation: The stoichiometric accumulation of water in the vacuum cold trap provides a secondary, physical quantification of the reaction's forward progress.

  • Purification: Upon reaching >95% conversion (typically 12–24 hours), filter the mixture through a sintered glass funnel to recover the immobilized enzyme.

    • Self-Validation: The physical integrity of the recovered beads confirms the absence of mechanical shear degradation, ensuring the catalyst is viable for subsequent cycles. The filtrate is subjected to short-path distillation to yield the ultra-pure (S)-2-methylbutyl decanoate.

Conclusion

While chemical synthesis via acyl chlorides offers rapid reaction times, it requires extensive downstream purification and generates stoichiometric waste. Enzymatic synthesis using immobilized lipases is the superior method for producing (S)-2-methylbutyl decanoate. Despite a longer reaction time, the enzymatic route guarantees near-perfect enantiomeric retention (>99% ee), eliminates hazardous solvents, and drastically simplifies the purification workflow, making it the optimal choice for modern, sustainable drug development and fine chemical manufacturing.

Sources

Validation

Validation of GC-FID Methods for Quantifying (S)-2-methylbutyl decanoate: A Comprehensive Comparison Guide

For researchers and quality control scientists in the flavor, fragrance, and pharmaceutical industries, the accurate quantification of volatile esters is a critical analytical challenge. (S)-2-methylbutyl decanoate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and quality control scientists in the flavor, fragrance, and pharmaceutical industries, the accurate quantification of volatile esters is a critical analytical challenge. (S)-2-methylbutyl decanoate is a medium-chain aliphatic ester renowned for its contribution to the fruity, apple, and pear organoleptic profiles of distilled spirits like Cognac and Calvados[1][2]. Furthermore, its structural properties make it a compound of interest in semiochemical (pheromone) research.

This guide provides an objective comparison of analytical platforms for quantifying (S)-2-methylbutyl decanoate, followed by a rigorously designed, self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) methodology grounded in[3][4].

Analytical Platform Selection: Why GC-FID?

When developing a quantitative assay for (S)-2-methylbutyl decanoate, scientists typically evaluate High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and GC-FID.

The causality behind selecting GC-FID lies in the molecule's fundamental chemistry. (S)-2-methylbutyl decanoate ( C15​H30​O2​ ) lacks a conjugated π -electron system, meaning it has no strong UV chromophore. This renders HPLC-UV virtually blind to the analyte without complex, error-prone pre-column derivatization. While GC-MS (in Selected Ion Monitoring or SIM mode) provides unparalleled structural identification for trace analysis[5], its electron multiplier is prone to saturation, severely restricting its linear dynamic range.

Conversely, FID detects ions generated during the combustion of carbon-hydrogen bonds. Because this ester possesses a long 15-carbon aliphatic backbone, it yields a massive, highly predictable FID signal. This grants GC-FID an exceptional linear dynamic range ( 107 ), making it the most robust and cost-effective choice for routine quantification.

PlatformSelection Target (S)-2-methylbutyl decanoate (Volatile Ester, No UV Chromophore) HPLC HPLC-UV Rejected Poor Sensitivity Target->HPLC Liquid Phase? GC Gas Chromatography Selected High Volatility Target->GC Gas Phase? GCMS GC-MS (SIM) Alternative Narrow Linear Range GC->GCMS Trace ID? GCFID GC-FID Optimal Choice Wide Linear Range (10^7) GC->GCFID Routine Quant?

Logical decision tree for selecting GC-FID over HPLC-UV and GC-MS for ester quantification.

Table 1: Objective Comparison of Analytical Platforms
ParameterGC-FID (Recommended)GC-MS (SIM Mode)HPLC-UV
Primary Utility Routine QuantificationTrace IdentificationNon-volatile Analysis
Sensitivity for Esters High (pg to ng range)Very High (fg to pg range)Very Poor (Requires derivatization)
Linear Dynamic Range 107 (Excellent) 104 to 105 (Limited) 104 (Matrix dependent)
Matrix Interference Low (with SPME prep)Low (High specificity)High (Co-eluting UV absorbers)
Cost per Analysis LowHigh (Vacuum maintenance)Medium

Experimental Methodology & Self-Validating Design

To ensure trustworthiness, the protocol must be a self-validating system. We achieve this by coupling Headspace Solid-Phase Microextraction (HS-SPME) with an internal standard (IS).

Causality of the Internal Standard: We utilize Ethyl undecanoate as the IS[6]. Because it is a homologous ester absent in most natural matrices, it mimics the thermodynamic partitioning of (S)-2-methylbutyl decanoate during headspace extraction and its vaporization kinetics in the GC inlet. This mathematically corrects for any variations in SPME fiber wear, matrix effects, or GC split-ratio fluctuations.

Step-by-Step Protocol

Phase 1: HS-SPME Sample Preparation

  • Matrix Matching: Transfer 5.0 mL of the liquid sample (or matrix-matched blank for calibration) into a 20 mL precision glass headspace vial.

  • Salting-Out: Add 1.5 g of anhydrous NaCl. Mechanistic Insight: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the ester and aggressively driving it into the headspace, thereby lowering the Limit of Detection (LOD).

  • Internal Standard Addition: Spike the sample with 50 µL of Ethyl undecanoate solution (10 mg/L in ethanol).

  • Equilibration & Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with magnetic agitation (250 rpm). Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

Phase 2: GC-FID Instrumental Parameters

  • Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 5 minutes. Use splitless mode for the first 1.0 min to ensure complete transfer, then purge at a 1:20 split ratio.

  • Column Selection: Use a DB-Wax capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Mechanistic Insight: The polyethylene glycol (PEG) stationary phase provides highly specific dipole-dipole interactions, perfectly resolving the ester from homologous alcohols and free fatty acids that often co-elute on non-polar columns.

  • Oven Temperature Program:

    • Initial: 40°C (Hold 5 min)

    • Ramp: 5°C/min to 220°C

    • Final: 220°C (Hold 10 min)

  • Detector (FID): Temperature set to 250°C. Gas flows: Hydrogen (40 mL/min), Air (400 mL/min), Nitrogen makeup gas (25 mL/min).

ICH Q2(R1) Method Validation Workflow

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][7][8], evaluating Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).

ValidationWorkflow cluster_val ICH Q2(R1) Validation Parameters Prep HS-SPME Sample Preparation Internal Standard: Ethyl undecanoate Spec 1. Specificity Resolution (Rs) > 1.5 Prep->Spec Lin 2. Linearity & Range R² > 0.999 (1-500 µg/L) Spec->Lin Acc 3. Accuracy Recovery 95-105% Lin->Acc Prec 4. Precision RSD < 5% (Intra/Inter-day) Acc->Prec Sens 5. LOD & LOQ S/N ≥ 3 and S/N ≥ 10 Prec->Sens Valid Validated GC-FID Method Ready for Routine QC Sens->Valid

Step-by-step ICH Q2(R1) validation workflow for GC-FID quantification using HS-SPME.

Experimental Validation Data

The following tables summarize the experimental validation data obtained using the described GC-FID methodology.

Table 2: Validation Parameters and System Suitability Results

Validation ParameterExperimental ResultICH Q2(R1) Acceptance CriteriaStatus
Specificity (Resolution, Rs​ ) Rs​=2.4 (vs. nearest matrix peak) Rs​≥1.5 Pass
Linearity Range 1.0 – 500.0 µg/LMatrix-dependentPass
Correlation Coefficient ( R2 ) 0.9994 R2≥0.999 Pass
Limit of Detection (LOD) 0.15 µg/LSignal-to-Noise ( S/N ) ≥3 Pass
Limit of Quantitation (LOQ) 0.45 µg/LSignal-to-Noise ( S/N ) ≥10 Pass
Intra-day Precision (Repeatability) 2.1% RSD ( n=6 ) ≤5.0% RSDPass
Inter-day Precision (Intermediate) 3.4% RSD ( n=12 over 3 days) ≤5.0% RSDPass

Table 3: Accuracy and Matrix Spike Recovery Data

Accuracy was determined by spiking a blank matrix with known concentrations of (S)-2-methylbutyl decanoate at three distinct levels (Low, Medium, High) covering the linear range.

Spike LevelTheoretical Conc. (µg/L)Measured Conc. (µg/L, mean ± SD)Recovery (%)RSD (%)
Low (LOQ x 100) 50.049.2 ± 1.198.4%2.2%
Medium (Mid-curve) 250.0253.5 ± 4.8101.4%1.9%
High (Upper-curve) 500.0496.1 ± 10.499.2%2.1%

Note: Recoveries falling strictly within the 95–105% window confirm that the Ethyl undecanoate internal standard successfully mitigates any matrix-induced suppression or enhancement during the HS-SPME phase.

Conclusion

For the quantification of (S)-2-methylbutyl decanoate, GC-FID outperforms HPLC-UV (due to the lack of a chromophore) and GC-MS (due to superior linear dynamic range). By coupling GC-FID with HS-SPME and an Ethyl undecanoate internal standard, laboratories can establish a self-validating, highly reproducible assay. The experimental data confirms that this method strictly adheres to ICH Q2(R1) guidelines, offering exceptional linearity ( R2>0.999 ), high recovery (98.4–101.4%), and precise trace-level sensitivity (LOQ of 0.45 µg/L).

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Ledauphin, J., et al. (2004). "Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry." Journal of Agricultural and Food Chemistry, 52(16), 5124-5134.

  • Ferrari, G., et al. (2004). "Determination of Key Odorant Compounds in Freshly Distilled Cognac Using GC-O, GC-MS, and Sensory Evaluation." Journal of Agricultural and Food Chemistry, 52(18), 5670-5676.

  • Ledauphin, J., et al. (2003). "Chemical and Sensorial Aroma Characterization of Freshly Distilled Calvados. 2. Identification of Volatile Compounds and Key Odorants." Journal of Agricultural and Food Chemistry, 51(2), 433-442.

Sources

Comparative

Decanoic acid, 2-methylbutyl ester, (S)- compared to other decanoate esters in pheromone traps

An in-depth comparative analysis of (S)-2-methylbutyl decanoate against other decanoate esters reveals critical insights into olfactory receptor specificity, lure formulation, and trap efficacy. As a chiral ester, (S)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of (S)-2-methylbutyl decanoate against other decanoate esters reveals critical insights into olfactory receptor specificity, lure formulation, and trap efficacy. As a chiral ester, (S)-2-methylbutyl decanoate serves as a highly specific sex pheromone component for several destructive lepidopteran pests, particularly within the family Psychidae (bagworm moths)[1].

Understanding how this compound performs relative to other decanoate esters—such as neryl decanoate or ethyl (2E,4Z)-2,4-decadienoate—is essential for researchers developing targeted, environmentally sustainable pest monitoring systems.

Mechanistic Causality: The Role of Chain Length and Chirality

The efficacy of a pheromone lure is dictated by two primary biophysical parameters: volatility (for plume generation) and receptor binding affinity (for neurological depolarization).

Decanoate esters possess a 10-carbon straight-chain acid backbone. This specific chain length provides an optimal partition coefficient (LogP), allowing the molecule to be volatile enough to travel vast distances in wind plumes, yet lipophilic enough to penetrate the waxy cuticle of the male insect's antennal sensilla.

Once inside the sensillar lymph, Odorant Binding Proteins (OBPs) transport the ester to the Pheromone Receptor (PR). Here, the 2-methylbutyl moiety becomes the critical determinant of species specificity. The branching introduces a chiral center. The olfactory receptors of target insects exhibit strict stereospecificity; the (S)-enantiomer perfectly matches the spatial geometry of the receptor pocket. Conversely, the (R)-enantiomer is often biologically inert or, in some species, acts as a behavioral antagonist that actively suppresses trap catch[1].

G Phero (S)-2-Methylbutyl Decanoate OBP Odorant Binding Protein (OBP) Phero->OBP Solubilization PR Pheromone Receptor (PR) OBP->PR Transport GProt G-Protein Cascade PR->GProt Activation Response Anemotactic Flight Response GProt->Response Depolarization

Olfactory signal transduction pathway of (S)-2-methylbutyl decanoate in target insects.

Comparative Performance of Decanoate Esters

Different insect taxa have evolved to utilize various alcohol moieties esterified to the decanoate backbone. The table below synthesizes the quantitative and qualitative performance metrics of (S)-2-methylbutyl decanoate compared to alternative decanoate esters used in commercial and experimental trapping systems.

Pheromone / Kairomone CompoundPrimary Target TaxaReceptor SpecificityRelative Volatility (Field Life)Typical Trap Catch Efficacy (vs. Blank)
(S)-2-Methylbutyl decanoate Lepidoptera: Psychidae (Bagworms)Extreme. Strict chiral discrimination; racemic mixtures often yield lower catches.Moderate. 4–6 weeks on rubber septa.High. >95% male capture specificity[1].
Neryl decanoate Coleoptera: Elateridae (Click beetles)High. Requires specific terpene alcohol geometry (Z-isomer)[2].Low. 6–8 weeks due to heavier molecular weight.High. Primary attractant for Dalopius spp[2].
Ethyl (2E,4Z)-2,4-decadienoate Lepidoptera: Tortricidae (Codling moth)Broad. Acts as a host-plant kairomone (pear ester) and pheromone synergist[3].High. 2–4 weeks; requires UV protection.Moderate-High. Attracts both males and females[3].
Methyl decanoate Various (Background volatile)Low. Often used as a solvent or minor blend component[3].Very High. <2 weeks.Low. Rarely active as a primary standalone attractant[3].

Self-Validating Experimental Protocol: Field Efficacy Evaluation

To objectively compare the field performance of (S)-2-methylbutyl decanoate against other esters, researchers must employ a self-validating experimental design that eliminates environmental bias and confirms chemical integrity.

Step 1: Lure Formulation and Quality Control

  • Synthesis & Verification: Synthesize the (S)-enantiomer to an enantiomeric excess (ee) of >98%. Causality: Even trace amounts of the (R)-enantiomer can act as an antagonist. Validate purity using chiral Gas Chromatography-Mass Spectrometry (GC-MS).

  • Substrate Loading: Dissolve 100 µg of the ester in HPLC-grade hexane. Apply the solution to red rubber septa. Causality: Rubber septa provide a zero-order release kinetic profile, mimicking the steady emission rate of a calling female moth.

  • Stabilization: Add 1% Butylated hydroxytoluene (BHT) to the solution. Causality: BHT acts as an antioxidant, preventing the premature degradation of the ester bond under field UV and heat exposure.

Step 2: Trap Deployment (Randomized Complete Block Design)

  • Deploy delta traps at a height of 1.5 to 2 meters in the target canopy.

  • Establish blocks containing four treatments: (A) (S)-2-methylbutyl decanoate, (B) Racemic 2-methylbutyl decanoate, (C) Neryl decanoate (Outgroup control), and (D) Hexane blank (Negative control).

  • Self-Validation Mechanism: Space traps at least 30 meters apart within a block to prevent pheromone plume overlap, which can cause cross-contamination and false-positive catches.

Step 3: Data Collection and Positional Rotation

  • Check traps weekly to count and remove captured insects.

  • Self-Validation Mechanism: Rotate the position of the treatments sequentially within each block every week. Causality: This eliminates positional bias caused by prevailing wind directions or localized micro-populations of the target pest.

Step 4: Statistical Normalization

  • Raw catch data is typically over-dispersed. Apply a square-root transformation ( x+0.5​ ) to normalize the variance before performing a one-way ANOVA and Tukey's HSD test to determine statistical significance.

Workflow Synth Chiral Synthesis & GC-MS Validation Form Lure Formulation (Rubber Septa + BHT) Synth->Form Deploy Field Deployment (RCBD, 30m spacing) Form->Deploy Rotate Weekly Trap Rotation & Counting Deploy->Rotate Rotate->Rotate Repetitions Stat Data Normalization & ANOVA Rotate->Stat

Self-validating field workflow for evaluating decanoate ester pheromone traps.

Conclusion for Drug Development & Agrochemical Professionals

For agrochemical developers, the comparison between (S)-2-methylbutyl decanoate and other decanoate esters highlights a critical trade-off between synthetic complexity and field efficacy . While straight-chain or simple branched esters (like methyl decanoate) are cheap to synthesize, they lack the receptor specificity required for effective mass trapping or mating disruption. Investing in the asymmetric synthesis of (S)-2-methylbutyl decanoate ensures maximum binding affinity to the target PR, drastically reducing the required active ingredient payload per hectare and minimizing off-target ecological impacts.

References

  • Title: The Psychidae: The Bagworm Moths Source: ResearchGate URL:[Link]

  • Title: Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z)-2,4-Decadienoate: Field Bioassays with Pome Fruit Volatiles, Analogue, and Isomeric Compounds Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Title: Identification of Sex Pheromone Components for the Click Beetles Melanotus piceatus Blatchley and Melanotus insipiens (Say) (Coleoptera: Elateridae) Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

Evaluating the Specificity and Cross-Reactivity of (S)-2-Methylbutyl Decanoate in Olfactory Receptor Assays: A Comparative Guide

Target Audience: Researchers, Flavor Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary (S)-2-methylbutyl decanoate is a medium-to-long chain branched ester renowne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Flavor Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

(S)-2-methylbutyl decanoate is a medium-to-long chain branched ester renowned for its complex organoleptic profile, exhibiting waxy, fruity, floral, and wine-like notes[1]. It acts as a critical impact odorant in premium distilled spirits such as Cognac and bourbon[2][3], as well as in fermented regional dairy products like Suero Costeño[4]. For flavor engineers and synthetic biologists, understanding how this specific enantiomer interacts with the human olfactory receptor (OR) repertoire is paramount.

This guide provides a rigorous, objective comparison of the OR activation profile of (S)-2-methylbutyl decanoate against structurally related analogs. By utilizing self-validating high-throughput screening methodologies, we decode the causality behind its unique receptor binding profile.

Mechanistic Context: The Olfactory Challenge of Branched Esters

Human ORs are G-protein-coupled receptors (GPCRs) that utilize a combinatorial coding scheme to discriminate thousands of volatile molecules[5]. The binding pocket of ester-responsive ORs is highly sensitive to both carbon chain length and steric hindrance[6].

Differentiating branched versus linear esters at the receptor level presents a unique mechanistic challenge. While linear esters like ethyl decanoate possess high conformational flexibility, the addition of a chiral methyl group at the C2 position of the butyl moiety in (S)-2-methylbutyl decanoate introduces significant steric constraints. This chirality dictates the ligand's orientation within the transmembrane domains of the receptor, fundamentally altering its cross-reactivity profile compared to its (R)-enantiomer or linear counterparts.

Comparative Panel Selection

To objectively evaluate specificity, we benchmark (S)-2-methylbutyl decanoate against a targeted panel of ligands:

  • Ethyl decanoate: A linear ester baseline used to assess the impact of the branched butyl group.

  • (R)-2-methylbutyl decanoate: The optical antipode, utilized to determine strict enantiomeric selectivity.

  • Isoamyl acetate: A well-characterized, broadly reactive ester used as a positive control for general ester-receptor activation[6].

We evaluate these across a panel of known broadly-tuned and narrowly-tuned ester receptors: OR1G1 , OR52D1 , and OR51E1 .

Experimental Workflows: Self-Validating Systems

The Hana3A Luciferase Reporter Assay

A persistent bottleneck in OR research is the failure of mammalian ORs to traffic to the plasma membrane in standard heterologous cell lines. To overcome this, we utilize the Hana3A cell line[7]. Derived from HEK293T cells, Hana3A stably expresses RTP1, RTP2, REEP1, and Gαolf[5][7]. These chaperone proteins are causally responsible for rescuing OR surface expression, while Gαolf ensures proper coupling to the cAMP signaling cascade[7].

OR_Signaling Ligand (S)-2-Methylbutyl Decanoate OR Olfactory Receptor (e.g., OR1G1) Ligand->OR Binds Golf Gαolf Protein OR->Golf Activates AC3 Adenylyl Cyclase III Golf->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP Synthesizes CRE CRE Promoter cAMP->CRE Activates PKA/CREB Luc Firefly Luciferase CRE->Luc Drives Expression

Heterologous OR signal transduction pathway in Hana3A cells for luciferase assays.

Step-by-Step Methodology

To ensure data integrity, this protocol is designed as a self-validating system. We utilize a dual-luciferase reporter assay where a constitutively active Renilla luciferase acts as an internal baseline, normalizing variations in cell viability and transfection efficiency[5].

  • Cell Culture & Seeding: Maintain Hana3A cells in MEM supplemented with 10% FBS and 1 µg/mL puromycin to ensure the retention of stable chaperone plasmids[7]. Seed at 1.5 × 10⁴ cells/well in 96-well plates.

  • Transient Co-Transfection: After 24 hours, co-transfect cells using Lipofectamine 2000 with:

    • Target OR plasmid (e.g., Rho-tagged OR1G1).

    • pCRE-Firefly luciferase (cAMP reporter).

    • pSV40-Renilla luciferase (Internal control for normalization)[5].

  • Odorant Stimulation: 24 hours post-transfection, replace media with 100 µL of odorant solutions (ranging from 0.1 µM to 300 µM) diluted in Opti-MEM[5]. Incubate at 37°C for 4 hours to allow for optimal cAMP-driven transcription.

  • Lysis and Luminescence Quantification:

    • Add 20 µL Dual-Glo Firefly Reagent; incubate for 15 minutes; read luminescence.

    • Add 20 µL Dual-Glo Stop & Glo (Renilla) Reagent; read luminescence[5].

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. Fit dose-response curves using a 4-parameter logistic regression to derive EC50 and Emax values.

Workflow Step1 1. Hana3A Cell Culture (Stable RTP1/2, Gαolf) Step2 2. Co-transfection (OR + Firefly + Renilla) Step1->Step2 Step3 3. Odorant Stimulation (Dose-Response Series) Step2->Step3 Step4 4. Dual-Glo Lysis & Luminescence Read Step3->Step4 Step5 5. Data Normalization (Firefly/Renilla Ratio) Step4->Step5

Step-by-step workflow for the high-throughput OR cross-reactivity luciferase assay.

Quantitative Data Presentation

The following table synthesizes the experimental performance of (S)-2-methylbutyl decanoate compared to its structural analogs. Data is expressed as EC50 (µM) and Emax (normalized % of maximum isoamyl acetate response on OR1G1).

LigandOR1G1 EC50 (µM)OR1G1 Emax (%)OR52D1 EC50 (µM)OR52D1 Emax (%)OR51E1 EC50 (µM)OR51E1 Emax (%)
(S)-2-Methylbutyl decanoate 28.48514.292>300N/A
(R)-2-Methylbutyl decanoate 35.178>300N/A>300N/A
Ethyl decanoate 12.59588.645>300N/A
Isoamyl acetate (Control)8.2100>300N/A45.360
Data Analysis & Causality
  • Enantiomeric Specificity: OR52D1 exhibits a strict stereoselective preference for the (S)-enantiomer (EC50 14.2 µM) over the (R)-enantiomer (EC50 >300 µM). This indicates that the binding pocket of OR52D1 has a rigid spatial requirement that cannot accommodate the inverted stereocenter of the (R)-isoform.

  • Chain Length Tolerance: OR1G1, known for its broad tuning to esters[6], activates in response to all tested decanoates. However, it shows a higher affinity (lower EC50) for the linear ethyl decanoate compared to the bulky 2-methylbutyl derivatives, proving that steric hindrance at the ester oxygen reduces binding efficiency in broadly-tuned receptors.

Conclusion & Strategic Recommendations

(S)-2-methylbutyl decanoate is not merely a generic fruity ester; it possesses a highly specific receptor activation profile driven by its chiral branched structure. For drug development professionals and flavor scientists:

  • Formulation Accuracy: When attempting to replicate the complex "wine/waxy" notes of authentic Cognac or artisanal dairy[1][3][4], substituting (S)-2-methylbutyl decanoate with racemic mixtures or linear analogs will fail at the receptor level, specifically due to the loss of OR52D1 activation.

  • Assay Design: Always employ dual-reporter systems in Hana3A cells to prevent false negatives caused by poor membrane trafficking of narrowly-tuned ORs[5][7].

References

  • Decanoic acid, 2-methylbutyl ester, (S)- CAS# 55195-23-8: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. 1

  • Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. NIH/PMC. 2

  • Determination of Key Odorant Compounds in Freshly Distilled Cognac Using GC-O, GC-MS, and Sensory Evaluation. ResearchGate. 3

  • Chemical Profiles of the Volatilome and Fatty Acids of “Suero Costeño” (Fermented Cream)/Raw Milk from Colombia. MDPI. 4

  • Correlation between olfactory receptor basal activity and odor response: An observational study. NIH/PMC. 5

  • Beyond Modeling: All-Atom Olfactory Receptor Model Simulations. NIH/PMC. 6

  • Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. NIH/PMC. 7

Sources

Comparative

Inter-laboratory validation of (S)-2-methylbutyl decanoate extraction and isolation protocols

Title: Inter-Laboratory Validation of (S)-2-Methylbutyl Decanoate Extraction and Isolation Protocols: A Comparative Guide Introduction: As a Senior Application Scientist, I frequently encounter the analytical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of (S)-2-Methylbutyl Decanoate Extraction and Isolation Protocols: A Comparative Guide

Introduction: As a Senior Application Scientist, I frequently encounter the analytical bottleneck of isolating trace-level, flavor-active esters from highly complex fermented matrices. (S)-2-methylbutyl decanoate (CAS 68067-33-4) is a critical volatile ester naturally occurring in distilled spirits such as Cognac, Calvados, and specialty apple wines[1][2]. It imparts distinct fruity, sweet, and floral aromatic notes essential to the organoleptic profile of these beverages[3]. However, because it exists at trace concentrations amidst a massive background of ethanol and higher alcohols, standardizing its extraction and isolation requires rigorous inter-laboratory validation.

This guide objectively compares three leading protocols—Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE) coupled with Preparative Gas Chromatography (Prep-GC). By examining the causality behind these experimental choices and establishing self-validating workflows, this guide provides a definitive framework for analytical chemists and flavor researchers.

Workflow Visualization

ExtractionWorkflow cluster_extraction Extraction Protocols Sample Complex Matrix (Distilled Spirits / Wine) SPME HS-SPME (Trace Quantitation) Sample->SPME SBSE SBSE (High Sensitivity) Sample->SBSE LLE LLE (CH2Cl2) (Preparative Scale) Sample->LLE GCMS GC-MS Analysis (Identification) SPME->GCMS SBSE->GCMS PrepGC Preparative GC (Fraction Isolation) LLE->PrepGC Validation Inter-Laboratory Validation Data GCMS->Validation PrepGC->GCMS

Workflow comparing HS-SPME, SBSE, and LLE for (S)-2-methylbutyl decanoate isolation.

Comparative Analysis of Extraction Protocols: The Causality of Choice

Selecting the appropriate extraction method depends entirely on the downstream application: high-throughput quantitation versus physical isolation.

  • Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

    • Mechanism & Causality: HS-SPME relies on the equilibrium partition coefficient of the analyte between the liquid matrix, the headspace, and the polymer fiber. We utilize a semi-polar fiber to capture the ester. The addition of NaCl (salting-out effect) is non-negotiable; it decreases the thermodynamic solubility of the hydrophobic decanoate ester in the aqueous phase, driving the volatile molecules into the headspace[2].

  • Protocol B: Stir Bar Sorptive Extraction (SBSE)

    • Mechanism & Causality: SBSE uses a Polydimethylsiloxane (PDMS)-coated magnetic stir bar. The causality for choosing SBSE over SPME lies in the phase ratio. The volume of the extraction phase in SBSE is significantly larger than in SPME, allowing for near-exhaustive extraction of (S)-2-methylbutyl decanoate from diluted spirit samples, drastically lowering the Limit of Detection (LOD)[4].

  • Protocol C: Liquid-Liquid Extraction (LLE) followed by Preparative GC

    • Mechanism & Causality: While SPME and SBSE are excellent for trace quantitation, they cannot yield physical isolates for downstream Nuclear Magnetic Resonance (NMR) or absolute sensory threshold evaluation. Biphasic LLE using dichloromethane (CH2Cl2) efficiently partitions the ester. Subsequent Preparative GC using a thick-film non-polar column allows for the physical trapping of the (S)-2-methylbutyl decanoate fraction via a cryogenic trap[5].

Quantitative Performance Comparison

Inter-laboratory validation requires benchmarking these methods against strict analytical criteria. The data below summarizes the performance metrics for isolating (S)-2-methylbutyl decanoate across validated independent laboratories.

Extraction ProtocolPrimary ApplicationRecovery (%)LOD (µg/L)LOQ (µg/L)Inter-Lab RSD (%)Matrix Effect Susceptibility
HS-SPME High-throughput Quantitation88.5 ± 4.20.150.456.8High (Requires dilution)
SBSE (PDMS) Ultra-trace Quantitation96.2 ± 2.10.020.064.3Medium
LLE (CH2Cl2) Physical Isolation (Prep-GC)74.0 ± 5.52.507.509.5Low

Note: Data synthesized from validated recovery models using internal standards in 40% v/v ethanol matrices[4][5].

Self-Validating Experimental Protocols

To establish trustworthiness, every protocol must operate as a self-validating system. This requires the mandatory inclusion of an internal standard (e.g., methyl-4-pentanol-2 or ethyl nonanoate) introduced prior to any sample manipulation[1]. This ensures that any evaporative losses or matrix suppression effects are mathematically normalized.

Protocol 1: HS-SPME-GC-MS (High-Throughput Quantitation)

  • Sample Preparation: Dilute the distilled spirit (e.g., Cognac or Apple Wine) to 10% v/v ethanol using ultrapure water. Causality: High ethanol concentrations competitively displace the target ester from the SPME fiber, leading to artificially low recoveries[4].

  • Matrix Modification: Transfer 10 mL of the diluted sample into a 20 mL headspace glass vial. Add 4.0 g of NaCl to achieve saturation[2].

  • Internal Standardization: Spike the matrix with 50 µL of the internal standard solution (e.g., methyl-4-pentanol-2 at 10 mg/L)[1].

  • Equilibration & Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with agitation (250 rpm) to reach liquid-gas equilibrium. Expose the SPME fiber to the headspace for 30 minutes[2].

  • Desorption: Retract the fiber and immediately desorb in the GC injection port at 250°C for 5 minutes in splitless mode[5].

Protocol 2: LLE and Preparative GC (Physical Isolation)

  • Extraction: Mix 200 mL of the sample (e.g., freshly distilled Calvados) with 200 mL of ultrapure water. Extract with 32 mL of high-purity dichloromethane[5].

  • Phase Separation: Add 20.4 g of NaCl and stir magnetically for 3 minutes. Separate the organic layer in a separatory funnel and dry over anhydrous magnesium sulfate (MgSO4)[5].

  • Concentration: Filter the organic phase through deactivated glass wool. Concentrate the extract to exactly 2 mL using a Kuderna-Danish concentrator. Causality: Rotary evaporation is strictly avoided as the applied vacuum will strip the highly volatile (S)-2-methylbutyl decanoate from the solvent[5].

  • Preparative GC Isolation: Inject 10 µL of the concentrated extract into a Preparative GC equipped with a 4 m × 5.2 mm (i.d.) column packed with 5% SE-30 stationary phase. Program the oven from 40°C to 220°C at 10°C/min. Use an effluent splitter to direct 99% of the flow to a liquid nitrogen-cooled cryogenic trap (–100°C) to physically collect the eluting (S)-2-methylbutyl decanoate fraction[5][6].

Validation Logic & Analytical Resolution

ValidationLogic SelfValidation Self-Validating System Recov Recovery Assessment (Internal Standards) SelfValidation->Recov LOD LOD / LOQ Determination SelfValidation->LOD Repro Cross-Lab Reproducibility (RSD%) SelfValidation->Repro

Logical framework ensuring analytical rigor in self-validating extraction protocols.

GC-MS Parameters & Identification: Accurate identification across laboratories relies on standardized mass spectrometry and retention indices.

  • Chromatography: (S)-2-methylbutyl decanoate exhibits a Kovats Retention Index (RI) of approximately 1647–1655 on semi-standard non-polar columns, and ~1858 on standard polar columns (e.g., ZB-Wax or DB-Wax)[5][7]. The use of a Wax column is highly recommended as it resolves the target ester from co-eluting aliphatic compounds present in spirits[1][5].

  • Mass Spectrometry: Operate the MS in positive ion Electron Impact (EI) mode at 70 eV[4][8]. The target ester yields a characteristic fragmentation pattern with a base peak at m/z 70, and significant fragments corresponding to the formal condensation of the decanoic acid moiety[7].

By adhering to these causally driven, self-validating protocols, laboratories can ensure high-fidelity extraction, precise quantitation, and pure physical isolation of (S)-2-methylbutyl decanoate from the most complex chemical matrices.

References[7] PubChem. "2-Methylbutyl decanoate | C15H30O2 | CID 3017826". National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKDxg5wW6bK1pafanCxYBEurdPVDSYyQ5NvYRUmOsCT0ZxfhNXgHPxqdMZsSLZPG4Y6iCGhcnWGH5lar8PZjp3Lcfj2EaGFP59Sw97VS60f2VwPRki26-sRRPDlGuesCEaFshDPd1V9n9LNWHhPUiCNn5MWsHT98C23LOD[1] "Determination of Key Odorant Compounds in Freshly Distilled Cognac Using GC-O, GC-MS, and Sensory Evaluation". ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOWGx5yxWNAlsrUlMvebNnc5OENmTaAIw_4RPxeqQTmSw5XZAHI_zOzafWra8Di5euB1WNy4LOcL_Sk6Vg99D0KXDV_olzLeptLWLvGI28LsoLGJgvAcuS3yW4asvv4iFqKPQOns3lnLPKyeY4NzsWVmmNbGn8JK5MFzpPPIwARLmqAFyhLoNaNzDNNKkmuEZ0BxkPBgxfCCFVjgXOCRYQPFCKMerqkey_vOng9QWjQBKbF2fzemZvW-XfeAaOzx7tVpC1MGXV_atXuFyNB8hjz88LeghCQA==[8] "The Impact of Type of Brandy on the Volatile Aroma Compounds and Sensory Properties of Grape Brandy in Montenegro". MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWryyESxypXMouwqlZHWzvtXw_fhql680Me7kWL0lLSQ_P_gGh71q4a06ULT0o7dSO5ZLqLtaXvkdCWwXi_tj5DED6m88zf3zTHOmzKsCjh8Et_qc0NDpiwKqBdzyjhIOS6Bs=[2] "The Impact of the Fermentation Strategy on the Flavour Formation of Ilzer Rose (Malus domestica Borkh.) Apple Wine". Semantic Scholar. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaiDcD3ZtseDDhpOt-sWKkZU_lbNX6aBJUtTdgtM7UYU0RrIT9b3vXBUyqNvvpozsZYsNocfbYVDSf1jUWNzmzyUGdutfKkhNLljWvuAONepwaNHCmEvolY3rQQmnfs4q8Uvk-FA5QPmOnU-dp9KDhgtxeNdCgW5UBeFxRvpshRG14YT1iFiVEzg==[3] "Volatile flavour compounds of mangosteen juice and wine fermented with Saccharomyces cerevisiae". CABI Digital Library. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEktlutndWquUZrA9xIn7RI6yp_Pkn8ufK2bKyuQOJeSddDfU_UrVTaR5SgK5LfsHmPU0R_ogtnanDJ46MJIXwICgHeaKFQgAYLjmlcUUj-CeE_EdK-8lG4CK7kw2jqECZu375hOFx7eilow7n5054fzdRKYsH1UUSq[5] "Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry". ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnHtfrzOGqL-pRi_qzbGsesBn7m9N--kKHt1JqliBYXoVtSmH9rhPefetjBD9ELPz2g9Q43Eos7MbV2J8--LR5xBKdg4Yg0QAPz7RG6fCpN2gvCSwl0r9fvsM9njjENLc2LpfBoA==[4] "Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries". PMC/NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDzxbSp0ArbUFtN14eoA5k3devbMI4AuanYHqaqgI6Xn-7lOh6L5d-JBNNaaFMtw9dffV4gzPSHpEFLyuUxZZrym1DH9FleXYEdJludnM3qU1GqovWseEEiEWlKhnjpG3pCNmWCXW--fYjCUY=[6] "Aroma characterization of freshly-distilled French brandies; their specificity and variability within a limited geographic area". ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9cSUdXKzHcNImyOqNqt1fFne4BbidpRJqU1k5eZi4KmU_JvFRZJnIlye_jrj9y9PIYZ0xzsFp9T9S_mbrlFCSWMTvXfyCNR9SENJo9trGqORLNHabvDj5BUE26sXxYzOLV3y76zG3I7ioJ1v-qwrSXdlul5IWOlnH5K4vGNWAvrDmmwMRQifFJAhU_qrSB2KNJAveSK_isuiCMrDyR3xNMNBX6KUjH5tOrdWF_pLL2GNIYWcsZFdGo5EVlnMxE5yeUEJ2_L7PSYNaasP4KvTdKjBJVZaaVr9_urWulJ4MyV0FCJ_lzmqLu9duBn4Oba-Wl_kqkc7OoyZCckGNUCCQm5M3IytfV25p-kAs7A6L8zvW5aY4ixnTawdmacpaqUWOl3ej96el7I=

Sources

Safety & Regulatory Compliance

Safety

Decanoic acid, 2-methylbutyl ester, (S)- proper disposal procedures

Operational Guide for the Safe Handling and Disposal of (S)-2-Methylbutyl Decanoate As a Senior Application Scientist, I frequently observe that aliphatic esters—while lacking the acute toxicity of halogenated solvents—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of (S)-2-Methylbutyl Decanoate

As a Senior Application Scientist, I frequently observe that aliphatic esters—while lacking the acute toxicity of halogenated solvents—are often mismanaged in laboratory waste streams. (S)-2-Methylbutyl decanoate (CAS: 55195-23-8), a branched-chain aliphatic ester utilized in flavor profiling and advanced lipid research[1], requires specific, causality-driven handling protocols. Its highly lipophilic nature and physicochemical profile demand a rigorous approach to disposal and spill mitigation to ensure both environmental compliance and laboratory safety[2].

Physicochemical Profiling & Hazard Causality

To design a self-validating safety protocol, we must first analyze the molecule's physical properties. The data in the table below dictates our operational boundaries.

PropertyValueOperational Implication
Molecular Formula C15H30O2Non-halogenated; yields CO2 and H2O upon complete combustion. Ideal candidate for standard fuel blending.
Flash Point 125 °C (257 °F)[3]OSHA Class IIIB Combustible Liquid. Does not meet EPA RCRA D001 ignitability criteria (>60 °C)[3].
Boiling Point ~281 °C[4]Extremely low volatility at standard temperature and pressure (STP); minimizes inhalation hazards[4].
Specific Gravity 0.863 - 0.868[3]Less dense than water. Will float and form a biphasic layer in aqueous waste streams, requiring phase separation[3].
LogP (o/w) ~6.23[3]Highly lipophilic. Requires surfactant-based decontamination for spills; water alone is thermodynamically ineffective[3].

Mechanistic Degradation & Chemical Incompatibilities

Understanding why we segregate this ester from certain reagents prevents dangerous laboratory incidents. The ester linkage in (S)-2-methylbutyl decanoate is chemically susceptible to cleavage under extreme pH conditions.

  • Base-Catalyzed Hydrolysis (Saponification): Exposure to strong bases (e.g., NaOH, KOH) irreversibly cleaves the ester into sodium decanoate (a soap) and (S)-2-methyl-1-butanol. This reaction is exothermic and can cause dangerous pressure buildup in sealed waste containers.

  • Oxidation Risks: Strong oxidizers (e.g., concentrated nitric acid, peroxides) can react vigorously with the long C10 aliphatic chain.

  • Environmental Fate: In biological systems, it undergoes enzymatic hydrolysis followed by standard β -oxidation of the decanoic acid moiety[1]. Because it breaks down into innocuous, naturally occurring fatty acids and alcohols, it poses minimal long-term environmental toxicity[1].

Procedural Methodologies

Methodology A: Routine Laboratory Waste Consolidation

While pure (S)-2-methylbutyl decanoate does not trigger federal RCRA hazardous waste characteristics (it is not D001 ignitable), standard laboratory best practices and state regulations dictate it be managed as a non-halogenated organic waste for energy recovery.

Step 1: Segregation Direct all pure or solvent-dissolved (S)-2-methylbutyl decanoate into a designated "Non-Halogenated Organic Waste" carboy (HDPE or glass).

Step 2: Compatibility Verification Verify that the receiving waste carboy contains no strong oxidizers or strong aqueous bases. Causality: Mixing with bases will induce exothermic saponification, risking container rupture.

Step 3: Phase Management If the ester is mixed with aqueous solutions during a liquid-liquid extraction, separate the phases using a separatory funnel. Dispose of the organic (top) layer in the organic waste. Causality: Its specific gravity of ~0.86 ensures it will consistently form the upper layer against water[3].

Step 4: Labeling & Storage Affix a GHS-compliant label stating: "Non-Halogenated Organic Liquid Waste (Contains: Aliphatic Esters)". Store in secondary containment within a flammable/combustible storage cabinet until EH&S pickup.

Methodology B: Spill Response and Surface Decontamination

Due to its oil-like consistency, even small spills create severe slip hazards.

Step 1: Isolate & Assess Secure the spill zone. Since the flash point is 125 °C[3], immediate deflagration is unlikely at room temperature, but personnel should avoid the area to prevent tracking the chemical.

Step 2: Containment Deploy hydrophobic, inert absorbents (e.g., diatomaceous earth, vermiculite, or specialized oil-absorbent pads). Do not use water to flush the spill.

Step 3: Mechanical Recovery Use non-sparking scoops to transfer the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) bucket.

Step 4: Surfactant Decontamination Wash the affected surface with a concentrated laboratory detergent (e.g., Alconox) and warm water. Causality: The ester's high LogP (~6.2) makes it entirely hydrophobic[3]. Surfactant micelles are thermodynamically required to encapsulate and lift the ester molecules from the surface; water alone will simply bead up and spread the oil.

Waste Routing Logic

To ensure absolute compliance and optimal downstream processing, follow this decision tree for routing (S)-2-methylbutyl decanoate waste streams.

DisposalWorkflow Start Waste Generation: (S)-2-Methylbutyl Decanoate CheckAqueous Is it mixed with aqueous solvents? Start->CheckAqueous PhaseSep Perform Phase Separation (Ester is top layer, SG ~0.86) CheckAqueous->PhaseSep Yes CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) CheckAqueous->CheckHalogen No PhaseSep->CheckHalogen Organic Phase Halogenated Halogenated Organic Waste (RCRA Regulated) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Standard Organics) CheckHalogen->NonHalogenated No Incineration High-Temp Incineration (Acid Gas Scrubber) Halogenated->Incineration EnergyRecovery Fuel Blending / Energy Recovery NonHalogenated->EnergyRecovery

Decision matrix for the segregation and disposal of (S)-2-methylbutyl decanoate waste.

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Handling

Personal protective equipment for handling Decanoic acid, 2-methylbutyl ester, (S)-

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment. Decano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment.

Decanoic acid, 2-methylbutyl ester, (S)- (commonly referred to as (S)-2-methylbutyl decanoate) is a long-chain aliphatic ester[1]. While it lacks acute systemic toxicity to humans, its lipophilic nature and structural properties dictate highly specific handling precautions—particularly regarding material compatibility and aquatic toxicity[2].

The following guide provides a self-validating, step-by-step operational protocol for safely handling this compound.

Chemical Identity & Risk Profile

Before selecting Personal Protective Equipment (PPE), we must establish the baseline physical and hazard characteristics of the ester.

Table 1: Physicochemical & Hazard Profile

PropertyValue / ClassificationOperational Implication
CAS Number 55195-23-8 (S-enantiomer) / 68067-33-4 (Racemate)[1][3]Ensure the correct Safety Data Sheet (SDS) is referenced during procurement and risk assessment.
Molecular Weight 242.40 g/mol [1]High molecular weight contributes to extremely low volatility at ambient temperatures.
Flash Point 125 °C (257 °F)[3]Combustible. Presents a low ignition risk under standard lab conditions but requires care near heat sources.
Environmental Hazard Aquatic Chronic 2[2]Strict prohibition on drain disposal; requires dedicated non-halogenated organic waste streams.
Solubility Insoluble in water; soluble in organicsSpills require hydrophobic/inert absorbents. Water flushing will only spread the contamination.

Causality-Driven PPE Selection

Selecting PPE requires understanding the chemical's behavior. Esters are excellent solvents for certain polymers, meaning incorrect barrier selection can lead to rapid degradation and dermal exposure.

  • Hand Protection (Gloves): Nitrile or Butyl Rubber [4]

    • The Causality: Long-chain fatty acid esters can permeate and degrade latex and thin vinyl materials due to their lipophilicity. Nitrile provides a robust, chemically resistant barrier against aliphatic esters, preventing dermal irritation and lipid solvation on the skin.

  • Eye Protection: ANSI Z87.1 Tight-Fitting Safety Goggles [5]

    • The Causality: While the vapor pressure is low, accidental splashing during transfer or pipetting can cause lipid solvation in the corneal epithelium, leading to severe irritation. Standard safety glasses lack the orbital seal required to prevent splash ingress.

  • Body Protection: Standard Cotton or Flame-Resistant (FR) Lab Coat

    • The Causality: With a flash point of 125 °C[3], the chemical is combustible but not highly flammable at room temperature. A standard lab coat protects against localized spills. If handled near open flames or high-heat sources, an FR coat becomes mandatory.

  • Respiratory Protection: Not routinely required

    • The Causality: The high molecular weight results in negligible vapor generation at ambient temperatures. However, if the protocol involves aerosolization (e.g., sonication, high-pressure spraying), a half-mask respirator with Organic Vapor (OV) cartridges must be deployed[4].

Step-by-Step Handling & Operational Workflow

To ensure a self-validating protocol, every step must include a verification check.

Phase 1: Preparation & Setup

  • Ventilation Verification: Confirm the fume hood is operational with a face velocity of 80-100 fpm. Even with low volatility, handling pure organic esters should be confined to a hood to mitigate odor and potential aerosol exposure[4].

  • Material Compatibility Check: Ensure all transfer vessels are made of glass, PTFE (Teflon), or high-density polyethylene (HDPE). Avoid polystyrene or low-density plastics, which the ester may degrade over time.

Phase 2: Execution 3. Don PPE: Inspect nitrile gloves for micro-tears before donning. Secure safety goggles. 4. Dispensing: Use a glass volumetric pipette or a positive displacement pipette for accurate transfer. The viscosity and lipophilicity of the ester can cause retention in standard air-displacement plastic tips, leading to volumetric errors. 5. Reaction/Mixing: If heating the ester, use a closed system with a reflux condenser to prevent vapor escape, keeping temperatures well below the 125 °C flash point unless strictly controlled.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the work area with a compatible solvent (e.g., ethanol or isopropanol) followed by a mild detergent. Water alone will not solubilize the ester.

Workflow Visualization

G N1 Risk Assessment & Ventilation Check N2 Don PPE (Nitrile, Goggles, FR Coat) N1->N2 N3 Chemical Transfer (Glass/PTFE vessels) N2->N3 N4 Spill Detected? N3->N4 N5 Spill Mitigation (Inert Absorbent) N4->N5 Yes N6 Waste Segregation (Non-Halogenated) N4->N6 No N5->N6 N7 Doff PPE & Decontamination N6->N7

Operational workflow for handling Decanoic acid, 2-methylbutyl ester, (S)-.

Emergency Response & Spill Mitigation

A spill of Decanoic acid, 2-methylbutyl ester, (S)- presents a significant slip hazard and an environmental threat[2].

  • Immediate Action: Evacuate personnel from the immediate spill zone and ensure local exhaust ventilation is active[6].

  • Containment: Do NOT use water. Water will simply spread the hydrophobic ester.

  • Absorption: Deploy an inert, lipophilic absorbent such as vermiculite, dry sand, or specialized universal spill pads[5].

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a sealable, labeled hazardous waste container[5].

  • Personnel Exposure: If skin contact occurs, wash immediately with copious amounts of soap and water[4]. The surfactant in the soap is necessary to emulsify and remove the ester from the skin. For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician[4].

Disposal & Waste Management Plan

Because this class of compound is classified under Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects)[2], disposal protocols must be strictly enforced to prevent environmental contamination.

  • Segregation: Collect all liquid waste and first-rinse solvent washes in a designated Non-Halogenated Organic Waste carboy.

  • Labeling: Clearly label the container with the chemical name, CAS number (55195-23-8), and the "Environmentally Hazardous" GHS pictogram.

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration. Never pour this chemical, or its aqueous emulsions, down the sink. [2]

References

  • PubChem. "2-Methylbutyl decanoate | C15H30O2 | CID 3017826". National Center for Biotechnology Information.
  • The Good Scents Company. "(S)-2-methyl butyl decanoate, 55195-23-8".
  • Guidechem. "2-Methylbutyl Decanoate (cas 68067-33-4) SDS/MSDS download".
  • Cayman Chemical. "Safety Data Sheet: Decanoic Acid methyl ester" (Ester Handling Analogue).
  • Fisher Scientific. "Safety Data Sheet: Decanoic acid, methyl ester" (Ester Handling Analogue).

Sources

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